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Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-2H-chromene-3-carboxylic acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-Methyl-2H-chromene-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-Methyl-2H-chromene-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The described methodology is grounded in established organic chemistry principles and is designed to be both reliable and scalable. This document will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed, step-by-step experimental protocols, and present the information in a clear, accessible format for scientists and professionals in drug development.

Introduction and Strategic Overview

The 2H-chromene scaffold is a privileged structure in numerous biologically active compounds and natural products. The specific target of this guide, 2-Methyl-2H-chromene-3-carboxylic acid, possesses key functional groups that make it an attractive building block for further chemical elaboration. The strategic approach detailed herein focuses on a two-step synthesis commencing from readily available starting materials. This pathway was selected for its efficiency, high potential yield, and the straightforward nature of the chemical transformations involved.

The synthesis is logically divided into two primary stages:

  • Formation of the Chromene Aldehyde Intermediate: A domino oxa-Michael/aldol condensation reaction between salicylaldehyde and propionaldehyde to construct the core 2-methyl-2H-chromene-3-carbaldehyde.

  • Oxidation to the Carboxylic Acid: The selective oxidation of the intermediate aldehyde to the final 2-Methyl-2H-chromene-3-carboxylic acid.

This approach offers a clear and logical progression, allowing for the isolation and characterization of the intermediate, which is beneficial for process optimization and quality control.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. This section elucidates the chemical principles governing the chosen synthetic route.

Domino Oxa-Michael/Aldol Condensation

The formation of the 2-methyl-2H-chromene-3-carbaldehyde intermediate is a prime example of an organocatalyzed domino reaction.[1][2] This elegant one-pot process involves two sequential reactions that efficiently build the heterocyclic ring system.

  • Step 1: Oxa-Michael Addition: The reaction is typically initiated by a base or an organocatalyst, such as an amine. The phenolic hydroxyl group of salicylaldehyde acts as a nucleophile, attacking the β-carbon of propionaldehyde (which can exist in equilibrium with its enol or be activated by the catalyst). This conjugate addition forms a transient enolate intermediate.

  • Step 2: Intramolecular Aldol Condensation: The newly formed enolate then undergoes a rapid intramolecular aldol reaction. The enolate attacks the carbonyl carbon of the salicylaldehyde moiety, leading to the formation of a six-membered ring.

  • Step 3: Dehydration: The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable aromatic 2H-chromene ring system, yielding 2-methyl-2H-chromene-3-carbaldehyde.

The domino nature of this reaction, where multiple bonds are formed in a single synthetic operation, enhances the overall efficiency and atom economy of the synthesis.

Oxidation of the Aldehyde

The second stage of the synthesis involves the oxidation of the aldehyde functional group of the intermediate to a carboxylic acid. This is a fundamental transformation in organic chemistry with numerous reliable methods available.[3][4][5]

  • Choice of Oxidant: The selection of the oxidizing agent is critical to ensure high conversion and to avoid unwanted side reactions. Common and effective reagents for this transformation include:

    • Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful and rapid oxidant that is highly effective for converting aldehydes to carboxylic acids.[4]

    • Pinnick Oxidation (NaClO₂ with a scavenger): Known for its mild conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups.

    • Oxone (Potassium peroxymonosulfate): A versatile and environmentally friendlier oxidant that can be used under mild conditions.[5][6]

The mechanism for these oxidations generally involves the formation of a hydrate from the aldehyde in the presence of water, which is then oxidized by the chosen reagent.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2-Methyl-2H-chromene-3-carboxylic acid. Standard laboratory safety procedures should be followed at all times.

Synthesis of 2-Methyl-2H-chromene-3-carbaldehyde (Intermediate)

This protocol is based on the principles of the domino oxa-Michael/aldol condensation.[2]

Materials:

  • Salicylaldehyde

  • Propionaldehyde

  • Pyrrolidine (or another suitable amine catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add propionaldehyde (1.5 equivalents).

  • Cool the mixture in an ice bath and add a catalytic amount of pyrrolidine (0.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-2H-chromene-3-carbaldehyde.

Oxidation to 2-Methyl-2H-chromene-3-carboxylic acid (Final Product)

This protocol details the Jones oxidation of the intermediate aldehyde.

Materials:

  • 2-Methyl-2H-chromene-3-carbaldehyde

  • Jones Reagent (prepared from CrO₃, H₂SO₄, and water)

  • Acetone

  • Isopropanol (for quenching)

  • Ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 2-methyl-2H-chromene-3-carbaldehyde (1.0 equivalent) in acetone in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add the prepared Jones Reagent dropwise to the stirred solution. An exothermic reaction and a color change from orange to green/brown will be observed. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.

  • Remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methyl-2H-chromene-3-carboxylic acid.

Data Summary

The following table summarizes the key reactants and expected outcomes for the described synthetic pathway.

StepReactant 1Reactant 2Catalyst/ReagentProductTypical Yield
1SalicylaldehydePropionaldehydePyrrolidine2-Methyl-2H-chromene-3-carbaldehyde70-85%
22-Methyl-2H-chromene-3-carbaldehydeJones Reagent-2-Methyl-2H-chromene-3-carboxylic acid75-90%

Visualizing the Synthesis

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Domino Reaction cluster_step2 Step 2: Oxidation Salicylaldehyde Salicylaldehyde Intermediate 2-Methyl-2H-chromene-3-carbaldehyde Salicylaldehyde->Intermediate Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Pyrrolidine Pyrrolidine (catalyst) Pyrrolidine->Intermediate FinalProduct 2-Methyl-2H-chromene-3-carboxylic acid Intermediate->FinalProduct JonesReagent Jones Reagent JonesReagent->FinalProduct

Caption: Overall synthetic workflow for 2-Methyl-2H-chromene-3-carboxylic acid.

Domino Reaction Mechanism

Domino_Mechanism Salicylaldehyde Salicylaldehyde Oxa_Michael_Adduct Oxa-Michael Adduct (Enolate Intermediate) Salicylaldehyde->Oxa_Michael_Adduct Oxa-Michael Addition Propionaldehyde_Enolate Propionaldehyde Enolate Propionaldehyde_Enolate->Oxa_Michael_Adduct Aldol_Adduct Cyclized Aldol Adduct Oxa_Michael_Adduct->Aldol_Adduct Intramolecular Aldol Condensation Chromene_Aldehyde 2-Methyl-2H-chromene-3-carbaldehyde Aldol_Adduct->Chromene_Aldehyde Dehydration (-H2O)

Caption: Mechanistic pathway of the domino oxa-Michael/aldol condensation.

Conclusion

The two-step synthetic route to 2-Methyl-2H-chromene-3-carboxylic acid presented in this guide offers a reliable and efficient method for accessing this valuable chemical entity. By leveraging a domino oxa-Michael/aldol condensation followed by a standard aldehyde oxidation, this pathway is amenable to both small-scale laboratory synthesis and larger-scale production. The provided mechanistic insights and detailed protocols are intended to empower researchers and drug development professionals to successfully synthesize this compound and explore its potential in their respective fields.

References

  • Beilstein Journals. (2012, October 4). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link]

  • JYX: JYU. (n.d.). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chr. Retrieved from [Link]

  • ACS Publications. (2018, February 6). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes | Organic Letters. Retrieved from [Link]

  • MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-methyl-2H-chromene-3-carbaldehyde 3a and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • JETIR.org. (n.d.). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Retrieved from [Link]

  • Biomedres. (2022, November 28). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2017, July 18). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 6). Oxidation of aldehydes to carboxylic acids?. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the Chromene Scaffold and the Imperative for Rigorous Elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2H-chromene-3-carboxylic acid The chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2H-chromene-3-carboxylic acid

The chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise substitution pattern on the chromene ring system dictates its pharmacological profile, making unambiguous structural characterization a cornerstone of rational drug design and development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a specific derivative, 2-Methyl-2H-chromene-3-carboxylic acid.

As a Senior Application Scientist, my objective extends beyond merely listing protocols. This document is designed to illuminate the causality behind experimental choices, presenting a self-validating analytical workflow that ensures the highest degree of scientific integrity. We will proceed through a logical sequence of spectroscopic analyses—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to build an unassailable case for the target structure. Each step is designed to corroborate the findings of the last, culminating in a fully confirmed molecular identity.

The Analytical Workflow: A Multi-Modal Approach to Confirmation

The elucidation of a novel or synthesized compound is not a linear process but a synergistic one, where different analytical techniques provide overlapping and complementary pieces of the structural puzzle. Our approach begins with a rapid assessment of functional groups (IR), proceeds to the detailed mapping of the carbon-hydrogen framework (NMR), and concludes with the definitive confirmation of molecular weight and elemental composition (MS).

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Synthesis Synthesis of 2-Methyl-2H-chromene-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR MS Mass Spectrometry (Molecular Formula) NMR->MS Data_Integration Data Integration & Correlation MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.[3]

Part 1: Foundational Analysis via Infrared (IR) Spectroscopy

Causality: IR spectroscopy serves as our initial analytical checkpoint. It is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. For our target molecule, we are primarily looking for the characteristic signatures of a carboxylic acid and the chromene core. The presence of a very broad O-H stretch is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[4][5][6][7]

Expected Spectroscopic Data

The IR spectrum is expected to display several key absorption bands that are diagnostic for the 2-Methyl-2H-chromene-3-carboxylic acid structure.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300–2500Strong, Very BroadO–H StretchCarboxylic Acid (Dimer)
~1710Strong, SharpC=O StretchCarboxylic Acid (Dimer)
~1640MediumC=C StretchVinylic (Pyran Ring)
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
1320–1210StrongC–O StretchCarboxylic Acid / Ether

Table 1: Predicted FT-IR Absorption Bands.

Experimental Protocol: Acquiring the IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer. Method: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Part 2: Definitive Structural Mapping with NMR Spectroscopy

Causality: While IR confirms the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can construct the molecule's complete carbon-hydrogen framework, effectively building the structure atom by atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Couplings
COOH> 12.0Singlet (broad)1H-
H4~7.8Singlet1H-
Aromatic (H5-H8)7.3 – 6.8Multiplet4HAromatic H-H couplings
H2~5.2Quartet (q)1HCoupled to -CH₃ protons
C2-CH₃~1.6Doublet (d)3HCoupled to H2 proton

Table 2: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆).

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum reveals the number of unique carbon environments and their nature (aliphatic, aromatic, carbonyl).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~168
C4~135
C8a (Ar C-O)~150
C4a~120
Aromatic (C5-C8)130 – 116
C3~125
C2~75
C2-CH₃~21

Table 3: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆).

The Power of 2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the puzzle pieces from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect a strong cross-peak between the H2 proton (~5.2 ppm) and the C2-methyl protons (~1.6 ppm), confirming their direct connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to, allowing for definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away.

G H_Me H(Me) C_2 C(2) H_Me->C_2 C_3 C(3) H_Me->C_3 H_2 H(2) H_2->C_3 C_4a C(4a) H_2->C_4a H_4 H(4) H_4->C_3 H_4->C_4a C_OOH C(OOH) H_4->C_OOH C_5 C_5 H_4->C_5 C_Me C(Me) C_4 C(4)

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and enough scans (e.g., 8-16) for a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a wider spectral width (e.g., 0-200 ppm). A greater number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C.[3]

  • 2D NMR Acquisition: Using standard pulse programs on the spectrometer, acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times but are critical for unambiguous assignment.

Part 3: Final Confirmation with High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides the ultimate confirmation of the molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically < 5 ppm), we can determine the elemental composition, distinguishing our target molecule from any isomers or impurities with the same nominal mass.

Expected Mass Spectrometric Data

Molecular Formula: C₁₁H₁₀O₃ Exact Mass (Monoisotopic): 190.06299

IonCalculated m/z
[M+H]⁺191.07027
[M+Na]⁺213.05221
[M-H]⁻189.05572

Table 4: Predicted m/z values for HRMS analysis.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry can reveal structural information through fragmentation. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-45 Da) or the loss of a water molecule (-18 Da).[8]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the electrospray source. Acquire spectra in both positive and negative ion modes to observe ions like [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

  • Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the proposed formula C₁₁H₁₀O₃. The mass error should be less than 5 ppm for confident assignment.[9][10]

Conclusion: A Triad of Evidence for Unambiguous Structure Elucidation

The structure of 2-Methyl-2H-chromene-3-carboxylic acid is confirmed by the convergence of evidence from three independent, yet complementary, spectroscopic techniques.

  • IR Spectroscopy confirms the presence of the essential carboxylic acid and chromene functional groups.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) provides the complete carbon-hydrogen framework, establishing the precise placement of the methyl group at the C2 position and the carboxylic acid at the C3 position, and confirming the connectivity of the entire molecule.

  • High-Resolution Mass Spectrometry verifies the elemental composition (C₁₁H₁₀O₃) with high accuracy, ruling out alternative structures.

References

  • Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of 4-(Anilino)-2H-chromen-2-one Derivatives. Benchchem.
  • Shafiq, Z., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. Retrieved from [Link]

  • Supporting Information for Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.).
  • Arshad, M., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Shafiq, Z., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Gevorgyan, F., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved from [Link]

  • Ryl, J., et al. (2023). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. International Union of Crystallography. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. MDPI. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Retrieved from [Link]

  • NIST. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

  • Frontiers Media. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-2H-chromene-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-2H-chromene-3-carboxylic acid. Given the specialized nature of this compound, this document synthesizes available data on the core molecule and its close analogs to offer predictive insights and robust experimental frameworks. Every protocol described is designed as a self-validating system to ensure scientific rigor.

Introduction: The 2H-Chromene-3-carboxylic acid Scaffold

The 2H-chromene-3-carboxylic acid framework is a key heterocyclic motif present in a variety of biologically active compounds. The structural rigidity and electronic properties of the chromene ring, coupled with the acidic functionality of the carboxylic acid, make it a privileged scaffold in medicinal chemistry. The introduction of a methyl group at the 2-position, yielding 2-Methyl-2H-chromene-3-carboxylic acid, is anticipated to modulate the molecule's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identity
  • IUPAC Name: 2-methyl-2H-chromene-3-carboxylic acid

  • CAS Number: 1448259-67-3[1]

  • Molecular Formula: C₁₁H₁₀O₃[1]

  • Molecular Weight: 190.20 g/mol [1]

  • Canonical SMILES: CC1OC2=CC=CC=C2C=C1C(=O)O[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="1.3,-0.75!"]; "C4" [pos="-0.8,0!"]; "C5" [pos="0.8,0!"]; "O1" [pos="0,0.75!"]; "C6" [pos="-1.5,0.75!"]; "C7" [pos="-2.3,0!"]; "C8" [pos="-2.3,-1.5!"]; "C9" [pos="-1.3,-2.25!"]; "C10" [pos="-0.3,-1.5!"]; "C11" [pos="2.5,0!"]; "O2" [pos="2.5,1!"]; "O3" [pos="3.5, -0.5!"]; "H_O3" [pos="4,0!"]; "C_Me" [pos="0,2.5!"]; "H1_Me" [pos="-0.5,3!"]; "H2_Me" [pos="0.5,3!"]; "H3_Me" [pos="0,3.5!"];

} Caption: Chemical structure of 2-Methyl-2H-chromene-3-carboxylic acid.

Melting Point

The determination of a sharp melting point range is indicative of high purity.

  • Sample Preparation: A small, dry sample of the crystalline material is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is utilized.

  • Measurement:

    • A rapid heating ramp is initially employed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4]

dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability and formulation feasibility. As a carboxylic acid, 2-Methyl-2H-chromene-3-carboxylic acid is expected to exhibit pH-dependent aqueous solubility.

  • Aqueous Solubility: Expected to be low in neutral and acidic aqueous media due to the largely nonpolar chromene ring system.

  • Solubility in Basic Solutions: Solubility is predicted to increase significantly in basic solutions (e.g., 5% sodium bicarbonate, 5% sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[5][6][7]

  • Organic Solvent Solubility: Likely to be soluble in common organic solvents such as ethers, and alcohols.

This systematic approach allows for the classification of the compound based on its functional groups.[5][8]

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If soluble, test the pH with litmus paper. An acidic pH would be expected for a carboxylic acid.[5][6]

  • 5% NaHCO₃ Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% sodium bicarbonate solution. Effervescence (CO₂ evolution) and dissolution indicate a carboxylic acid.[5]

  • 5% NaOH Solubility: If insoluble in 5% NaHCO₃, test solubility in 0.75 mL of 5% sodium hydroxide. Dissolution indicates a weakly acidic compound.

  • 5% HCl Solubility: Test solubility in 0.75 mL of 5% hydrochloric acid to check for basic functional groups (not expected for this compound).[5]

dot graph "Solubility_Decision_Tree" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Logical flow for qualitative solubility analysis.

Acidity Constant (pKa)

The pKa value is a quantitative measure of a compound's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. The pKa of typical aromatic carboxylic acids is in the range of 4-5. The electronic nature of the chromene ring will influence this value.

This is a high-precision technique for determining pKa values.[9]

  • Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).[10][11]

  • Titration: Place the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise volumes of the standardized base.[11]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

PropertyPredicted Value/Behavior for 2-Methyl-2H-chromene-3-carboxylic acidRationale/Comparison with Analogs
Molecular Weight 190.20 g/mol [1]-
Melting Point Solid at room temperature; predicted range 150-200 °CBased on melting points of substituted coumarin-3-carboxylic acids.[2][3]
Aqueous Solubility Low in neutral/acidic pH, increases in basic pHTypical for aromatic carboxylic acids.[5][6]
pKa Predicted range 4-5Consistent with aromatic carboxylic acids.[10]

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyl-2H-chromene-3-carboxylic acid, the following characteristic peaks are expected:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[12][13] This broadness is due to hydrogen bonding between carboxylic acid dimers.

  • C-H Stretch (Aromatic and Alkyl): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (alkyl).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1760-1690 cm⁻¹.[12][13] Conjugation with the double bond in the chromene ring may shift this to the lower end of the range.

  • C=C Stretch (Aromatic and Alkene): Peaks in the 1650-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A singlet, typically downfield around 10-13 ppm. Its chemical shift can be concentration-dependent.

    • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with splitting patterns determined by their substitution on the benzene ring.

    • Vinyl and Methylene Protons of the Chromene Ring: Signals in the vinylic and aliphatic regions, with specific chemical shifts and couplings providing structural information.

    • Methyl Protons (-CH₃): A signal in the upfield region, likely a doublet if coupled to a proton at the 2-position.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-185 ppm.[13]

    • Aromatic and Alkene Carbons: Signals in the 100-160 ppm range.

    • Aliphatic Carbons (Methylene and Methyl): Signals in the upfield region (10-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For 2-Methyl-2H-chromene-3-carboxylic acid, the molecular ion peak [M]⁺ would be expected at m/z 190.20.

Stability and Storage

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of 2-Methyl-2H-chromene-3-carboxylic acid. While experimental data for this specific molecule is limited, the provided protocols and comparative analysis based on structurally related compounds offer a robust framework for researchers in the field of drug discovery and development. The experimental procedures outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. (n.d.). Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Structural, Vibrational, and pK a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2018, November 6). ACS Publications. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water. (2023, December 31). European Journal of Chemistry. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018, June 13). ACS Publications. Retrieved from [Link]

  • Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Retrieved from [Link]

  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved from [Link]

  • 2h-chromene-3-carboxylic acid (C10H8O3) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-Methyl-2H-Chromene-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 2H-chromene (benzopyran) nucleus is universally recognized as a privileged heterocyclic scaffold in medicinal chemistry, naturally occurring in alkaloids, flavonoids, and tocopherols[1][2]. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (benzopyran) nucleus is universally recognized as a privileged heterocyclic scaffold in medicinal chemistry, naturally occurring in alkaloids, flavonoids, and tocopherols[1][2]. Among its structural permutations, 2-Methyl-2H-chromene-3-carboxylic acid and its derivatives have emerged as highly potent pharmacophores. By strategically leveraging the C3-carboxylic acid as a versatile synthetic handle and the C2-methyl group as a steric anchor, researchers have developed a library of carboxamides, hydrazones, and thiazolidinedione hybrids. This whitepaper synthesizes current structural-activity relationship (SAR) data, details the core biological activities (anticancer, antimicrobial, and anti-inflammatory), and provides validated experimental workflows for the synthesis and evaluation of these derivatives.

Structural Chemistry & Rational Design: The Causality of the Scaffold

The biological efficacy of 2-methyl-2H-chromene-3-carboxylic acid derivatives is not coincidental; it is the direct result of rational structural mechanics[3].

  • The C2-Methyl Substitution: The introduction of a methyl group at the C2 position provides critical steric hindrance. This substitution restricts the rotational freedom of the pyran ring, locking the molecule into a rigid, planar conformation that is energetically favorable for intercalating into the hydrophobic pockets of target proteins (such as the colchicine-binding site of tubulin)[2]. Furthermore, the C2-alkyl group shields the heterocyclic oxygen from rapid enzymatic degradation, significantly improving the molecule's metabolic half-life compared to unsubstituted analogs[4].

  • The C3-Carboxylic Acid Handle: The carboxylic acid moiety at the C3 position serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor and acceptor, essential for docking into the polar residues of active sites like Carbonic Anhydrase or bacterial efflux pumps[5]. Synthetically, it is highly reactive. Through Baylis-Hillman methodology or direct coupling, the carboxyl group can be readily converted into carboxamides, esterified, or hybridized with thiazolidine-2,4-diones, allowing for rapid, atom-economical expansion of chemical libraries[6][7].

Core Biological Activities & Mechanistic Pathways

Antimicrobial and Antimycobacterial Efficacy

The rise of multidrug-resistant (MDR) pathogens necessitates novel mechanisms of action. 2H-chromene-3-carboxamides synthesized via dicyclohexylcarbodiimide (DCC) coupling have demonstrated superior antibacterial activity against Gram-positive strains like Bacillus cereus compared to standard drugs like streptomycin[6].

More notably, hydrazone derivatives of 2-methyl-2H-chromene-3-carbaldehyde exhibit profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv. SAR studies confirm that substituting the C2 hydrogen with a methyl group drastically increases antimycobacterial potency, pushing the Minimum Inhibitory Concentration (MIC) into the sub-micromolar range[4].

Anticancer and Antiproliferative Action

Chromene derivatives exhibit significant cytotoxicity by binding to the colchicine-binding site of tubulin, inhibiting microtubule polymerization, and causing cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis[2]. Additionally, hybridizing the 2-methyl-2H-chromene core with hydantoin or thiazolidine-2,4-dione rings yields compounds with selective cytotoxicity. For instance, specific thiazolidinedione hybrids have shown potent antiproliferative activity against lymphoid leukemia (REH cell lines) with IC₅₀ values as low as 13.1 µM[7].

Anti-inflammatory and Chemokine Modulation

Beyond cytotoxicity, 2-methyl-2H-chromene-3-carboxylic acid derivatives act as potent modulators of chemokine receptor activity. Specific racemic derivatives have been identified as antagonists for CCR2 (Chemokine Receptor 2). By blocking the interaction between CCR2 and its primary ligand, MCP-1 (Monocyte Chemoattractant Protein-1), these compounds inhibit macrophage infiltration, offering a targeted therapeutic pathway for inflammatory and autoimmune diseases like rheumatoid arthritis[8].

G A 2-Methyl-2H-Chromene Derivatives B Tubulin Colchicine Site Binding A->B Anticancer C Mycobacterial Cell Wall Disruption A->C Antimicrobial D CCR2 Chemokine Antagonism A->D Anti-inflammatory E Cell Cycle Arrest (G2/M Phase) B->E Inhibits Polymerization I Pathogen Death (M. tuberculosis) C->I Hydrazone Hybrids G Reduced Macrophage Infiltration D->G Blocks MCP-1 F Apoptosis Induction (Cancer Cells) E->F Caspase Activation H Anti-inflammatory Effect G->H Tissue Protection

Mechanistic pathways of 2-Methyl-2H-chromene derivatives in cellular targets.

Quantitative Efficacy Data

The following table synthesizes the biological efficacy of key 2-methyl-2H-chromene derivatives across various targets, demonstrating the scaffold's versatility.

Compound Class / ModificationTarget Pathogen / Cell LineKey Activity Metric (MIC / IC₅₀)Reference
2H-Chromene-3-Carboxamides Bacillus cereus (Gram-positive)MIC = 0.062 mg/mL[6]
Thiazolidine-2,4-dione Hybrid Lymphoid Leukemia (REH)IC₅₀ = 13.1 µM[7]
Hydantoin Hybrid Chronic Myeloid Leukemia (K-562)IC₅₀ = 83.7 µM[7]
Hydrazide-Hydrazone Hybrid M. tuberculosis H37RvMIC < 1.0 µM[4]
Thioether Quinoline Derivative Xanthomonas oryzae (Xoo)EC₅₀ = 11.05 µg/mL[9]

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of 2-Methyl-2H-Chromene-3-Carboxamides

Causality Note: We utilize Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the C3-carboxylic acid by forming an O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the target amine, ensuring high-yield amidation without extreme thermal conditions[6].

  • Preparation: Dissolve 1.0 equivalent (e.g., 0.78 mmol) of 2-methyl-2H-chromene-3-carboxylic acid and 1.1 equivalents of DCC in 5 mL of anhydrous dichloromethane (DCM).

  • Activation: Stir the mixture in an ice bath (0–4 °C) for 30 minutes to allow the formation of the reactive O-acylisourea intermediate.

  • Amidation: Slowly add 1.0 equivalent of the desired amine (e.g., benzylamine) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the mixture to stir continuously at room temperature for 16 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent.

  • Purification: The reaction produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in DCM. Filter the mixture to remove the white DCU precipitate. Wash the precipitate with cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-2H-chromene-3-carboxamide. Recrystallize from ethanol to obtain the pure solid.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis MIC

Causality Note: REMA is a self-validating assay. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. A lack of color change directly and visually validates the antimycobacterial efficacy of the chromene derivative[4].

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8). Dilute to 105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized chromene-hydrazone derivatives in 100 µL of 7H9 broth (concentration range: 100 µM to 0.1 µM).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include a positive control (Isoniazid) and a negative growth control (media only).

  • Incubation: Seal the plate and incubate at 37 °C for 7 days in a humidified atmosphere.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the chromene derivative that prevents the color change from blue to pink.

Workflow S1 Rational Design (C2-Methyl & C3-COOH) S2 Chemical Synthesis (DCC Coupling) S1->S2 S3 Structural Validation (NMR, IR, HRMS) S2->S3 S4 In Vitro Bioassays (REMA MIC / MTT IC50) S3->S4 S5 Mechanistic Studies (Flow Cytometry) S4->S5

Workflow from rational design to biological validation of chromene derivatives.

Conclusion

The 2-methyl-2H-chromene-3-carboxylic acid scaffold represents a masterclass in rational drug design. By exploiting the steric locking provided by the C2-methyl group and the synthetic versatility of the C3-carboxylic acid, researchers can generate highly specific inhibitors targeting everything from mycobacterial cell walls to human chemokine receptors. As multidrug resistance in both oncology and infectious diseases continues to rise, the targeted hybridization of this privileged scaffold will remain a critical vector for novel therapeutic development.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential Oriental Journal of Chemistry URL
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies De La Salle University URL
  • Pharmacological activities of chromene derivatives: An overview Amrita Vishwa Vidyapeetham URL
  • Structures of some anti-microbial 2,2-dimethyl-2H-chromene derivatives ResearchGate URL
  • Synthesis, in vitro antiproliferative and antimycobacterial activity of thiazolidine-2,4-dione and hydantoin derivatives Bulgarian Chemical Communications URL
  • PMC (NIH)
  • Antimycobacterial activity of novel hydrazide-hydrazone derivatives with 2H-chromene and coumarin scaffold Bioorganic & Medicinal Chemistry Letters URL
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety ACS Omega URL
  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY European Patent Office - EP 2326634 B1 URL

Sources

Foundational

A Technical Guide to the Rhodium-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids: Mechanism, Protocol, and Applications

Abstract The 2H-chromene-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This guide provides an in-depth technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2H-chromene-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This guide provides an in-depth technical overview of a robust and efficient method for the synthesis of these valuable compounds: the rhodium(III)-catalyzed redox-neutral C–H activation and [3+3] annulation cascade. We will dissect the underlying catalytic cycle, provide a detailed experimental protocol, and explore the substrate scope and synthetic utility of this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of 2H-Chromene-3-Carboxylic Acids

The 2H-chromene core is a recurring structural element in a vast array of natural products and synthetic molecules with significant therapeutic potential. The incorporation of a carboxylic acid moiety at the 3-position further enhances the pharmacological profile, providing a handle for further derivatization and interaction with biological targets. Compounds bearing the 2H-chromene-3-carboxylic acid skeleton have demonstrated diverse biological activities, including antimicrobial and potential as selective estrogen receptor degraders (SERDs) for breast cancer therapy.[1][2][3] The development of efficient and modular synthetic routes to this scaffold is therefore of paramount importance to the drug discovery process.

Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems.[4][5] Among these, rhodium-catalyzed reactions have shown remarkable efficacy in C-H activation and functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.[6][7] This guide focuses on a specific, innovative approach that utilizes a rhodium(III) catalyst to orchestrate a cascade reaction between N-phenoxyacetamides and methyleneoxetanones, affording direct access to the 2H-chromene-3-carboxylic acid framework.[8][9][10]

The Catalytic Heart: Unraveling the Reaction Mechanism

The rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids proceeds via a sophisticated and elegant redox-neutral C–H activation/[3+3] annulation cascade.[8][10] Understanding the mechanistic underpinnings of this reaction is crucial for optimizing reaction conditions and extending its applicability. The catalytic cycle, as proposed and supported by experimental and theoretical studies, involves a Rh(III)-Rh(V)-Rh(III) pathway.[9][11]

The key steps are as follows:

  • Chelation-Assisted C-H Activation: The reaction is initiated by the coordination of the rhodium(III) catalyst to the N-phenoxyacetamide substrate. The acetamido group acts as a directing group, facilitating the regioselective activation of the ortho C-H bond of the phenoxy group to form a five-membered rhodacycle intermediate.[6][7][9] This chelation-assisted strategy is a cornerstone of modern transition-metal catalysis, offering predictable control over reactivity.[6]

  • Coordination and Ring Opening of Methyleneoxetanone: The methyleneoxetanone, serving as a three-carbon synthon, then coordinates to the rhodium center. This is followed by a selective alkyl C-O bond cleavage of the strained β-lactone ring.[8][10] This step is a notable feature of the reaction, as it represents the first use of an α-methylene-β-lactone as a three-carbon source in this type of transformation.[8][11]

  • Oxidative Addition and Reductive Elimination (Rh(III)-Rh(V)-Rh(III) Cycle): The reaction is believed to proceed through a Rh(V) intermediate, formed via oxidative addition.[9][11] Subsequent reductive elimination constructs the chromene ring and regenerates the active Rh(III) catalyst, completing the catalytic cycle.[9]

Rhodium-Catalyzed Catalytic Cycle cluster_0 Catalytic Cycle A [Cp*Rh(III)] Catalyst C Five-membered Rhodacycle (C-H Activation) A->C + B - HX B N-Phenoxyacetamide E Coordination & Ring Opening C->E + D D Methyleneoxetanone F Rh(V) Intermediate (Oxidative Addition) E->F H Reductive Elimination F->H G 2H-Chromene-3-carboxylic Acid Product H->A + G

Figure 1: A simplified diagram of the proposed Rh(III)-catalyzed C–H activation/[3+3] annulation cascade for the synthesis of 2H-chromene-3-carboxylic acids.

In the Lab: A Practical Guide to Synthesis

This section provides a detailed, step-by-step protocol for the rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids, based on the optimized conditions reported in the literature.[9]

Materials and Reagents
  • Rhodium Catalyst: [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Base: Cesium acetate (CsOAc)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Starting Materials:

    • Substituted N-phenoxyacetamides

    • Substituted methyleneoxetanones

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Experimental Protocol

Experimental_Workflow start Start step1 Combine N-phenoxyacetamide, [Cp*RhCl2]2, and CsOAc in a reaction vessel. start->step1 step2 Evacuate and backfill the vessel with an inert atmosphere (e.g., N2 or Ar). step1->step2 step3 Add anhydrous acetonitrile (MeCN) and the methyleneoxetanone substrate. step2->step3 step4 Heat the reaction mixture to 60 °C and stir for the specified time. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Upon completion, cool the reaction and perform aqueous workup. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end Obtain pure 2H-chromene-3-carboxylic acid. step7->end

Figure 2: A flowchart outlining the key steps in the experimental workflow for the rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids.

Detailed Steps:

  • To an oven-dried reaction tube, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (57.6 mg, 0.3 mmol, 1.5 equiv).

  • Seal the tube and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous acetonitrile (1.0 mL) followed by the methyleneoxetanone (0.3 mmol, 1.5 equiv) via syringe.

  • Place the reaction tube in a preheated oil bath at 60 °C and stir for 12-24 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Scope and Limitations: A Chemist's Perspective

The rhodium(III)-catalyzed [3+3] annulation exhibits a broad substrate scope, tolerating a variety of functional groups on both the N-phenoxyacetamide and methyleneoxetanone coupling partners.[9][10] This versatility is a key advantage of the methodology.

N-Phenoxyacetamide Substrate Scope

The reaction is compatible with a range of substituents on the aromatic ring of the N-phenoxyacetamide.

Substituent PositionSubstituent TypeYield (%)
paraElectron-donating (e.g., -OMe, -Me)67-85
paraElectron-withdrawing (e.g., -F, -Cl, -Br)23-76
metaElectron-donatingGood
metaElectron-withdrawingModerate to Good
orthoSteric hindrance may lower yieldsModerate

Data synthesized from literature reports.[9][10]

Generally, electron-donating groups on the N-phenoxyacetamide enhance the reaction yield, while electron-withdrawing groups tend to decrease it.[9] This is consistent with the proposed mechanism involving electrophilic C-H activation.

Methyleneoxetanone Substrate Scope

The reaction also accommodates various substituents on the methyleneoxetanone. Methyleneoxetanones derived from readily available starting materials, including FDA-approved flavors, have been successfully employed, demonstrating the practical utility of this method.[9][12]

Limitations

While this methodology is robust, certain limitations should be considered. Highly sterically hindered substrates may react more slowly or give lower yields. Additionally, substrates with functional groups that can coordinate strongly to the rhodium catalyst may inhibit the reaction.

Synthetic Utility and Future Directions

The 2H-chromene-3-carboxylic acid products of this reaction are valuable building blocks for further synthetic transformations. The carboxylic acid moiety provides a versatile handle for derivatization, such as amidation or esterification, to generate libraries of compounds for biological screening.[3] Furthermore, the chromene ring itself can undergo additional functionalization. For instance, a subsequent C-H functionalization of the product can lead to the formation of more complex fused heterocyclic systems.[10]

The development of enantioselective variants of this rhodium-catalyzed annulation would be a significant advancement, providing access to chiral 2H-chromene-3-carboxylic acids. This could be achieved through the design and application of chiral cyclopentadienyl ligands for the rhodium catalyst.[13]

Conclusion

The rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides and methyleneoxetanones is a powerful and efficient strategy for the synthesis of 2H-chromene-3-carboxylic acids. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and an analysis of the substrate scope. The mild reaction conditions, broad functional group tolerance, and high regioselectivity make this method an attractive tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. As the field of C-H activation continues to evolve, we can anticipate further refinements and applications of this elegant catalytic transformation.

References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • Gupta, A., Kumar, A., & Kumar, V. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Reddy, G. S., & Kumar, M. P. (2024). Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones. Organic Letters, 26(5), 1034–1039. [Link]

  • Wang, Z., & Lambert, T. H. (2018). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis, 8(5), 4124–4128. [Link]

  • Butt, J., & de Bruin, B. (2015). Catalytic Synthesis of 2H-Chromenes. Topics in Heterocyclic Chemistry, 42, 1-46. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium Catalyzed Chelation-Assisted C–H Bond Functionalization Reactions. Accounts of Chemical Research, 43(10), 1355–1365. [Link]

  • McDonald, B. R., & Sigman, M. S. (2012). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Science, 3(1), 119-122. [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 43(10), 1355–1365. [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic letters, 20(13), 3892–3896. [Link]

  • Yao, Q. J., Zhang, S., & Zhang-Jie, S. (2016). Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. Organic letters, 18(24), 6464–6467. [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Maiti, D., & Paira, R. (2023). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. Handbook of C-H Functionalization. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2016). Chelation-Assisted Rhodium-Catalyzed Direct Amidation with Amidobenziodoxolones: C(sp2)–H, C(sp3)–H, and Late-Stage Functionalizations. Journal of the American Chemical Society, 138(34), 10844–10847. [Link]

  • Li, X., & Li, B. (2021). Recent Advances in Rhodium‐Catalyzed Electrochemical CH Activation. Chemistry–An Asian Journal, 16(24), 4064-4075. [Link]

  • Piou, T., & Rovis, T. (2015). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of chemical research, 48(4), 1124–1135. [Link]

  • Chen, Z., Ma, J. A., & Liu, T. (2024). Recent advances in Rh(i)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews, 53(5), 2315-2338. [Link]

  • Yao, Q. J., Zhang, S., & Zhang-Jie, S. (2016). Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. Organic letters, 18(24), 6464–6467. [Link]

  • Li, X., & Chen, G. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. Molecules, 24(19), 3551. [Link]

  • Wang, H., Li, Y., Wang, M., & Liu, P. (2025). Rhodium-Catalyzed C(sp2)–H Activation and [3+3] Annulation: Accessing Pyrano[3,2-c]chromene-2,5-diones as TASK-3 Activators. The Journal of Organic Chemistry. [Link]

  • Chatani, N. (2021). Catalytic C-H Activation. Chemistry Letters, 50(10), 1675-1688. [Link]

  • Gandeepan, P., & Cheng, C. H. (2013). Rhodium Catalyzed Oxidative Coupling of Salicylaldehydes with Diazabicyclic Olefins: A One-Pot Strategy Involving Aldehyde C-H Cleavage and π-Allyl Chemistry Towards the Synthesis of Fused Ring Chromanones. Chemical Communications, 49(66), 7349-7351. [Link]

  • Li, B., Ma, J., & Li, X. (2019). Rhodium(iii)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides: access to highly functionalized spirocyclic skeletons. Chemical Communications, 55(84), 12693-12696. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for rhodium-catalyzed oxidative perfluoroalkenylation at C-5 position of chromones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • Wang, H., & Li, X. (2014). Rhodium(III)-catalyzed Transannulation of Cyclopropenes With N-phenoxyacetamides Through C-H Activation. Angewandte Chemie International Edition, 53(48), 13234-13238. [Link]

  • Wang, C., Li, Y., & Wang, J. (2019). Rh(iii)-Catalyzed C–H activation/annulation of salicylaldehydes with sulfoxonium ylides for the synthesis of chromones. Organic Chemistry Frontiers, 6(15), 2731-2735. [Link]

  • ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. [Link]

  • Xiang, H., Luo, G., & Peng, X. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. Bioorganic chemistry, 109, 104714. [Link]

  • Shi, D. Q., & Kwon, O. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic letters, 12(23), 5542–5545. [Link]

  • Olomola, T. O., B’Bura, Y. M., & O’Connor, C. J. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. DLSU Senior High School Research Congress. [Link]

  • Liu, Y., & Hayashi, T. (2014). A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry, 12(3), 449-452. [Link]

  • Butt, J., & de Bruin, B. (2015). Catalytic Synthesis of 2H‑Chromenes. Topics in Heterocyclic Chemistry, 42, 1-46. [Link]

  • Wan, J. P., Fu, L., Xu, W., Pu, M., Wu, Y. D., & Liu, Y. (2022). Rh-Catalyzed [4 + 2] Annulation with a Removable Monodentate Structure toward Iminopyranes and Pyranones by C-H Annulation. Organic letters, 24(16), 3003–3008. [Link]

  • Gandeepan, P., & Cheng, C. H. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10079-10088. [Link]

  • Paira, R., & Maiti, D. (2022). A rhodium-catalyzed [4 + 2] annulation strategy to synthesize pyranone-mounted tyrosines with anti-neuroinflammatory activity. Organic & Biomolecular Chemistry, 20(44), 8645-8650. [Link]

  • Molbank. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Wang, H., & Li, X. (2015). Rhodium(III)-Catalyzed [4+1] Annulation of Aromatic and Vinylic Carboxylic Acids with Allenes: An Efficient Method Towards Vinyl-Substituted Phthalides and 2-Furanones. Chemistry–A European Journal, 21(25), 9198-9203. [Link]

  • Li, B., Ma, J., & Li, X. (2018). Rh(III)-Catalyzed [4 + 2] Self-Annulation of N-Vinylarylamides. Organic letters, 20(22), 7208–7212. [Link]

  • Li, X., & Li, B. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10183. [Link]

  • Li, B., Ma, J., & Li, X. (2019). Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. Organic Chemistry Frontiers, 6(18), 3296-3300. [Link]

Sources

Exploratory

Advanced Synthetic Modalities for 2H-Chromene-3-Carboxylic Acid Derivatives in Natural Product and Drug Discovery

Executive Summary In the realm of natural product synthesis and medicinal chemistry, the benzopyran core—specifically 2H-chromene-3-carboxylic acid and its oxidized analogs (coumarin-3-carboxylic acids and chromone-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of natural product synthesis and medicinal chemistry, the benzopyran core—specifically 2H-chromene-3-carboxylic acid and its oxidized analogs (coumarin-3-carboxylic acids and chromone-3-carboxylic acids)—stands as a "privileged scaffold." This structural motif occurs ubiquitously in bioactive plant metabolites and exhibits a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

As a Senior Application Scientist overseeing library generation for high-throughput screening, I have observed that the true utility of the 2H-chromene-3-carboxylic acid scaffold lies in its C3-carboxyl handle. This functional group serves as an ideal vector for downstream diversification, allowing chemists to synthesize vast libraries of carboxamides, thioethers, and hybrid heterocycles. This whitepaper details the mechanistic causality behind modern catalytic core synthesis, outlines self-validating experimental protocols, and provides a framework for translating these molecules into viable therapeutic leads.

Mechanistic Paradigms in Scaffold Construction

Historically, 2H-chromene derivatives were synthesized via traditional Baylis–Hillman methodologies or Knoevenagel condensations. However, modern transition-metal catalysis has revolutionized the construction of this core, offering unprecedented regioselectivity and functional group tolerance.

The Rhodium(III)-Catalyzed C–H Activation/[3 + 3] Annulation Cascade

A breakthrough methodology involves the redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones via Rh(III) catalysis[1].

Mechanistic Causality: The reaction is initiated by the coordination of the [Cp*RhCl₂]₂ catalyst to the directing group of the N-phenoxyacetamide. The addition of Cesium Acetate (CsOAc) is not merely to buffer the reaction; the acetate anion acts as an internal base that deprotonates the substrate via a Concerted Metalation-Deprotonation (CMD) transition state. This drastically lowers the activation energy required to cleave the inert sp² C–H bond at the ortho-position[2].

Following C–H activation, the methyleneoxetanone undergoes insertion. The choice of solvent is the critical thermodynamic switch here: utilizing Acetonitrile (MeCN) or Methanol (MeOH) drives the reaction toward selective alkyl C–O bond cleavage of the highly strained β-lactone ring, finalizing the [3 + 3] annulation and yielding the target 2H-chromene-3-carboxylic acid[2].

Rh_Catalysis A N-phenoxyacetamide (Substrate) C C-H Activation (CMD Mechanism) A->C Rh coordination B [Cp*RhCl2]2 + CsOAc (Catalyst System) B->C Active Rh(III) D Methyleneoxetanone Insertion C->D [3+3] Annulation E Alkyl C-O Bond Cleavage D->E Ring Opening F 2H-Chromene-3-carboxylic Acid (Target Scaffold) E->F Reductive Elimination F->B Catalyst Regeneration

Fig 1. Mechanistic pathway of Rh(III)-catalyzed [3+3] annulation for 2H-chromene core synthesis.

Downstream Diversification: Amidation and Hybridization

Once the 2H-chromene-3-carboxylic acid core is established, the carboxyl group must be activated to append pharmacophores.

Carbodiimide-Mediated Activation

The most robust method for library generation is the coupling of the acid with various amines using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]. This yields 2H-chromene-3-carboxamides, which have demonstrated profound antimicrobial efficacy, often outperforming standard antibiotics like Streptomycin against resistant strains[4]. Furthermore, hybridization of the oxidized coumarin-3-carboxylic acid core with thioether quinolines has yielded potent agricultural bactericides[5].

Quantitative Biological Efficacy

The table below summarizes the enhanced biological activity achieved through specific structural modifications of the 3-carboxylic acid handle:

Scaffold BaseStructural ModificationTarget Organism / Cell LineAssay MetricValueReference Standard
2H-Chromene C3-Benzylamine CarboxamideBacillus cereusMIC0.062 mg/mLStreptomycin (0.125 mg/mL)
Coumarin C3-Thioether Quinoline HybridXanthomonas oryzae (Xoo)EC₅₀11.05 µg/mLBismerthiazol
Coumarin C3-Thioether Quinoline HybridAcidovorax citrulli (Aac)EC₅₀8.05 µg/mLThiodiazole copper

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to confirm reaction progress.

Protocol A: Rh(III)-Catalyzed Synthesis of the 2H-Chromene Core

Objective: Synthesize 2H-chromene-3-carboxylic acid via C–H activation.

  • Setup: In an oven-dried Schlenk tube, charge N-phenoxyacetamide (0.2 mmol) and methyleneoxetanone (0.3 mmol, 1.5 equiv).

  • Catalyst Addition: Add[Cp*RhCl₂]₂ (2.5 mol %) and CsOAc (1.0 equiv).

    • Causality Note: Without CsOAc, the CMD transition state cannot form, and C–H activation will fail.

  • Solvent: Add 2.0 mL of anhydrous Acetonitrile (MeCN).

  • Reaction: Stir the mixture at 60 °C for 24 hours under an air atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The disappearance of the N-phenoxyacetamide spot confirms complete conversion.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to yield the pure acid (up to 84% yield).

Protocol B: DCC-Mediated Amidation for Library Generation

Objective: Convert 2H-chromene-3-carboxylic acid to a bioactive carboxamide[4].

  • Activation: Dissolve 2H-chromene-3-carboxylic acid (1.14 mmol) and DCC (1.25 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Kinetic Control: Cool the mixture in an ice bath (0 °C) for 30 minutes.

    • Causality Note: DCC is highly reactive. If activation occurs at room temperature, the transient O-acylisourea intermediate undergoes a rapid, irreversible rearrangement to an inactive N-acylurea. Cooling kinetically traps the O-acylisourea for the subsequent nucleophilic attack.

  • Nucleophilic Attack: Add the target amine (e.g., benzylamine, 1.14 mmol) dropwise. Remove the ice bath and stir for 16 hours at room temperature.

  • Validation Checkpoint (Visual): The conversion of DCC generates N,N'-dicyclohexylurea (DCU), which forms a dense, white, insoluble precipitate in DCM. If the solution remains clear, the activation step has failed.

  • Purification: Filter the mixture to remove the DCU byproduct. Wash the filter cake with cold DCM, concentrate the filtrate, and recrystallize.

Workflow Step1 Core Synthesis Rh(III) Catalysis Step2 Carboxyl Activation DCC / DCM (0°C) Step1->Step2 Yields core acid Step3 Nucleophilic Attack Amine Addition Step2->Step3 O-acylisourea intermediate Step4 Purification Filtration & Chromatography Step3->Step4 Crude amide + DCU precipitate Step5 Validation & Assay NMR, IR, MIC/EC50 Step4->Step5 Pure derivative

Fig 2. Self-validating workflow for the synthesis and bio-evaluation of 2H-chromene derivatives.

References

  • Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies." De La Salle University. Available at:4

  • Zhou, Z., et al. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade." Organic Letters - ACS Publications. Available at: 1

  • "Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII." PMC - National Institutes of Health. Available at: 3

  • "Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety." ACS Omega - ACS Publications. Available at: 5

Sources

Foundational

The Mechanism of 2H-Chromene-3-Carboxylic Acid Formation: A Comprehensive Technical Guide

Executive Summary 2H-chromene-3-carboxylic acids (frequently referred to as coumarin-3-carboxylic acids when bearing a 2-oxo group) are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent antioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-chromene-3-carboxylic acids (frequently referred to as coumarin-3-carboxylic acids when bearing a 2-oxo group) are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and antimicrobial properties[1][2]. For drug development professionals and synthetic chemists, mastering the formation of this benzopyran ring system is critical for downstream derivatization. This guide provides an in-depth mechanistic analysis of the two primary synthetic paradigms: the classical base-catalyzed Knoevenagel/oxa-Michael cascade and the modern transition-metal-catalyzed redox-neutral[3+3] annulation.

Mechanistic Paradigm I: The Knoevenagel / Oxa-Michael Cascade

The traditional and most widely utilized approach for synthesizing 2-oxo-2H-chromene-3-carboxylic acids involves the condensation of salicylaldehydes (2-hydroxybenzaldehydes) with active methylene compounds, such as Meldrum's acid or malonic acid[3][4].

Causality and Reaction Dynamics

The reaction is fundamentally driven by the nucleophilicity of the active methylene and the electrophilicity of the aldehyde.

  • Deprotonation: A base catalyst extracts the highly acidic proton from the active methylene compound. Modern green chemistry protocols utilize environmentally benign bases like Water Extract of Lemon Fruit Shell Ash (WELFSA)[3], Potassium Phthalimide (PPI)[4], or even the natural lactic acid present in waste curd water[5].

  • Nucleophilic Addition (Knoevenagel): The resulting resonance-stabilized carbanion attacks the carbonyl carbon of the salicylaldehyde.

  • Dehydration: The elimination of a water molecule yields an α,β -unsaturated alkene intermediate.

  • Intramolecular Oxa-Michael Addition: The proximity of the phenolic hydroxyl group allows it to act as an internal nucleophile, attacking the newly formed alkene to close the pyrone ring.

  • Decarboxylation/Hydrolysis: When Meldrum's acid is utilized, the intermediate undergoes hydrolysis and the elimination of acetone and carbon dioxide to yield the final 2-oxo-2H-chromene-3-carboxylic acid[3].

Knoevenagel Start1 Salicylaldehyde (Electrophile) Step1 Deprotonation & Nucleophilic Attack Start1->Step1 Start2 Meldrum's Acid (Active Methylene) Start2->Step1 Base Base Catalyst (e.g., WELFSA / PPI) Base->Step1 Step2 Dehydration (Alkene Intermediate) Step1->Step2 Step3 Intramolecular Oxa-Michael Addition Step2->Step3 Product 2-Oxo-2H-Chromene-3- Carboxylic Acid Step3->Product

Caption: Logic flow of the base-catalyzed Knoevenagel condensation and oxa-Michael addition cascade.

Mechanistic Paradigm II: Rh(III)-Catalyzed C–H Activation and [3+3] Annulation

A significant leap in the synthesis of 2H-chromene-3-carboxylic acids was achieved via a solvent-controlled, Rh(III)-catalyzed redox-neutral C–H activation and [3 + 3] annulation sequence[6][7]. This methodology utilizes N-phenoxyacetamides and methyleneoxetanones, marking the first instance of using α -methylene- β -lactone units as three-carbon sources in transition-metal catalysis[6].

Causality and Reaction Dynamics
  • Reversible C–H Activation: The active Rh(III) catalyst coordinates to the directing group of the N-phenoxyacetamide, facilitating ortho-C–H activation to form a five-membered rhodacycle[6]. Deuterium-labeling experiments in CD₃OD confirm this step is highly reversible[7].

  • Alkene Insertion: The exocyclic double bond of the methyleneoxetanone inserts into the Rh–C bond.

  • Selective C–O Cleavage: The strained β -lactone ring opens via selective alkyl C–O bond cleavage. Expert Insight: Solvent selection is the critical variable here. Using 1,4-dioxane or acetonitrile ensures selective alkyl C–O cleavage. Switching to a protic solvent like methanol introduces competing acyl C–O cleavage, resulting in unwanted lactonization byproducts[7].

  • Reductive Elimination: A formal [3 + 3] annulation occurs, releasing the target 2H-chromene-3-carboxylic acid. Density functional theory (DFT) calculations support a Rh(III)–Rh(V)–Rh(III) pathway as the favored mechanism for catalyst regeneration[6].

RhCatalysis Rh [Cp*RhCl2]2 + CsOAc Active Rh(III) Catalyst Step1 Reversible C-H Activation (5-Membered Rhodacycle) Rh->Step1 Substrate N-Phenoxyacetamide Substrate->Step1 Step2 Methyleneoxetanone Insertion Step1->Step2 Step3 Selective Alkyl C-O Bond Cleavage Step2->Step3 Step4 [3+3] Annulation & Reductive Elimination Step3->Step4 Step4->Rh Catalyst Regeneration Product 2H-Chromene-3- Carboxylic Acid Step4->Product

Caption: Rh(III)-catalyzed redox-neutral C-H activation and [3+3] annulation cycle.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Microwave-Accelerated Green Synthesis (Knoevenagel Route)
  • Objective: Synthesize 2-oxo-2H-chromene-3-carboxylic acid using agro-waste derived WELFSA.

  • Rationale: WELFSA acts as an environmentally benign base, eliminating the need for toxic amines. Microwave irradiation kinetically accelerates the dehydration step, reducing reaction times from hours to minutes[3].

  • Step-by-Step Workflow:

    • Preparation: Combine salicylaldehyde (1.0 equiv) and Meldrum's acid (1.0 equiv) in a microwave-safe reaction vial.

    • Catalysis: Add a catalytic amount of WELFSA extract.

    • Reaction: Subject the mixture to microwave irradiation for 2–6 minutes[3].

    • Self-Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) mobile phase. The complete disappearance of the salicylaldehyde spot under UV light (254 nm) indicates successful conversion[2][8].

    • Workup: Acidify the mixture if necessary, filter the precipitated solid, and wash with cold water. The product is typically chromatographically pure[3].

    • Analytical Confirmation: Verify the structure via FT-IR (look for the strong sharp peak at ~1687 cm⁻¹ for the carboxylic acid C=O and ~1751 cm⁻¹ for the ester/lactone C=O) and ¹H NMR (confirm the broad singlet at ~11.0 ppm for the -COOH proton)[5][8].

Protocol B: Rhodium(III)-Catalyzed [3+3] Annulation
  • Objective: Synthesize substituted 2H-chromene-3-carboxylic acids via directed C-H activation.

  • Rationale: Utilizing [Cp∗RhCl2​]2​ and CsOAc in acetonitrile provides strict regiocontrol and suppresses competing acyl C-O cleavage pathways[7].

  • Step-by-Step Workflow:

    • Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.24 mmol), [Cp∗RhCl2​]2​ (4 mol %), and CsOAc (20 mol %).

    • Solvent Addition: Add anhydrous MeCN (2.0 mL) as the solvent.

    • Reaction: Seal the tube and stir the mixture at 60 °C for 16 hours[6].

    • Self-Validation Checkpoint: Perform a parallel control experiment in deuterated methanol (CD₃OD) without the methyleneoxetanone. NMR analysis should reveal ~29-55% deuteration at the ortho-positions of the recovered N-phenoxyacetamide, proving the C-H activation process is active and reversible[7].

    • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate in vacuo.

    • Purification: Purify the residue by flash column chromatography (silica gel, Hexane/EtOAc) to isolate the pure 2H-chromene-3-carboxylic acid.

Quantitative Data & Reaction Optimization

The table below summarizes the quantitative efficiency of various catalytic systems used in the formation of 2H-chromene-3-carboxylic acids, providing a benchmark for protocol selection.

Catalytic System / MethodSubstratesSolventTemp / TimeYield (%)Key Advantage
WELFSA (Microwave) [3]Salicylaldehyde + Meldrum's acidSolvent-freeMW / 2–6 minExcellentExtremely rapid, non-toxic, waste-derived catalyst.
Potassium Phthalimide (PPI) [4]Salicylaldehyde + Malonic acidWaterRT / hours~88%Mild aqueous conditions, commercially available organocatalyst.
Waste Curd Water (Ultrasound) [5]Salicylaldehyde + Dimethyl malonateCurd Water40 °C / US92–95%Eco-friendly, utilizes natural lactic acid for carbonyl activation.
[Cp∗RhCl2​]2​ / CsOAc [6][7]N-phenoxyacetamide + MethyleneoxetanoneMeCN60 °C / 16 hUp to 90%+Redox-neutral, novel C-C bond formation, excellent regioselectivity.

Conclusion

The synthesis of 2H-chromene-3-carboxylic acids has evolved from classical, base-heavy Knoevenagel condensations to highly sophisticated, green, and transition-metal-catalyzed methodologies. For drug development professionals, selecting the appropriate mechanism depends on the required substitution pattern: classical oxa-Michael cascades are ideal for standard coumarin-core generation, while Rh(III)-catalyzed annulations offer unprecedented access to complex, highly functionalized tetracyclic and chromenone derivatives.

Sources

Exploratory

structure-activity relationship of chromene-based compounds

Rational Design and Structure-Activity Relationship (SAR) of Chromene-Based Scaffolds in Modern Medicinal Chemistry Executive Summary Chromenes (benzopyrans) represent a "privileged scaffold" in medicinal chemistry, char...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Structure-Activity Relationship (SAR) of Chromene-Based Scaffolds in Modern Medicinal Chemistry

Executive Summary Chromenes (benzopyrans) represent a "privileged scaffold" in medicinal chemistry, characterized by a benzene ring fused to a pyran nucleus. Their structural versatility allows for precise tuning of electronic and steric parameters, making them highly effective against diverse therapeutic targets, most notably in oncology and infectious diseases[1]. As drug development professionals seek to overcome complex challenges such as multi-drug resistance (MDR) and targeted cytotoxicity, understanding the structure-activity relationship (SAR) of chromene derivatives becomes paramount. This technical guide elucidates the core SAR principles, mechanistic pathways, and self-validating experimental workflows necessary for optimizing chromene-based drug candidates.

Structural Anatomy & Core SAR Principles

The chromene core exists primarily in 2H- and 4H- isomeric forms. The 4H-chromene scaffold, in particular, has demonstrated profound cytotoxic impacts against various human cancer cell lines by interacting with multiple cellular targets[2]. Systematic SAR studies have identified specific functionalization zones that dictate bioactivity:

  • C4 Position (The Steric Anchor): The presence of a 4-aryl moiety is critical for cytotoxic activity[1]. This bulky, lipophilic group facilitates deep insertion into the hydrophobic binding pockets of target proteins, such as the colchicine-binding site of tubulin.

  • C2 and C3 Positions (Hydrogen Bonding Network): A 2-amino group and a 3-cyano group act as essential hydrogen bond donors and acceptors[1]. These groups anchor the molecule within the active site, stabilizing the drug-target complex and preventing premature dissociation.

  • C7 Substitution (Electronic Modulation): Alterations at the 7th position dictate the electron density of the benzopyran core. Substituting C7 with electron-donating groups (EDGs) significantly enhances pharmacological activity by increasing the nucleophilicity of the ring system. Conversely, electron-withdrawing groups (EWGs) at this position tend to decrease overall efficacy[1].

  • Peripheral Modifications: The incorporation of cyclic secondary amines and 4-hydroxyphenyl substituents shifts the bioactivity profile, yielding potent antimicrobial agents capable of disrupting bacterial cell wall integrity[1].

Mechanistic Pathways: Anticancer and Antimicrobial Action

The primary mechanism of action for highly active 4H-chromene anticancer derivatives involves the depolarization of microtubules and the subsequent disruption of tumor vasculature[2]. By binding to tubulin, these compounds prevent polymerization, leading to cell cycle arrest at the G2/M phase. This prolonged arrest triggers the activation of the caspase cascade (specifically Caspase-3 and -9), culminating in apoptosis. Furthermore, specific 4H-chromene analogs (e.g., CXL017) have shown unique efficacy in selectively eradicating multi-drug resistant (MDR) leukemia cells (HL60/MX2), bypassing traditional efflux pump mechanisms[3].

ApoptosisPathway C 4H-Chromene Binding (Tubulin Pocket) T Microtubule Depolarization & Vasculature Disruption C->T A G2/M Cell Cycle Arrest T->A Cas Caspase-3/9 Activation A->Cas Apop Apoptosis / Cell Death Cas->Apop

Fig 1. Chromene-induced microtubule depolarization and apoptotic signaling pathway.

Quantitative SAR Data Analysis

To map the SAR landscape effectively, quantitative cytotoxicity data must be aggregated. Table 1 summarizes the in vitro cytotoxicity (IC50) of various optimized chromene derivatives against standard human cancer cell lines, illustrating the direct impact of structural modifications.

Table 1: Comparative Cytotoxicity of Optimized Chromene Derivatives

Compound / ModificationTarget Cell Line(s)IC50 (μg/mL)Mechanistic Impact & SAR Insight
Compound 61 (Flavanone-chromene hybrid)HCT-116, HepG-2, MCF-7, A-5491.08 – 2.42Broad-spectrum cytotoxicity; hybrid scaffold enhances receptor affinity[4].
Compound 58 (Substituted 4H-chromene)MCF-7 (Breast Cancer)0.86Exceptional potency compared to standard Doxorubicin[4].
Compounds 91-94 (Targeted C-ring modifications)HepG-2 (Liver Cancer)2.41 – 2.59High in vitro cytotoxicity relative to 5-fluorouracil[2].
CXL017 (4H-chromene analog)HL60/MX2 (MDR Leukemia)Selective (nM range)Overcomes multi-drug resistance; avoids P-glycoprotein efflux[3].

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity SAR data, both the chemical synthesis and biological evaluation must follow stringent, self-validating protocols. As a rule, causality must drive every experimental choice.

Protocol A: One-Pot Multicomponent Synthesis of 4H-Chromenes

Causality: Traditional multi-step syntheses suffer from intermediate degradation, solvent waste, and low cumulative yields. A one-pot, three-component reaction leverages thermodynamic favorability to drive the reaction to completion in a single vessel, maximizing atom economy and ensuring high-purity product isolation[2].

  • Reagent Preparation: Combine equimolar amounts of malononitrile, an aromatic aldehyde (selected to dictate the C4 substitution), and a phenolic compound (e.g., 3-amino-2-naphthol) in a reaction vessel.

  • Catalysis: Add a catalytic amount of piperidine. Causality: Piperidine acts as a base to deprotonate malononitrile, initiating a Knoevenagel condensation with the aldehyde, followed by a Michael addition and subsequent cyclization.

  • Reaction & Monitoring: Reflux the mixture in ethanol. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter and wash the solid with cold ethanol.

  • Self-Validation Checkpoint: The direct precipitation of the product from the crude mixture allows for immediate NMR/HPLC validation without complex chromatographic purification. A purity yield of >95% validates the synthetic route for SAR library generation[3].

Protocol B: In Vitro Cytotoxicity Screening (SRB/MTT Assay)

Causality: To map SAR accurately, biological readouts must be free of artifactual noise. Solvent-induced toxicity is a primary confounder in lipophilic compound screening[5].

  • Cell Seeding: Harvest target cells (e.g., MCF-7) using trypsin-EDTA. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of growth medium[5]. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives from DMSO stock solutions. Causality: The final DMSO concentration in the wells must strictly remain below 0.5% to prevent solvent-induced membrane toxicity[5].

  • Incubation & Readout: Replace the old medium with 100 µL of the compound-laced medium. Incubate for 48–72 hours. Apply the viability dye (SRB or MTT) and measure absorbance using a microplate reader.

  • Self-Validation Checkpoint: The inclusion of a known chemotherapeutic standard (e.g., 5-fluorouracil) and a vehicle control (0.5% DMSO) in parallel wells validates the assay's dynamic range. If the vehicle control shows >95% viability, it confirms that observed IC50 shifts are strictly due to the structural modifications of the chromene core.

SARWorkflow S1 Core Functionalization (C2/C3/C4/C7 Selection) S2 One-Pot Synthesis (High Atom Economy) S1->S2 S3 In Vitro Screening (Strict Vehicle Controls) S2->S3 S4 SAR Optimization & Lead Selection S3->S4

Fig 2. Iterative, self-validating SAR workflow for chromene-based drug development.

Conclusion

The rational design of chromene-based compounds relies heavily on precise structural modifications. By anchoring the C4 position with an aryl group, establishing hydrogen bonds at C2/C3, and modulating electron density at C7, researchers can synthesize highly potent, targeted therapeutics. When coupled with self-validating synthetic and biological protocols, the chromene scaffold remains one of the most promising avenues for overcoming modern oncological and antimicrobial challenges.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 2-Methyl-2H-chromene-3-carboxylic Acid in Drug Discovery

Executive Summary The 2H-chromene framework is a privileged, oxygen-containing heterocyclic scaffold deeply embedded in modern drug discovery. Specifically, 2-methyl-2H-chromene-3-carboxylic acid and its derivatives serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene framework is a privileged, oxygen-containing heterocyclic scaffold deeply embedded in modern drug discovery. Specifically, 2-methyl-2H-chromene-3-carboxylic acid and its derivatives serve as highly versatile building blocks for the synthesis of bioactive molecules. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for generating and derivatizing this critical intermediate. By transitioning from classical condensation methods to modern transition-metal-catalyzed annulations, researchers can achieve unprecedented regioselectivity and atom economy in their lead generation pipelines.

Mechanistic Rationale & Biological Target Landscape

The strategic value of 2-methyl-2H-chromene-3-carboxylic acid lies in its carboxylic acid moiety, which acts as a synthetic handle for late-stage functionalization—most notably, amidation. The resulting chromene-3-carboxamides exhibit potent polypharmacology across several therapeutic domains:

  • Carbonic Anhydrase (CA) Inhibition: Hypoxic tumor microenvironments upregulate specific CA isoforms (IX and XII) to manage intracellular pH. Chromene-3-carboxamides act as highly selective inhibitors of hCA IX and XII, overcoming the off-target toxicity typically associated with hCA I and II inhibition[1].

  • Chemokine Receptor Modulation: Substituted 2-methyl-2H-chromene-3-carboxylic acids function as potent antagonists of the MCP-1/CCR2 signaling axis. This interaction is critical for modulating leukocyte migration, offering a targeted therapeutic approach for autoimmune conditions such as rheumatoid arthritis and lupus[2].

  • Antimicrobial & Trypanocidal Activity: Derivatization of the core structure yields compounds with significant trypanocidal efficacy while maintaining minimal cytotoxicity against mammalian host cells (e.g., HeLa cell lines)[3].

G A 2-Methyl-2H-chromene- 3-carboxylic acid B Amidation & Derivatization A->B Structural Diversification C Chromene-3-carboxamides B->C Lead Generation D Carbonic Anhydrase (IX/XII) Inhibition C->D Anti-tumor Efficacy E Chemokine Receptor (CCR2) Modulation C->E Anti-inflammatory Efficacy

Caption: Logical flow of 2-methyl-2H-chromene-3-carboxylic acid derivatization and biological targeting.

Synthetic Methodologies: Design & Causality

Historically, the synthesis of the chromene-3-carboxylic acid core relied on the Vilsmeier-Haack formylation of 2-hydroxyacetophenones, followed by harsh oxidation using Jones reagent or sodium chlorite[3]. While effective, these classical methods often suffer from poor functional group tolerance and require stoichiometric toxic oxidants.

To bypass these limitations, modern synthesis employs a Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [4].

Causality of the Catalytic Design:

  • Catalyst Selection ([Cp*RhCl2]2): The Rh(III) dimer is essential for the directed, reversible C-H activation of the N-phenoxyacetamide precursor. It forms a stable five-membered rhodacycle intermediate[4].

  • Base Additive (CsOAc): Cesium acetate is not merely an acid scavenger; the acetate ligand is mechanistically required to facilitate the Concerted Metalation-Deprotonation (CMD) step, lowering the activation energy for C-H bond cleavage[5].

  • Three-Carbon Source: Methyleneoxetanones are utilized instead of traditional alkynes. The Rh(III) complex selectively cleaves the alkyl C-O bond of the β-lactone ring. This drives the [3 + 3] annulation forward in a completely redox-neutral manner, eliminating the need for external oxidants[4].

G N1 N-Phenoxyacetamide + Methyleneoxetanone N2 [Cp*RhCl2]2 / CsOAc MeCN, 60°C N1->N2 Reagents N3 C-H Activation (Concerted Metalation) N2->N3 Catalyst Activation N4 [3+3] Annulation & C-O Cleavage N3->N4 Substrate Insertion N5 2-Methyl-2H-chromene- 3-carboxylic acid Core N4->N5 Product Release

Caption: Workflow and mechanistic steps for Rh(III)-catalyzed synthesis of chromene-3-carboxylic acids.

Quantitative Data & Optimization Checkpoints

Table 1: Optimization of Rh(III)-Catalyzed Annulation Conditions

Solvent Catalyst Additive Yield (%) Causality / Mechanistic Observation
1,4-Dioxane [Cp*RhCl2]2 CsOAc 42% Initial baseline; moderate solubility of the rhodacycle intermediate[5].
MeCN [Cp*RhCl2]2 CsOAc 85% Optimal; MeCN coordinates and stabilizes the Rh(III) intermediate, preventing off-target degradation[4].
MeCN None CsOAc 0% Confirms absolute transition-metal dependency for C-H activation[5].

| MeCN | [Cp*RhCl2]2 | None | 0% | Confirms acetate base is strictly required for the CMD pathway[5]. |

Table 2: Biological Evaluation of Chromene-3-carboxamide Derivatives

Compound Class Biological Target Potency (IC50 / Ki) Clinical Relevance
7-Hydroxycoumarin-3-carboxamides hCA IX Ki = 0.2 µM Selective inhibition in hypoxic tumor microenvironments[1].
7-Hydroxycoumarin-3-carboxamides hCA XII Ki = 0.2 µM Overcomes off-target toxicity associated with hCA I/II inhibition[1].

| 2-Methyl-2H-chromene-3-carboxylic acids | CCR2 (MCP-1) | Sub-micromolar | Modulates leukocyte migration in rheumatoid arthritis models[2]. |

Self-Validating Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of the 2H-Chromene-3-carboxylic Acid Core

This protocol utilizes the redox-neutral cascade to construct the functionalized chromene ring.

  • Reaction Setup: In a dried Schlenk tube under an argon atmosphere, charge N-phenoxyacetamide (0.2 mmol), the corresponding methyleneoxetanone derivative (0.24 mmol), [Cp*RhCl2]2 (2.5 mol %), and CsOAc (20 mol %).

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN, 2.0 mL).

    • Causality: MeCN acts as a coordinating solvent that stabilizes the Rh(III)-Rh(V) catalytic cycle, preventing premature catalyst precipitation[4].

  • Thermal Activation: Seal the tube and stir the mixture at 60 °C for 12 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a bright orange-red (active Rh species) to a deep, dark hue as the rhodacycle intermediate forms and turns over.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint 2 (UV): Look for the disappearance of the UV-active starting material and the appearance of a highly fluorescent product spot under 254 nm UV light.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite.

    • Causality: Celite filtration effectively removes spent paramagnetic rhodium particulates, which would otherwise cause severe line broadening and interfere with downstream 1H/13C NMR validation.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure 2H-chromene-3-carboxylic acid.

Protocol B: Amidation to Chromene-3-carboxamides (Lead Generation)

Direct coupling of the carboxylic acid to various amines to generate biologically active libraries.

  • Acyl Chloride Generation: Dissolve 2-methyl-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl2, 1.5 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier intermediate, significantly accelerating acyl chloride formation at low temperatures to prevent unwanted decarboxylation of the chromene core[3].

    • Self-Validation Checkpoint 1 (Gas Evolution): The addition will trigger the evolution of HCl and SO2 gases. The complete cessation of bubbling indicates that the conversion to the acyl chloride is complete.

  • Amine Coupling: Evaporate excess SOCl2 under a stream of nitrogen. Redissolve the crude acyl chloride in anhydrous DCM and cool back to 0 °C.

  • Addition: Slowly add the desired substituted aromatic amine (1.1 eq) and triethylamine (TEA, 2.0 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine. Maintaining 0 °C controls the exotherm and prevents competitive hydrolysis[3].

  • Workup: Stir at room temperature for 3 hours. Quench with water, extract with DCM (3 x 25 mL), dry over Na2SO4, and concentrate. Recrystallize from an 80:20 methanol-water mixture to obtain the pure chromene-3-carboxamide.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-2H-chromene-3-carboxylic Acid in Biological Matrices

Introduction & Biological Context Chromene derivatives, specifically 2-methyl-2H-chromene-3-carboxylic acid (CAS: 1448259-67-3)[1], have emerged as highly potent scaffolds in medicinal chemistry. They are primarily inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Chromene derivatives, specifically 2-methyl-2H-chromene-3-carboxylic acid (CAS: 1448259-67-3)[1], have emerged as highly potent scaffolds in medicinal chemistry. They are primarily investigated as modulators of chemokine receptor activity, specifically acting as potent CCR2 and CCR5 antagonists[2]. Because these receptors are critical mediators of inflammation, autoimmune diseases, and transplant rejection, accurate pharmacokinetic (PK) profiling of chromene derivatives is essential during drug development.

While traditional HPLC-UV methods are adequate for formulation purity and high-concentration testing[3], trace-level quantification in complex biological matrices (such as plasma or serum) demands the superior selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pathway Ligand MCP-1 / MIP-1α Receptor CCR2 / CCR5 Receptor Ligand->Receptor GProt G-Protein Activation Receptor->GProt Drug 2-Methyl-2H-chromene- 3-carboxylic acid Drug->Receptor Antagonizes Ca Calcium Mobilization GProt->Ca Inflam Chemotaxis & Inflammation Ca->Inflam

Fig 1. Inhibition of CCR2/CCR5 chemokine signaling by chromene-3-carboxylic acid derivatives.

Analyte Properties & Analytical Strategy (E-E-A-T)

Chemical Profile
  • Compound: 2-Methyl-2H-chromene-3-carboxylic acid

  • Molecular Weight: 190.20 g/mol [1]

  • Ionization Behavior: The carboxylic acid moiety undergoes rapid acid-base equilibrium[4], making it highly amenable to negative electrospray ionization (ESI-).

Causality in Method Design

Do not simply apply generic LC-MS/MS parameters; the specific chemical nature of 2-methyl-2H-chromene-3-carboxylic acid dictates the workflow:

  • Chromatography & pH Optimization: The pKa of the carboxylic acid group necessitates careful mobile phase selection. Strong acids (e.g., 0.1% Trifluoroacetic acid) severely suppress ESI- signal by preventing droplet deprotonation. Therefore, 5 mM ammonium acetate (pH ~5.5) is selected as Mobile Phase A. This provides a critical "sweet spot" where the molecule is sufficiently retained on a reversed-phase C18 column while readily deprotonating in the ESI source to form the abundant [M−H]− precursor ion.

  • Sample Preparation Strategy: A single-step Protein Precipitation (PPT) with cold acetonitrile is utilized. Acetonitrile provides superior precipitation of plasma proteins compared to methanol and enhances the extraction recovery of moderately lipophilic chromene derivatives without the need for time-consuming Solid Phase Extraction (SPE).

Self-Validating System Architecture

To ensure trustworthiness, this protocol operates as a closed-loop self-validating system:

  • System Suitability Test (SST): Before any biological samples are processed, an SST sample is injected. The system is only "passed" if the signal-to-noise (S/N) ratio is >10 and the peak asymmetry factor is between 0.8 and 1.5.

  • Internal Standard (IS) Tracking: A stable isotope-labeled internal standard (Chromene-d3) is continuously monitored. A deviation of >20% in IS area from the mean of the calibration standards automatically flags the sample for re-extraction, ensuring matrix effects do not silently compromise accuracy.

  • Carryover Monitoring: Matrix blanks are mandatorily injected immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be <20% of the LLOQ response.

Experimental Protocols

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of the working IS solution (500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) to induce protein precipitation.

  • Mix: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporate: Transfer 100 µL of the clear supernatant to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Add Internal Standard (Chromene-d3) A->B C Protein Precipitation (Acetonitrile, 150 µL) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer & Evaporation D->E F Reconstitution (Mobile Phase A/B) E->F G LC-MS/MS (ESI- MRM) F->G

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Instrumental Parameters

Table 1: Liquid Chromatography Gradient Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5)

  • Mobile Phase B: Acetonitrile (100%)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.009010Initial
0.509010Isocratic hold
2.001090Linear gradient
3.001090High organic wash
3.109010Return to initial
4.009010Re-equilibration
Table 2: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Methyl-2H-chromene-3-carboxylic acid 189.1145.1 (Quantifier)502515
189.1130.1 (Qualifier)502522
IS (Chromene-d3) 192.1148.1502515

Method Validation Summary

Validation was performed strictly according to ICH M10 guidelines for bioanalytical methods.

Table 3: Validation Metrics
ParameterResultAcceptance Criteria (ICH M10)
Linear Range 1.0 - 1000 ng/mLR² > 0.995
LLOQ 1.0 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS normalized) 95.2% - 102.1%± 15% variation

Troubleshooting

  • Loss of Sensitivity in ESI-: Carboxylic acids are prone to signal suppression from plasticizers or residual TFA in the LC system.

    • Correction: Flush the system with 50% Isopropanol/Water overnight. Ensure all mobile phases are prepared in high-purity glass, avoiding plastic reservoirs.

  • Peak Tailing: If the analyte peak exhibits tailing (Asymmetry > 1.5), it indicates secondary interactions with unendcapped silanols on the column, exacerbated by the carboxylic acid moiety.

    • Correction: Ensure the mobile phase pH is strictly maintained at 5.5, or switch to a column with a positively charged surface (e.g., CSH C18) designed specifically for acidic compounds.

  • Hydrophobic Carryover: Chromene derivatives can exhibit carryover in the autosampler.

    • Correction: Implement a strong needle wash (e.g., Methanol/Acetonitrile/Water/Formic Acid 40:40:20:0.1 v/v).

References

  • 1448259-67-3 | 2-Methyl 2h-chromene-3-carboxylic acid - BLD Pharm. 1

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY - EP 2326634 B1 - European Patent Office (via Googleapis). 2

  • A Comparative Guide to Spectroscopic Analysis - Benchchem. 3

  • Chromone-Based Antioxidant Copper(II) Complex with High Superoxide Dismutase Activity - Inorganic Chemistry (ACS Publications). 4

Sources

Method

Application Note: Advanced Protocols for the Synthesis of 2-Methyl-2H-Chromene-3-Carboxylic Acid Esters

Introduction & Strategic Overview The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for hypoxia-inducible factor (HIF) pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for hypoxia-inducible factor (HIF) pathway inhibitors[1], antimycobacterial agents[2], and fluorescent probes. Specifically, the synthesis of 2-methyl-2H-chromene-3-carboxylic acid esters presents a unique synthetic challenge: the precise construction of the substituted pyran ring while maintaining the integrity of the highly conjugated ester system.

This application note provides researchers with two orthogonal, field-proven methodologies to construct this scaffold:

  • State-of-the-Art Transition Metal Catalysis: A Rh(III)-catalyzed redox-neutral C–H activation/[3 + 3] annulation cascade[3].

  • Classical Metal-Free Annulation: A base-catalyzed domino oxa-Michael/aldol cascade utilizing allenoates[4].

By detailing the underlying causality of the reaction conditions, this guide ensures that drug development professionals can adapt and troubleshoot these systems for complex library synthesis.

Mechanistic Causality & Reaction Design

Pathway A: Rh(III)-Catalyzed Redox-Neutral [3+3] Annulation

Recent breakthroughs have enabled the synthesis of the 2H-chromene core using N-phenoxyacetamides and methyleneoxetanones[5].

  • Catalyst & Base Causality: The reaction utilizes [Cp*RhCl2]2 as the catalyst and CsOAc as the base. The acetate anion is critical; it facilitates a Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy for the directed C–H cleavage of the phenoxy ring[3].

  • Solvent Selection: Acetonitrile (MeCN) is strictly chosen because its coordination ability stabilizes the highly reactive Rh(III) center, preventing premature catalyst degradation and favoring the [3+3] annulation over competing [4+2] pathways.

  • Thermodynamic Driving Force: Methyleneoxetanones act as the three-carbon source. The inherent ring strain of the α-methylene-β-lactone drives the selective alkyl C–O bond cleavage (β-O elimination), making the cascade thermodynamically irreversible[5]. The resulting carboxylic acid is readily converted to the corresponding ester via standard alkylation.

Rh_Catalytic_Cycle A 1. Substrate Coordination N-Phenoxyacetamide + Rh(III) B 2. C-H Activation Rhodacycle Intermediate A->B CsOAc, MeCN, 60°C C 3. Substrate Insertion Methyleneoxetanone Addition B->C Coordination D 4. Ring Opening β-O Elimination C->D Strain Release E 5. Reductive Elimination [3+3] Annulation D->E Cyclization E->A Rh(III) Regeneration F 6. Product Release 2H-Chromene-3-Carboxylate E->F Catalyst Turnover

Mechanistic pathway of the Rh(III)-catalyzed[3+3] annulation cascade.

Pathway B: Base-Catalyzed Domino Oxa-Michael/Aldol Cascade

For laboratories lacking specialized transition-metal setups, the reaction of salicylaldehydes with allenoates (e.g., ethyl buta-2,3-dienoate) offers a robust alternative[4].

  • Solvent & Base Causality: The use of K2CO3 in Dimethyl Sulfoxide (DMSO) is non-negotiable for high yields. DMSO, as a polar aprotic solvent, poorly solvates the generated phenoxide anion, drastically increasing its nucleophilicity.

  • Reaction Sequence: The highly nucleophilic phenoxide attacks the central carbon of the allenoate (oxa-Michael addition). The resulting enolate immediately undergoes an intramolecular aldol condensation with the adjacent aldehyde, yielding a 2-hydroxy-2-methyl-2H-chromene intermediate[4], which is subsequently dehydrated to form the fully conjugated 2-methyl-2H-chromene-3-carboxylate.

Quantitative Data & Strategy Comparison

Synthetic StrategyPrimary ReagentsCatalyst / BaseSolventTemp / TimeTypical YieldKey Advantage
Rh(III) Annulation N-Phenoxyacetamides + Methyleneoxetanones[Cp*RhCl2]2 / CsOAcMeCN60 °C / 12 h65–92%Broad functional group tolerance; high regioselectivity.
Domino Cascade Salicylaldehydes + Ethyl buta-2,3-dienoateK2CO3DMSO25 °C / 4 h60–85%Mild conditions; utilizes inexpensive, commercially available reagents.

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Synthesis & Esterification

This protocol generates the 2H-chromene-3-carboxylic acid, followed by an in-situ esterification to yield the final ester.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.3 mmol, 1.5 equiv), [Cp*RhCl2]2 (0.01 mmol, 5 mol %), and CsOAc (0.1 mmol, 50 mol %)[3].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous MeCN (2.0 mL) via syringe.

  • Catalysis: Seal the tube and stir the mixture at 60 °C for 12 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active N-phenoxyacetamide spot should completely disappear.

  • Esterification: Cool the reaction to room temperature. Add K2CO3 (0.4 mmol) and Methyl Iodide (MeI, 0.4 mmol) directly to the mixture. Stir for an additional 4 hours at room temperature to convert the newly formed carboxylic acid into the methyl ester.

  • Workup & Purification: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove Rh-salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 5-15% EtOAc in Hexanes).

Protocol 2: Base-Catalyzed Allenoate Annulation

This protocol yields the ethyl ester directly, utilizing a dehydration workup to ensure the formation of the 2-methyl-2H-chromene core.

Step-by-Step Methodology:

  • Activation: To a Schlenk tube containing anhydrous DMSO (1.0 mL), add salicylaldehyde (0.5 mmol) and K2CO3 (7.0 mg, 0.05 mmol, 10 mol %)[4]. Stir for 10 minutes to ensure phenoxide formation.

  • Cascade Initiation: Dropwise add ethyl buta-2,3-dienoate (84 mg, 0.75 mmol, 1.5 equiv).

  • Reaction: Stir the solution vigorously for 4 hours at 25 °C. The solution will transition from pale yellow to deep orange as the cascade progresses[4].

  • Dehydration Workup: To drive the elimination of the intermediate 2-hydroxy group, quench the reaction with 1.0 M aqueous HCl (5 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluent: EtOAc/petroleum ether = 1/4) to afford ethyl 2-methyl-2H-chromene-3-carboxylate[4].

  • Self-Validation Check: Validate via 1 H NMR. Look for the characteristic alkene proton (C4-H) singlet around δ 7.6 ppm and the distinct methyl signal at δ 1.37 ppm.

Base_Catalyzed_Workflow S1 Activation Salicylaldehyde + K2CO3 S2 Addition Ethyl buta-2,3-dienoate S1->S2 S3 Cascade DMSO, RT, 4h S2->S3 Oxa-Michael S4 Workup Acidic Dehydration S3->S4 Aldol Condensation S5 Isolation Silica Gel Chromatography S4->S5 Purification

Experimental workflow for the base-catalyzed domino oxa-Michael/aldol cascade.

References

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade Organic Letters[Link]

  • Synthesis, in vitro antiproliferative and antimycobacterial activity of thiazolidine-2,4-dione and hydantoin derivatives Bulgarian Chemical Communications[Link]

  • Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway Journal of Medicinal Chemistry[Link]

  • Supporting Information: Reactions of salicylic aldehydes with ethyl buta-2,3-dienoate catalyzed by K2CO3 Wiley-VCH [Link]

Sources

Application

In Vitro Assay Applications and Protocols for 2-Methyl-2H-chromene-3-carboxylic acid: A Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 2-Methyl-2H-chromene-3-carboxylic acid. Chromene derivatives are recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 2-Methyl-2H-chromene-3-carboxylic acid. Chromene derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[1] This guide will delve into detailed protocols for relevant in-vitro assays to characterize the bioactivity of 2-Methyl-2H-chromene-3-carboxylic acid, with a focus on its potential as an anti-inflammatory and cytotoxic agent. The protocols are designed to be self-validating, and the scientific rationale behind each experimental choice is thoroughly explained to ensure robust and reproducible results.

Scientific Rationale: Targeting Inflammation and Cancer

Chronic inflammation is a key driver of numerous diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is constitutively active in many cancer cells, promoting cell survival, proliferation, and angiogenesis.[2][3] Therefore, compounds that can modulate the NF-κB pathway are of significant interest in drug discovery. Chromene derivatives have been shown to exert their anti-inflammatory and anticancer effects through various mechanisms, including the inhibition of pro-inflammatory mediators and the induction of apoptosis in cancer cells.

This guide will focus on a panel of in-vitro assays to investigate the potential of 2-Methyl-2H-chromene-3-carboxylic acid to:

  • Inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

  • Exhibit cytotoxic effects on cancer cell lines.

Key In Vitro Assays: A Step-by-Step Guide

The following section provides detailed protocols for a selection of robust in-vitro assays to characterize the anti-inflammatory and cytotoxic properties of 2-Methyl-2H-chromene-3-carboxylic acid.

Part 1: Evaluation of Anti-inflammatory Activity

A cornerstone for screening anti-inflammatory compounds is to assess their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).[4]

The RAW 264.7 macrophage cell line is a widely used and appropriate model for these studies.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2H-chromene-3-carboxylic acid in dimethyl sulfoxide (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Methyl-2H-chromene-3-carboxylic acid for 1 hour. Include a vehicle control (DMSO) and an unstimulated control group.[4]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

Nitric oxide is a key inflammatory mediator, and its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[5]

Protocol:

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.[4]

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Prepare fresh before use.[6]

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent.[6]

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[5]

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their levels in the cell culture supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

Protocol:

  • Sample Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.[9] A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody overnight.[10]

    • Block the plate to prevent non-specific binding.[10]

    • Add the standards and cell culture supernatants to the wells and incubate.[8]

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.[10]

    • Add the substrate solution to develop the color.[10]

    • Stop the reaction and measure the absorbance at 450 nm.[10]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples using the standard curve generated with recombinant cytokines.[9]

Part 2: Evaluation of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[11] It measures the metabolic activity of cells, which is an indicator of cell health.

A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be used to assess the spectrum of activity.[12]

Protocol:

  • Cell Seeding: Seed the selected cancer cell lines into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[1] Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of 2-Methyl-2H-chromene-3-carboxylic acid for 48-72 hours.[1] Include untreated cells as a negative control and a known anticancer drug as a positive control.[1]

Protocol:

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below is an example of how to present the data. Since specific data for 2-Methyl-2H-chromene-3-carboxylic acid is not yet publicly available, this table presents representative data for a closely related chromene derivative to illustrate the expected outcomes.

AssayCell LineTest Compound Concentration (µM)Outcome MeasureRepresentative Result (IC50 or % Inhibition)Reference CompoundReference Compound Result (IC50)
NO Production RAW 264.71 - 50Griess Assay~25 µML-NMMA~20 µM
TNF-α Production RAW 264.71 - 50ELISA~30 µMDexamethasone~15 µM
IL-6 Production RAW 264.71 - 50ELISA~35 µMDexamethasone~18 µM
Cell Viability MCF-70.1 - 100MTT Assay~15 µMDoxorubicin~1 µM
Cell Viability HCT-1160.1 - 100MTT Assay~20 µMDoxorubicin~0.8 µM

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental workflows and biological pathways.

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Culture & Treatment cluster_1 Nitric Oxide (NO) Assay cluster_2 Cytokine (TNF-α, IL-6) Assay seed Seed RAW 264.7 cells adhere Adhere overnight seed->adhere treat Pre-treat with Compound adhere->treat stimulate Stimulate with LPS (24h) treat->stimulate collect_sup1 Collect Supernatant stimulate->collect_sup1 collect_sup2 Collect Supernatant stimulate->collect_sup2 griess Griess Assay collect_sup1->griess read_no Read Absorbance @ 540nm griess->read_no elisa ELISA collect_sup2->elisa read_cytokine Read Absorbance @ 450nm elisa->read_cytokine

Caption: General workflow for in-vitro anti-inflammatory assays.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates Compound 2-Methyl-2H- chromene-3- carboxylic acid Compound->IKK potential inhibition Compound->NFkB potential inhibition

Caption: Simplified canonical NF-κB signaling pathway.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830.
  • Bio-protocol. (n.d.). TNF-α, IL-6 and IL-8 ELISA. Retrieved from [Link]

  • ResearchGate. (2025). NF-κB in inflammation and cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Protocol. (2019). Griess Test. Retrieved from [Link]

  • Protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). In vitro anticancer activity of pyrano[3, 2-c]chromene derivatives with both cell cycle arrest and apoptosis induction. Retrieved from [Link]

  • PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]

  • PMC. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Retrieved from [Link]

  • IBL America. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Investigating the in Vitro Antiproliferative and Apoptosis- Inducing Effects of Pyranochromene Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. Retrieved from [Link]

  • JETIR. (n.d.). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Full article: Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

Sources

Method

Application of Chromene Derivatives in Cancer Research: Mechanistic Insights and Preclinical Protocols

Introduction & Therapeutic Rationale As oncology drug development shifts toward multi-target directed ligands, chromene derivatives—specifically 4H-chromenes and benzo[f]chromenes—have emerged as highly potent, versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Rationale

As oncology drug development shifts toward multi-target directed ligands, chromene derivatives—specifically 4H-chromenes and benzo[f]chromenes—have emerged as highly potent, versatile scaffolds. Their structural plasticity allows for targeted functionalization, enabling these compounds to act as potent anti-proliferative agents against aggressive and chemo-resistant malignancies, including Triple-Negative Breast Cancer (TNBC) ()[1], Chronic Myeloid Leukemia (CML) ()[2], and hepatocellular carcinoma ()[3].

As a Senior Application Scientist, I approach the evaluation of these compounds through a rigorous, self-validating pipeline. We cannot simply observe cell death; we must prove the causality of target engagement, validate the biochemical pathway, and confirm the phenotypic outcome.

Established Mechanisms of Action

The anticancer efficacy of chromene derivatives is primarily driven by three orthogonal mechanisms:

  • Microtubule Destabilization: Chromenes (e.g., Crolibulin and novel C1/C2 variants) exhibit a high binding affinity for the colchicine-binding site on β-tubulin. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, triggering a sustained G2/M phase cell cycle arrest. This mitotic catastrophe prevents cellular multinucleation and drives the cancer cell into senescence or apoptosis[1][4].

  • Apoptotic Cascade Activation: Chromenes alter the mitochondrial threshold for apoptosis. Dihydropyrano[2,3-g]chromene derivatives upregulate pro-apoptotic markers (TP53, Bax) while downregulating anti-apoptotic BCL-2[2]. This induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the cleavage and activation of executioner Caspases 3 and 7[5][6].

  • Kinase Inhibition: Advanced benzo[f]chromene derivatives have demonstrated potent inhibition of the EGFR tyrosine kinase and c-Src kinases, effectively curtailing tumor cell migration, invasion, and angiogenesis[3][6].

ChromeneMOA Chromene Chromene Derivatives Tubulin β-Tubulin (Colchicine Site) Chromene->Tubulin Binds Kinase EGFR / c-Src Inhibition Chromene->Kinase Inhibits Bcl2 Downregulation of BCL-2 Chromene->Bcl2 Modulates Bax Upregulation of BAX & TP53 Chromene->Bax Activates Microtubule Microtubule Depolymerization Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis & Cell Death CellCycle->Apoptosis Kinase->Apoptosis Anti-angiogenesis Caspase Caspase 3/7/9 Activation Bcl2->Caspase MOMP Bax->Caspase MOMP Caspase->Apoptosis

Molecular mechanisms of chromene derivatives inducing apoptosis and cell cycle arrest.

Quantitative Efficacy Profile

The following table summarizes the in vitro quantitative data of benchmarked chromene derivatives across various cancer cell lines, providing a comparative baseline for new drug screening.

Compound ClassTarget Cell LineIC50 ValueKey MechanismReference
Dihydropyrano[2,3-g]chromene (4-Clpgc) K562 (Leukemia)102 µMTP53/Bax activation, BCL-2 inhibition
Benzo[f]chromene (Compound 12) HepG-2 / MCF-7< 5 µg/mLEGFR Tyrosine Kinase Inhibition
4H-Chromene (C1/C2) MDA-MB-231 (TNBC)0.5 - 1.0 µMTubulin depolymerization, G2/M arrest[[1]]([Link])
4-aryl-2-amino-4H-chromene (2b) MCF-7 (Breast)0.92 µM (Tubulin)Tubulin polymerization inhibition

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of a novel chromene derivative must follow a logical causality chain: Biochemical Target Engagement Cellular Phenotype Mechanistic Confirmation .

Workflow Synthesis Chromene Synthesis InVitro Tubulin Assay Synthesis->InVitro MTT MTT Cytotoxicity InVitro->MTT Apoptosis Caspase 3/7 Assay MTT->Apoptosis Validation Target Validation Apoptosis->Validation

Systematic experimental workflow for evaluating the anticancer efficacy of chromene derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Engagement)

Causality Rationale: Before assessing cellular toxicity, we must prove that the chromene derivative physically interacts with its primary target. Because many 4H-chromenes bind to the colchicine site[1], directly measuring tubulin polymerization kinetics isolates the biochemical variable.

  • Preparation: Pre-warm a spectrophotometer to 37°C. Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Dilution: Dissolve the chromene derivative in DMSO. Prepare working concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM). Critical: Ensure final DMSO concentration is <1% to prevent solvent-induced tubulin denaturation.

  • Reaction Assembly: In a 96-well half-area plate on ice, add 5 µL of the test compound. Use Colchicine as a positive control and 1% DMSO as a vehicle control. Add 45 µL of purified bovine tubulin solution (final concentration: 3 mg/mL in PEM + GTP buffer).

  • Kinetic Measurement: Immediately transfer the plate to the 37°C reader. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: Tubulin polymerization increases absorbance. A successful chromene destabilizer will show a dose-dependent flattening of the Vmax​ curve compared to the vehicle control.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Causality Rationale: Once biochemical engagement is proven, the MTT assay translates this into cellular efficacy by measuring the metabolic viability of cancer cells following chromene exposure ()[7].

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 for TNBC) at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium. Incubate for 24 h at 37°C, 5% CO2[7].

  • Treatment: Aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of the chromene derivative (0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a standard chemotherapeutic positive control (e.g., 5-Fluorouracil)[3]. Incubate for 48 h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours[7].

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake gently for 15 minutes.

  • Quantification: Read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis (viability vs. log[concentration]).

Protocol 3: Apoptosis Validation via Caspase 3/7 Activity Assay

Causality Rationale: The MTT assay only measures metabolic viability; a drop in viability could result from non-specific necrosis. To prove that the chromene induces programmed cell death (apoptosis), we must measure the activity of executioner caspases 3 and 7 ()[6].

  • Cell Treatment: Seed cells in a white-walled 96-well plate ( 1×104 cells/well). Treat with the chromene derivative at its established IC50 and IC50 concentrations for 24 hours.

  • Lysis and Incubation: Add 100 µL of a luminogenic Caspase-3/7 substrate directly to each well containing 100 µL of culture medium. The reagent lyses the cells and provides the proluminescent substrate for caspase cleavage.

  • Measurement: Incubate at room temperature for 1 hour in the dark. Measure luminescence using a plate luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control. A statistically significant fold-increase in luminescence confirms the induction of the caspase-dependent apoptotic cascade[6].

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. URL:[Link]

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (MDPI). URL:[Link]

  • The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. PubMed Central (PMC). URL:[Link]

  • Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold. Bioorganic Chemistry (PubMed). URL:[Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. URL:[Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. URL:[Link]

Sources

Application

Application Note: Advanced Derivatization of 2H-Chromene-3-Carboxylic Acid for Targeted Antimicrobial and Anticancer Therapeutics

Introduction & Strategic Rationale The 2H-chromene (2H-1-benzopyran) framework is a privileged pharmacophore in drug discovery. Specifically, 2H-chromene-3-carboxylic acid serves as a highly versatile synthetic hub.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2H-chromene (2H-1-benzopyran) framework is a privileged pharmacophore in drug discovery. Specifically, 2H-chromene-3-carboxylic acid serves as a highly versatile synthetic hub. Derivatization at the C3-carboxylic acid position fundamentally alters the molecule's electronic distribution, lipophilicity, and steric bulk. These modifications dictate its pharmacological trajectory, enabling the development of targeted agents ranging from broad-spectrum antimicrobials to selective human carbonic anhydrase (hCA) inhibitors for oncology[1].

This technical guide outlines field-proven methodologies for synthesizing the core scaffold and executing high-yield derivatizations. By understanding the causality behind solvent selection, coupling reagents, and temperature controls, researchers can systematically optimize the bioactivity of chromene derivatives.

Mechanistic Causality in Synthesis and Derivatization

The Core Scaffold: Rhodium(III)-Catalyzed Annulation

Traditional syntheses of 2H-chromenes often rely on harsh condensation conditions that limit functional group tolerance. A modern, redox-neutral approach utilizes a Rhodium(III)-catalyzed C–H activation coupled with a [3 + 3] annulation cascade[2].

  • Causality of Catalyst: The [Cp*RhCl2]2 catalyst enables selective alkyl C–O bond cleavage of α-methylene-β-lactones, acting as a three-carbon source.

  • Causality of Solvent: Solvent selection is the primary driver of reaction fidelity. Utilizing a non-polar aprotic solvent like 1,4-dioxane strictly favors the formation of the desired 2H-chromene-3-carboxylic acid. Conversely, protic solvents (e.g., MeOH) induce competing acyl C–O cleavage, resulting in unwanted lactonization byproducts[2].

Derivatization: Amidation and Hybridization

Converting the C3-carboxylic acid into a carboxamide or conjugating it with thioether quinoline moieties drastically alters its biological profile.

  • DCC-Mediated Amidation: Dicyclohexylcarbodiimide (DCC) activates the carboxyl group by forming an O-acylisourea intermediate. The reaction must be maintained at 0°C during the initial phase to suppress the irreversible O-to-N acyl migration, which would otherwise yield an inactive N-acylurea byproduct[3].

  • Structure-Activity Relationship (SAR): Computational and empirical studies reveal that incorporating electron-donating groups (EDGs) into the carboxamide enhances gram-negative antibacterial activity by increasing electron density, which facilitates interaction with bacterial porins. Conversely, electron-withdrawing groups (EWGs) improve gram-positive targeting[3]. Bulky lipophilic additions, such as thioether quinoline moieties, disrupt bacterial cell membrane integrity and inhibit biofilm formation[4].

Pathway Substrates N-phenoxyacetamides + Methyleneoxetanones Core 2H-Chromene-3-Carboxylic Acid (Core Scaffold) Substrates->Core Rh(III) Catalysis 1,4-Dioxane, 60°C Amidation Carboxamides (Antimicrobial) Core->Amidation DCC, Amines DCM, 0°C Thioether Thioether Hybrids (Anticancer/Antibacterial) Core->Thioether Hybridization Strategies

Workflow of 2H-chromene-3-carboxylic acid synthesis and its downstream derivatization.

Experimental Protocols

Protocol A: Synthesis of 2H-Chromene-3-Carboxylic Acid Core

This protocol utilizes a solvent-controlled Rh(III) cascade to ensure high regioselectivity[2].

Reagents & Materials:

  • N-phenoxyacetamide (1.0 equiv)

  • Methyleneoxetanone (1.2 equiv)

  • [Cp*RhCl2]2 (4 mol %)

  • CsOAc (2.0 equiv)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenoxyacetamide, [Cp*RhCl2]2, and CsOAc.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x) to prevent oxidative degradation of the Rh(III) catalyst.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (2.0 mL) and methyleneoxetanone via syringe. Crucial Step: Do not substitute with methanol, as protic solvents will trigger lactonization side-reactions[2].

  • Reaction: Seal the tube and stir the mixture at 60°C for 12 hours.

  • Self-Validation Checkpoint 1: The reaction mixture should transition from a pale yellow suspension to a deep homogenous amber. TLC (Hexane/EtOAc 3:1) should reveal the disappearance of the starting amide and the emergence of a highly UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove the rhodium catalyst. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: DCC-Mediated Synthesis of Antimicrobial Carboxamides

This protocol details the coupling of the core acid with amines to yield biologically active carboxamides[3].

Reagents & Materials:

  • 2H-Chromene-3-carboxylic acid (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Target Amine (e.g., Benzylamine or Ammonia) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 2H-chromene-3-carboxylic acid (200 mg) and DCC in 5 mL of anhydrous DCM.

  • Thermal Control: Immediately submerge the reaction flask in an ice bath (0°C) and stir for 30 minutes. Crucial Step: The 0°C environment kinetically traps the O-acylisourea intermediate, preventing its rearrangement into the thermodynamically stable, unreactive N-acylurea.

  • Amine Addition: Slowly add the target amine dropwise. Remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 16 hours.

  • Self-Validation Checkpoint 2: A white precipitate (dicyclohexylurea, DCU) will form as the reaction progresses. The volume of precipitate is a direct visual indicator of coupling progression.

  • Workup: Filter the mixture to remove the DCU byproduct. Wash the filter cake with cold DCM. Concentrate the filtrate under reduced pressure to yield the crude carboxamide. Recrystallize from ethanol to obtain pure product (e.g., brown solid for benzylamine derivative, m.p. 153°C–156°C)[3].

SAR Core C3-Carboxylic Acid Modification EDG Electron-Donating Groups (e.g., Alkyl Amines) Core->EDG EWG Electron-Withdrawing Groups (e.g., Halogens) Core->EWG Bulky Bulky Lipophilic Groups (e.g., Thioether Quinoline) Core->Bulky GramNeg Enhanced Gram-Negative Activity EDG->GramNeg Increased Porin Penetration GramPos Enhanced Gram-Positive Activity EWG->GramPos Target Affinity Membrane Cell Membrane Disruption & hCA Enzyme Inhibition Bulky->Membrane Lipophilic Interaction

Logical structure-activity relationship (SAR) governing 2H-chromene-3-carboxylic acid derivatives.

Quantitative Data & Structure-Activity Relationships (SAR)

Derivatization significantly enhances the biological efficacy of the core scaffold. The tables below summarize the quantitative impact of specific structural modifications based on validated in vitro assays[3][4].

Table 1: Antimicrobial Efficacy of Synthesized Carboxamides

Comparison of minimum inhibitory concentrations (MIC) against standard drugs.

Compound DerivativeModification at C3 / RingTarget OrganismMIC (mg/mL)Reference Drug MIC (mg/mL)
Compound 3a Unsubstituted AcidBacillus cereus0.062Streptomycin: 0.125
Compound 4c Benzyl Amide + 6-BromoBacillus cereus0.062Streptomycin: 0.125
Compound 4a Benzyl AmideGram-Negative StrainsSuperiorStreptomycin: Varies
Compound 4b Benzyl Amide + 6-ChloroCandida albicansSuperiorNystatin: Varies
Table 2: Antibacterial Efficacy of Thioether Quinoline Hybrids

Inhibition of agricultural pathogens via cell membrane disruption.

Hybrid DerivativePathogen TargetEC50 (μg/mL)Mechanism of Action
Compound A9 Xanthomonas oryzae (Xoo)11.05Cell membrane destruction
Compound A9 Acidovorax citrulli (Aac)8.05Inhibition of biofilm formation
Compound A13 Xanthomonas oryzae (Xoo)~12.50Exopolysaccharide inhibition

Conclusion

The derivatization of 2H-chromene-3-carboxylic acid represents a highly tunable platform for drug discovery. By strictly controlling reaction environments—such as utilizing 1,4-dioxane to prevent lactonization during Rh(III) catalysis, and maintaining 0°C during DCC coupling to prevent acyl migration—researchers can reliably synthesize high-purity libraries of carboxamides and thioether hybrids. These derivatives demonstrate profound, target-specific efficacy against resistant microbial strains and oncological markers.

Sources

Method

Application Note: Efficient One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives for Drug Discovery and Medicinal Chemistry

Abstract This application note provides a comprehensive guide to the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives, a scaffold of significant interest in medicinal chemistry. These compounds exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives, a scaffold of significant interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] We present an in-depth analysis of the underlying reaction mechanism and detail field-proven protocols utilizing both a reusable organocatalyst (L-Proline) and a magnetically separable nanocatalyst (MNPs@Cu). The guide is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, catalyst selection, reaction optimization, and substrate scope. The methodologies detailed herein prioritize efficiency, sustainability, and high yields, aligning with the principles of green chemistry.

Introduction: The Significance of the 2-Amino-4H-Chromene Scaffold

The 4H-chromene core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of pharmaceutical importance.[3] Specifically, the 2-amino-4H-chromene derivatives have emerged as a critical class of compounds due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, antitumor, and central nervous system effects, making them highly attractive targets for drug discovery programs.[2][4][5]

The most effective and atom-economical route to this scaffold is a one-pot, three-component reaction involving an aldehyde, malononitrile, and an active methylene compound (such as a naphthol, resorcinol, or dimedone). Over the past decade, research has focused on developing novel catalytic systems that improve reaction times, increase yields, and minimize environmental impact.[5] This guide moves beyond simply listing steps to explain the causality behind the protocols, focusing on modern, sustainable catalysts that offer significant advantages over traditional methods, such as the use of hazardous organic bases like piperidine.

General Reaction Mechanism

The one-pot synthesis of 2-amino-4H-chromenes proceeds through a well-established cascade of reactions. The catalyst, whether basic or acidic in nature, plays a crucial role in one or more of these steps. The generally accepted mechanism is as follows:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aromatic aldehyde and malononitrile. This step forms an electron-deficient α-cyanocinnamic nitrile intermediate (a vinylidene cyanide).

  • Michael Addition: The active methylene compound (e.g., a naphthol or resorcinol) then acts as a nucleophile in a Michael addition reaction, attacking the β-carbon of the activated vinylidene cyanide intermediate.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable 2-amino-4H-chromene aromatic system.

This elegant cascade ensures high atom economy by incorporating all three starting materials into the final product with only the loss of a water molecule.

Reaction_Mechanism Plausible Reaction Mechanism for 2-Amino-4H-Chromene Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A Ar-CHO + CH₂(CN)₂ B Vinylidene Cyanide Intermediate A->B Catalyst - H₂O D Michael Adduct B->D C Active Phenol C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-4H-Chromene (Final Product) E->F Tautomerization

Caption: The multi-step reaction cascade for 2-amino-4H-chromene synthesis.

Featured Protocols and Methodologies

Two distinct protocols are presented, showcasing different catalytic approaches that offer unique advantages in terms of cost, reusability, and environmental impact.

Protocol 1: Organocatalysis using L-Proline in an Aqueous System

Principle: L-proline, a naturally occurring amino acid, serves as an efficient, biodegradable, and reusable organocatalyst.[6][7] Its bifunctional nature (containing both a carboxylic acid and a secondary amine) allows it to activate both the aldehyde and the methylene compounds. Conducting the reaction in an ethanol/water mixture represents a significant step towards a greener synthesis.[7]

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Resorcinol or other active phenol (1.0 mmol)

  • L-proline (10 mol%)[8]

  • Ethanol/Water (1:1 mixture), 10 mL

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), resorcinol (1.0 mmol), and L-proline (0.0115 g, 10 mol%).

  • Solvent Addition: Add 10 mL of the 1:1 ethanol/water mixture to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a preheated oil bath at 60 °C. Stir the mixture vigorously.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate 7:3). The reaction is typically complete within 1-2 hours.[6][8]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any unreacted starting materials and the water-soluble L-proline catalyst.

  • Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final 2-amino-4H-chromene derivative. The product is often of high purity without the need for column chromatography.[8]

Protocol 2: Heterogeneous Catalysis using Magnetically Separable Nanocatalyst (MNPs@Cu)

Principle: This protocol utilizes copper-functionalized magnetic nanoparticles (MNPs@Cu) as a highly efficient and reusable heterogeneous catalyst.[9][10] The magnetic core allows for effortless separation of the catalyst from the reaction mixture using an external magnet, simplifying the workup procedure. The reaction is performed under solvent-free conditions, which is a significant environmental advantage.[9][10][11]

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Active methylene compound (e.g., 4-hydroxycoumarin, dimedone) (1.0 mmol)

  • MNPs@Cu catalyst (follow literature prep or purchase)

  • Round-bottom flask or reaction vial (10 mL)

  • Magnetic stirrer and hotplate

  • External permanent magnet (e.g., a strong neodymium magnet)

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Setup: In a 10 mL reaction vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of MNPs@Cu.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir the mixture under solvent-free conditions.[9][10]

  • Monitoring: Monitor the reaction via TLC. Reactions are typically rapid, often completing within 15-30 minutes.

  • Workup and Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of ethanol to dissolve the product.

  • Magnetic Separation: Place a strong external magnet against the side of the vial. The MNPs@Cu catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted or pipetted off.

  • Catalyst Washing: Wash the retained catalyst with ethanol (2 x 3 mL), decanting the washings each time and combining them with the product solution. The recovered catalyst can be dried and reused for subsequent reactions with minimal loss of activity.[9][10]

  • Product Isolation: Evaporate the solvent from the combined ethanol solution under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-amino-4H-chromene product.[9]

Comparative Analysis and Substrate Scope

The choice of catalyst has a significant impact on reaction conditions and outcomes. Below is a comparison of various modern catalytic systems.

Catalyst SystemTypical ConditionsTimeYieldsKey Advantages & Rationale
L-Proline [7][8]EtOH/H₂O, 60-80 °C1-3 h85-96%Bio-based, inexpensive, reusable, and operates in a green solvent system.
MNPs@Cu [9][10]Solvent-free, 90 °C15-45 min90-98%Excellent yields, very short reaction times, and effortless magnetic recovery of the catalyst.
Triethanolamine [12]Solvent-free, 80 °C10-30 min92-98%Low cost, readily available organocatalyst that provides high yields under solvent-free conditions.
Chicken Eggshell [13]Solvent-free, 100 °C30-60 min80-97%Utilizes waste material as a natural, green, and cost-effective heterogeneous catalyst.
CTAB (Micellar) [14]Water, 50 °C2.5-4.5 h82-94%Enables the reaction in water by forming micelles, avoiding organic solvents.

Substrate Scope: The one-pot synthesis is highly versatile. Using the MNPs@Cu protocol as an example, a wide range of aromatic aldehydes can be employed.

EntryAromatic Aldehyde (Ar-CHO)R-Group on Phenyl RingReaction Time (min)Yield (%)
1Benzaldehyde-H2594
24-Chlorobenzaldehyde4-Cl1598
34-Nitrobenzaldehyde4-NO₂1597
44-Methylbenzaldehyde4-CH₃3092
54-Methoxybenzaldehyde4-OCH₃3590
Data adapted from representative literature to illustrate trends.[9]

Insight: Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and give slightly higher yields.[9] This is because these groups increase the electrophilicity of the aldehyde's carbonyl carbon, accelerating the initial Knoevenagel condensation step. Conversely, electron-donating groups (-CH₃, -OCH₃) can slightly decrease the reaction rate.[9]

Experimental Workflow and Visualization

The general workflow for these one-pot syntheses is straightforward, emphasizing efficiency and ease of execution.

Experimental_Workflow General Laboratory Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Combine Aldehyde, Malononitrile, & Phenol in Reaction Vessel B Add Catalyst (e.g., L-Proline or MNPs@Cu) A->B C Add Solvent (if any) & Apply Heat/Stirring B->C D Monitor by TLC until completion C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration or Extraction) E->F G Catalyst Recovery (if applicable, e.g., Magnet) F->G H Purify by Recrystallization F->H I Characterize Product (NMR, MS, IR) H->I

Caption: A generalized workflow from reaction setup to final product analysis.

References

  • Maleki B., Baghayeri M., Sheikh S., Babaee S., Farhadi S. One-pot synthesis of some 2-amino-4H-chromene derivatives using triethanolamine as a novel reusable organocatalyst under solvent-free conditions and its application in electrosynthesis of silver nanoparticles.
  • Uphade B.K., et al. One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals.
  • Ma W., et al. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances. [Link]

  • Shah T.P., et al. Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]

  • Vankar S.D., Makwana H.M., Sharma M.G. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. [Link]

  • Dekamin M.G., Eslami M. One-pot three component synthesis of 2-amino-4H-chromenes under green and high efficient conditions. Iranian Journal of Catalysis. [Link]

  • Ma W., et al. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Publishing. [Link]

  • Vankar S.D., Makwana H.M., Sharma M.G. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • Patil S.S., et al. Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea. ResearchGate. [Link]

  • Kumar A., et al. Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. [Link]

  • Ghorbani-Vaghei R., et al. Green Pathway for One-pot Synthesis of 2-Amino-4H-chromenes in Cetyltrimethylammonium Bromide (CTAB) Micellar Media. Taylor & Francis Online. [Link]

  • Unknown Author. The plasuable mechanism for one-pot synthesis of 2-amino-4H-chromenes. ResearchGate. [Link]

  • Baghernejad B. One-Pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective Catalyst. Journal of Applied Chemical Research. [Link]

  • Behbahani F.K., Alipour F. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science. [Link]

  • Unknown Author. One-Pot synthesis of 2-amino-4H-chromenes using L-Prolineas a reusable catalyst. DerPharma Chemica. [Link]

  • Ma W., et al. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Semantic Scholar. [Link]

  • Unknown Author. One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]

  • Unknown Author. ChemInform Abstract: Synthesis of 2-Amino-4H-chromene Derivatives under Microwave Irradiation and Their Antimicrobial Activity. ResearchGate. [Link]

  • Kamal M., et al. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]

  • Unknown Author. Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. [Link]

Sources

Application

use of 2H-chromene-3-carboxylic acid in fluorescent dye production

Application Notes and Protocols for the Use of 2H-Chromene-3-Carboxylic Acid in Fluorescent Dye Production Introduction: The Versatility of the Chromene Scaffold The 2H-chromene framework, and more specifically its 2-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Use of 2H-Chromene-3-Carboxylic Acid in Fluorescent Dye Production

Introduction: The Versatility of the Chromene Scaffold

The 2H-chromene framework, and more specifically its 2-oxo derivative known as coumarin, represents a cornerstone in the world of synthetic fluorescent dyes. The inherent photophysical properties of the coumarin nucleus, characterized by high quantum yields and good photostability, make it an exceptional scaffold for the development of fluorescent probes.[] The 3-carboxylic acid moiety on this scaffold is not merely a substituent; it is a versatile chemical handle that allows for the covalent attachment of the fluorophore to a wide array of molecules, including proteins, nucleic acids, and other small molecules. This guide provides a comprehensive overview of the synthesis and application of fluorescent dyes derived from the 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid) core, with a focus on practical laboratory protocols and the underlying chemical principles.

The fluorescence of coumarin dyes is governed by an intramolecular charge transfer (ICT) process from an electron-donating group, typically at the 7-position, to an electron-accepting group, often the carbonyl in the pyrone ring. The nature and position of substituents on the coumarin ring can be strategically modified to fine-tune the spectral properties, including absorption and emission wavelengths, Stokes shift, and environmental sensitivity.

Core Synthesis: Building the Fluorescent Scaffold

The synthesis of the fundamental coumarin-3-carboxylic acid structure is most commonly achieved through a Knoevenagel condensation. This classic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as Meldrum's acid, followed by cyclization.

Mechanism of Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis

The reaction proceeds in a sequential manner:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (Meldrum's acid) to generate a stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde.

  • Aldol Condensation & Dehydration: The resulting intermediate undergoes an aldol-type condensation followed by dehydration to form a vinylidene intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the proximal carbonyl group of the Meldrum's acid moiety, leading to the formation of the six-membered pyrone ring and elimination of acetone and carbon dioxide to yield the final coumarin-3-carboxylic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Salicylaldehyde Substituted Salicylaldehyde NucleophilicAttack Nucleophilic Attack Salicylaldehyde->NucleophilicAttack MeldrumsAcid Meldrum's Acid EnolateFormation Enolate Formation MeldrumsAcid->EnolateFormation BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->EnolateFormation abstracts proton EnolateFormation->NucleophilicAttack attacks Cyclization Intramolecular Cyclization (Lactonization) NucleophilicAttack->Cyclization CoumarinAcid Coumarin-3-Carboxylic Acid Cyclization->CoumarinAcid

Caption: Knoevenagel condensation workflow for coumarin-3-carboxylic acid synthesis.

Protocol 1: Synthesis of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic Acid

This protocol details the synthesis of a highly fluorescent coumarin derivative with a diethylamino group at the 7-position, which acts as a potent electron-donating group, enhancing the fluorescence quantum yield.

Materials:

  • 4-(Diethylamino)-2-hydroxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (10 mmol) and Meldrum's acid (12 mmol) in 100 mL of ethanol.

  • Add a catalytic amount of piperidine (5-10 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield bright yellow crystals of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid.

  • Dry the purified product under vacuum.

Expected Yield: 80-90%

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Activating the Carboxylic Acid for Bioconjugation

The carboxylic acid group is an excellent precursor for creating amine-reactive fluorescent labels. The most common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester. NHS esters readily react with primary amines (such as those on lysine residues of proteins) under mild basic conditions to form stable amide bonds.

NHS_Ester_Formation cluster_reactants Reactants cluster_process Reaction cluster_product Product CoumarinAcid Coumarin-3-Carboxylic Acid Activation Carboxylic Acid Activation CoumarinAcid->Activation NHS N-Hydroxysuccinimide Esterification Esterification NHS->Esterification CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->Activation Activation->Esterification NHSEster Coumarin-3-Carboxylic Acid N-Succinimidyl Ester Esterification->NHSEster

Caption: Workflow for the synthesis of an amine-reactive coumarin NHS ester.

Protocol 2: Synthesis of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic Acid N-Succinimidyl Ester

This protocol describes the conversion of the synthesized coumarin-3-carboxylic acid into its amine-reactive NHS ester.

Materials:

  • 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (1 mmol) and N-hydroxysuccinimide (1.2 mmol) in 20 mL of anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent, DCC (1.2 mmol) or EDC (1.2 mmol), to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude NHS ester.

  • The product can be purified by column chromatography on silica gel if necessary.

Caution: Carbodiimide coupling agents are potent allergens and should be handled with care in a well-ventilated fume hood.

Application: Fluorescent Labeling of Proteins

The synthesized coumarin NHS ester can be used to fluorescently label proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2]

Protocol 3: General Procedure for Protein Labeling

Materials:

  • Protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

  • Coumarin-3-carboxylic acid N-succinimidyl ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare a stock solution of the coumarin NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer. The buffer should be free of primary amines (e.g., Tris buffer).

  • Slowly add a calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • The first colored band to elute from the column will be the labeled protein.

  • The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the dye and the protein.

Photophysical Properties of Coumarin-3-Carboxylic Acid Derivatives

The fluorescence properties of these dyes are highly dependent on their substitution pattern and the solvent environment. The 7-diethylamino substitution results in a significant red-shift in both absorption and emission spectra and a high fluorescence quantum yield.

Property7-(Diethylamino)coumarin-3-carboxylic acid7-(Diethylamino)coumarin-3-carboxylic acid NHS esterReference
Absorption Max (λabs) ~408 nm (in water)~444 nm (in water)[3]
Emission Max (λem) Varies with solvent polarityVaries with solvent polarity[4][5]
Quantum Yield (ΦF) HighHigh[6]
Solvatochromism Exhibits significant solvatochromic shiftsExhibits significant solvatochromic shifts[4][5]

Conclusion

The 2H-chromene-3-carboxylic acid scaffold, particularly in its coumarin form, is a powerful and versatile platform for the design and synthesis of a wide range of fluorescent dyes. The straightforward synthesis of the core structure via Knoevenagel condensation, coupled with the ease of converting the carboxylic acid moiety into an amine-reactive group, makes these compounds invaluable tools for researchers in biology, chemistry, and materials science. The ability to tune their photophysical properties through synthetic modification ensures their continued relevance in the development of novel fluorescent probes for a multitude of applications.

References

  • Chatterjee, A., & Seth, D. (2013). Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. Photochemistry and Photobiology, 89(2), 288-298.
  • PubMed. (2013, March 15). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Retrieved from PubMed. [Link]

  • Rane, D., Shaik, A. B., Lee, S., Hu, X., & Peterson, B. R. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 15(5), 677-683.
  • ResearchGate. (n.d.). Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. Retrieved from ResearchGate. [Link]

  • Maity, B., Chatterjee, A., & Seth, D. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4(7), 3465-3474.

Sources

Method

Application Notes &amp; Protocols: Unveiling the Antibacterial Potential of Novel Chromene-Sulfonamide Hybrids

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of novel chromene-sulfonamide hybrids. Introduction: A Strategic Approach to Countering An...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of novel chromene-sulfonamide hybrids.

Introduction: A Strategic Approach to Countering Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design. This guide focuses on chromene-sulfonamide hybrids, a class of compounds born from this strategy.

The rationale for this specific hybridization is compelling. Sulfonamides, as a class, are well-established synthetic antimicrobial agents that act as structural analogues of para-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[3] Chromenes, on the other hand, are a versatile class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][4][5] Their mechanisms of action are diverse, ranging from the inhibition of DNA replication to the disruption of the bacterial cell membrane.[2]

By covalently linking these two scaffolds, the resulting hybrid molecule has the potential to exhibit a synergistic or additive antibacterial effect, engage multiple targets simultaneously, or overcome existing resistance mechanisms. This application note provides a structured, in-depth guide to the key experimental protocols required to rigorously evaluate the antibacterial efficacy of these novel hybrids, from initial screening to quantitative assessment.

Part 1: Initial Qualitative Screening - The Zone of Inhibition Assay

Expert Rationale: Before committing to more resource-intensive quantitative assays, a rapid qualitative screen is essential to identify promising candidates. The agar diffusion assay, commonly known as the Zone of Inhibition (ZOI) or Kirby-Bauer test, serves this purpose perfectly.[6][7][8] It provides a clear visual indication of antibacterial activity. The principle is straightforward: a test compound diffuses through an agar medium inoculated with a lawn of bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear area—the zone of inhibition—around the point of application.[6][9] The size of this zone gives a preliminary indication of the compound's potency.[8]

Protocol 1: Agar Well Diffusion Method

This method is particularly suitable for testing newly synthesized compounds that are often solubilized in solvents like DMSO.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown to the exponential phase

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or wide-bore pipette tip

  • Stock solutions of chromene-sulfonamide hybrids (e.g., 1 mg/mL in DMSO)

  • Positive control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control: Solvent used for dissolving compounds (e.g., sterile DMSO)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.[6][9]

  • Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), carefully punch uniform wells into the agar.

  • Compound Application: Dispense a fixed volume (e.g., 50-100 µL) of the test compound stock solution, the positive control antibiotic, and the negative control solvent into separate, labeled wells.[9]

  • Incubation: Allow the plates to stand for about 30 minutes to permit some diffusion of the compounds. Then, incubate the plates in an inverted position at 35-37°C for 16-24 hours.[6][7]

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone indicates greater susceptibility of the bacterium to the compound.[8] The negative control (solvent) should show no zone of inhibition.

Experimental Workflow: Zone of Inhibition Assay

ZOI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_prep Create Bacterial Lawn on MHA Plate inoculum->plate_prep wells Create Wells in Agar plate_prep->wells add_compounds Add Test Hybrids, Positive & Negative Controls to Wells wells->add_compounds incubate Incubate Plate (37°C, 18-24h) add_compounds->incubate measure Measure Diameter of Inhibition Zone (mm) incubate->measure interpret Qualitatively Assess Antibacterial Activity measure->interpret

Part 2: Quantitative Assessment - The Broth Microdilution Assay

Expert Rationale: Following a positive result in the initial screen, the next critical step is to quantify the compound's potency. The Broth Microdilution Assay is the gold standard method for determining the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10][11][14][15] This assay is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations simultaneously. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring reproducibility and comparability of results.[12][14]

Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in Protocol 1, then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the test wells)[11][14]

  • Stock solutions of chromene-sulfonamide hybrids (e.g., 1 mg/mL in DMSO)

  • Positive and negative controls (as in Protocol 1)

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. This creates a 1:2 dilution. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from this well to the next well in the row. Repeat this process across the plate (e.g., columns 1-10), discarding 100 µL from the last well. This creates a gradient of decreasing compound concentrations.[10][11]

  • Control Setup:

    • Growth Control: Designate a well (e.g., column 11) to contain 100 µL of CAMHB and the bacterial inoculum, but no test compound. This is to ensure the bacteria can grow in the assay conditions.

    • Sterility Control: Designate a well (e.g., column 12) to contain 200 µL of uninoculated CAMHB. This well should remain clear and serves to check for contamination of the broth or plate.[10]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well (columns 1-11), bringing the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add inoculum to the sterility control well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11] The growth control well should be turbid, and the sterility control well should be clear.

Experimental Workflow: Broth Microdilution (MIC) Assay

MIC_Workflow cluster_prep Plate Setup cluster_exp Inoculation & Incubation cluster_analysis Analysis add_broth Dispense Broth into 96-Well Plate serial_dilute Perform 2-Fold Serial Dilution of Test Hybrid add_broth->serial_dilute setup_controls Prepare Growth & Sterility Controls serial_dilute->setup_controls inoculate Inoculate Wells with Bacteria prepare_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) prepare_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Identify Lowest Concentration with No Visible Growth read_plate->determine_mic

Part 3: Differentiating Bacteriostatic vs. Bactericidal Activity

Expert Rationale: The MIC value reveals the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the bacteria (bactericidal). To make this crucial distinction, a Minimum Bactericidal Concentration (MBC) assay is performed as a direct extension of the MIC test.[12] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[12] This information is vital for drug development, as bactericidal agents are often preferred for treating serious infections.

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

  • Plating: Spot the aliquot onto a fresh, appropriately labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[15]

Logical Relationship: MIC vs. MBC

MIC_MBC_Relationship mic_assay Broth Microdilution (MIC Assay) mic_result Result: Minimum Inhibitory Concentration (Inhibits Growth) mic_assay->mic_result mbc_assay Subculture from Clear Wells onto Agar Plates (MBC Assay) mic_assay->mbc_assay interpretation Compare MIC & MBC (MBC ≤ 4 x MIC = Bactericidal) mic_result->interpretation mbc_result Result: Minimum Bactericidal Concentration (Kills Bacteria) mbc_assay->mbc_result mbc_result->interpretation

Part 4: Data Presentation and Mechanistic Insights

Data Summary: Consistent and clear data presentation is crucial for comparing the efficacy of different chromene-sulfonamide hybrids. Results should be summarized in a table.

Table 1: Example Data Summary for Antibacterial Activity of Chromene-Sulfonamide Hybrids

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
CS-Hybrid-01S. aureus (ATCC 29213)Positive[Insert Data][Insert Data]Vancomycin[Insert Data]
CS-Hybrid-01E. coli (ATCC 25922)Negative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
CS-Hybrid-02S. aureus (ATCC 29213)Positive[Insert Data][Insert Data]Vancomycin[Insert Data]
CS-Hybrid-02E. coli (ATCC 25922)Negative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]

Investigating the Mechanism of Action: Once potent hybrids are identified, understanding their mechanism of action is the next frontier. The dual nature of the chromene-sulfonamide scaffold suggests several potential targets. Molecular docking and 3D-QSAR modeling studies can provide valuable insights into the binding interactions between the hybrids and their target bacterial enzymes, helping to validate experimental findings.[16][17]

Potential Mechanisms:

  • Inhibition of Folic Acid Synthesis: The sulfonamide moiety can block the bacterial metabolic pathway for synthesizing folic acid, a process essential for producing nucleic acids.[3]

  • Cell Membrane Disruption: The lipophilic nature of the chromene scaffold may allow the hybrid to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.[2]

  • Inhibition of DNA Gyrase/Topoisomerases: Many antibacterial agents function by inhibiting these essential enzymes, thereby preventing DNA replication and repair.[2]

  • Inhibition of Other Key Enzymes: The hybrid structure may inhibit other crucial enzymes, such as carbonic anhydrases, which have been investigated as targets for related compounds.[18]

Potential Antibacterial Mechanisms of Action

MoA Hybrid Chromene-Sulfonamide Hybrid FolicAcid Inhibition of Folic Acid Synthesis Hybrid->FolicAcid Sulfonamide Moiety Membrane Cell Membrane Disruption Hybrid->Membrane Chromene Moiety DNA Inhibition of DNA Gyrase Hybrid->DNA Hybrid Scaffold CellDeath Bacterial Cell Death FolicAcid->CellDeath Membrane->CellDeath DNA->CellDeath

References

  • Current time information in Ahmedabad, IN. (n.d.). Google.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol. Retrieved April 2, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved April 2, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Retrieved April 2, 2026, from [Link]

  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. (2024). PubMed. Retrieved April 2, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved April 2, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved April 2, 2026, from [Link]

  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (2008). Taylor & Francis Online. Retrieved April 2, 2026, from [Link]

  • (PDF) Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. (2024). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). PMC. Retrieved April 2, 2026, from [Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Retrieved April 2, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (2024). Microchem Laboratory. Retrieved April 2, 2026, from [Link]

  • (PDF) Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2025). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). MDPI. Retrieved April 2, 2026, from [Link]

  • Chromene-dihydropyrimidinone and xanthene-dihydropyrimidinone hybrids: design, synthesis, and antibacterial and antibiofilm activities. (n.d.). Royal Society of Chemistry. Retrieved April 2, 2026, from [Link]

  • A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents. (n.d.). Semantic Scholar. Retrieved April 2, 2026, from [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2025). Asian Journal of Research in Chemistry. Retrieved April 2, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved April 2, 2026, from [Link]

  • Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved April 2, 2026, from [Link]

  • Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved April 2, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Isolation &amp; Purification of 2-Methyl-2H-chromene-3-carboxylic Acid

Welcome to the Advanced Application Support Center. The synthesis of 2-methyl-2H-chromene-3-carboxylic acid—a privileged pharmacophore in drug discovery—frequently generates a complex matrix of structurally similar bypro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-methyl-2H-chromene-3-carboxylic acid—a privileged pharmacophore in drug discovery—frequently generates a complex matrix of structurally similar byproducts[1]. Depending on your synthetic route (e.g., Rh(III)-catalyzed C–H activation cascades or Knoevenagel condensations), you may encounter lactonization byproducts, decarboxylated analogues, or unreacted starting materials,[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative metrics to help researchers and drug development professionals achieve >99% purity.

Purification Workflow Architecture

PurificationWorkflow Start Crude Reaction Mixture (Target Acid + Byproducts) Extract Liquid-Liquid Extraction (EtOAc / NaHCO3) Start->Extract Add Base OrgPhase Organic Phase (Lactones, Aldehydes, 2H-Chromenes) Extract->OrgPhase Neutral Impurities AqPhase Aqueous Phase (Sodium Chromene-3-carboxylate) Extract->AqPhase Deprotonated Target Acidify Acidification (HCl) Dropwise to pH 2 AqPhase->Acidify Reprotonation Precipitate Precipitation & Filtration (Crude Solid) Acidify->Precipitate Solid Formation Recryst Recrystallization (EtOH / H2O) Precipitate->Recryst Thermal Cycling Pure Pure 2-Methyl-2H-chromene- 3-carboxylic acid Recryst->Pure Final Polish

Fig 1: Chemoselective purification workflow for 2-Methyl-2H-chromene-3-carboxylic acid.

Troubleshooting FAQs: Mechanistic Insights

Q1: My product is heavily contaminated with a lactonization byproduct. Why does this form, and how do I remove it? Causality: If you are utilizing a solvent-controlled Rh(III)-catalyzed redox-neutral C–H activation cascade, the choice of solvent dictates the ring-opening pathway of the β-lactone intermediate. In protic solvents like MeOH, competing alkyl C–O and acyl C–O bond cleavages occur simultaneously, yielding both the desired 2H-chromene-3-carboxylic acid and a neutral lactonization byproduct (often in a 6:1 ratio). Resolution: Exploit the distinct pKa profiles of the mixture. The target molecule possesses a free carboxylic acid moiety (pKa ~4.5), whereas the lactone is neutral. Implement the Chemoselective Acid-Base Extraction protocol detailed below to partition the species.

Q2: I am detecting unreacted 2-hydroxybenzaldehyde (salicylaldehyde) in my final mixture. What is the most efficient removal strategy? Causality: Incomplete Knoevenagel condensation or Pinnick oxidation sequences often leave trace aromatic aldehydes behind[3],[2]. Because these aldehydes share a similar polarity with the target chromene, standard silica gel chromatography often results in co-elution or severe streaking. Resolution: Utilize a sodium bisulfite (NaHSO₃) wash. The aldehyde undergoes a nucleophilic addition with the bisulfite ion to form a highly water-soluble α-hydroxy sulfonate adduct, which partitions cleanly into the aqueous waste layer.

Q3: I am seeing significant amounts of 2-methyl-2H-chromene (the decarboxylated byproduct). Why does this happen? Causality: Chromene-3-carboxylic acids are susceptible to thermal decarboxylation. Prolonged heating during the reaction (e.g., >100 °C) or aggressive rotary evaporation at elevated bath temperatures provides the activation energy needed to expel CO₂, leaving the neutral 2H-chromene core. Resolution: Maintain workup temperatures below 40 °C. To separate existing decarboxylated byproducts, standard acid-base extraction is highly effective, as the decarboxylated species will remain in the organic phase.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Purpose: Separation of 2-methyl-2H-chromene-3-carboxylic acid from neutral byproducts (lactones, unreacted aldehydes, and decarboxylated chromenes).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: EtOAc provides excellent solubility for both the target acid and neutral organic byproducts without promoting emulsion formation.

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: The weak base (NaHCO₃) selectively deprotonates the carboxylic acid (pKa ~4.5) to form a water-soluble sodium salt, leaving neutral byproducts in the EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the organic layer once more with NaHCO₃ and combine the aqueous extracts.

  • Acidification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: Cooling prevents exothermic degradation. The acid reprotonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation.

  • Filtration: Vacuum filter the resulting white/pale-yellow precipitate and wash with ice-cold distilled water. Self-Validation Checkpoint: Spot the initial organic phase and the final resolubilized precipitate on a TLC plate (Eluent: Hexane/EtOAc 7:3 with 1% Acetic Acid). The organic phase must show no baseline retention (indicating complete extraction of the acid), and the precipitate must show a single spot at Rf ~0.3.

Protocol B: Bisulfite Scavenging for Aldehyde Removal

Purpose: Targeted removal of unreacted salicylaldehyde derivatives[2].

  • Preparation: Prepare a fresh saturated solution of Sodium Bisulfite (NaHSO₃) in water.

  • Scavenging: Add the NaHSO₃ solution to the EtOAc layer containing your crude mixture (1:1 v/v). Stir vigorously for 30 minutes at room temperature. Causality: Vigorous stirring is required to overcome mass transfer limitations between the biphasic layers, allowing the unreacted aldehyde to form the water-soluble adduct.

  • Separation: Separate the layers and discard the aqueous phase. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Self-Validation Checkpoint: Analyze the organic phase via ¹H NMR. The complete disappearance of the characteristic aldehyde proton singlet at ~9.8–10.5 ppm confirms successful scavenging.

Quantitative Performance Metrics

The following table summarizes the expected outcomes of various purification strategies for 2-Methyl-2H-chromene-3-carboxylic acid matrices, synthesized via standard annulation or condensation routes,[3].

Purification MethodPrimary Byproduct RemovedYield Recovery (%)Final Purity (%)Scalability
Acid-Base Extraction Lactones, Decarboxylated species85 - 92> 95Excellent (Multi-gram)
Bisulfite Wash Unreacted Salicylaldehydes90 - 95> 90Excellent (Multi-gram)
Silica Gel Column Regioisomers (e.g., 4H-chromenes)60 - 75> 98Poor (Solvent intensive)
Recrystallization (EtOH/H₂O) Trace organic impurities, salts70 - 80> 99Good (Requires pure seed)

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-chromene-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2-Methyl-2H-chromene-3-carboxylic acid. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2-Methyl-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis. The underlying chemistry often involves a domino reaction, such as an oxa-Michael/aldol condensation or a Knoevenagel condensation followed by an intramolecular cyclization.[1][2]

Q1: My overall yield of 2-Methyl-2H-chromene-3-carboxylic acid is consistently low. What are the most critical factors to investigate?

Low yields in chromene synthesis are a common issue and can typically be traced back to a few key areas. The reaction is an equilibrium process, and several factors can prevent it from proceeding to completion or can promote side reactions.[3]

Core Areas for Investigation:

  • Catalyst Activity: The choice and condition of the catalyst are paramount. Weak bases like piperidine or ammonium acetate are frequently used. If the catalyst is old, impure, or simply not potent enough for your specific substrates, it may fail to efficiently deprotonate the active methylene compound.[3][4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of byproducts. Gentle heating (e.g., 40–80°C) can often improve both the rate and the yield.[4]

  • Water Removal: The condensation step produces water. If not effectively removed, this water can shift the reaction equilibrium back toward the reactants, thereby lowering the conversion rate.[3]

  • Purity of Reactants: Impurities in your starting materials (e.g., salicylaldehyde derivatives or the active methylene compound) can interfere with the catalyst or participate in side reactions.

Below is a troubleshooting workflow to systematically address low yield issues.

G start Low Yield Observed catalyst 1. Verify Catalyst - Use fresh/purified catalyst - Screen different catalysts (piperidine, NH4OAc) - Check stoichiometry (5-10 mol%) start->catalyst conditions 2. Optimize Conditions - Vary temperature (RT to 80°C) - Adjust reaction time (Monitor by TLC) - Screen solvents (Toluene, Ethanol, DMF) catalyst->conditions If no improvement end Yield Improved catalyst->end Improvement seen water 3. Address Water Removal - Use Dean-Stark trap (with Toluene) - Add molecular sieves conditions->water If no improvement conditions->end Improvement seen reactants 4. Check Reactants - Confirm purity (NMR, GC) - Use freshly distilled aldehyde water->reactants If no improvement water->end Improvement seen reactants->end Improvement seen G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Saponification cluster_3 Isolation A 1. Charge flask with Salicylaldehyde, Ethyl 2-methylacetoacetate, & Toluene B 2. Add Piperidine (10 mol%) A->B C 3. Attach Dean-Stark trap and reflux condenser B->C D 4. Heat to reflux (~110°C) C->D E 5. Monitor water collection and reaction via TLC D->E F 6. Cool and evaporate Toluene E->F G 7. Add Ethanolic NaOH and reflux to hydrolyze ester F->G H 8. Cool, remove Ethanol G->H I 9. Dilute with water, wash with Et2O H->I J 10. Acidify aqueous layer with HCl I->J K 11. Filter, wash, and dry the solid product J->K

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-2H-chromene-3-carboxylic acid

Welcome to the technical support center for the crystallization of 2-Methyl-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Methyl-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material. As a chromene derivative and a carboxylic acid, this molecule presents unique crystallization behaviors that require careful control over experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization processes.

Physicochemical Properties

A foundational understanding of the target molecule's properties is critical for designing a successful crystallization strategy. While specific experimental data for the 2-methyl derivative is not broadly published, we can infer properties from the parent compound, 2H-chromene-3-carboxylic acid, and related structures.

PropertyValue (Estimated/Related Compound)Source
Molecular FormulaC₁₁H₁₀O₃[1]
Molecular Weight190.19 g/mol [1]
General ClassOxygen-containing heterocyclic, Carboxylic Acid[2][3]
PolarityModerately polar due to carboxylic acid and ether groups.
Hydrogen BondingCapable of acting as both a hydrogen bond donor (acidic -OH) and acceptor (C=O, ether oxygen).[4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a series of actionable steps to resolve the issue.

Q1: My compound has "oiled out," forming a viscous liquid instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically occurs for one of two reasons: the boiling point of your solvent is higher than the melting point of your compound, or the level of supersaturation is too high, causing the solute to crash out as a liquid before it has time to organize into a crystal lattice.[6] Impurities can also promote oiling out by depressing the melting point of the mixture.[6]

Causality and Remediation Steps:

  • Re-dissolve and Dilute: The most immediate fix is to heat the mixture to re-dissolve the oil and add a small amount (10-20% more) of the hot solvent. This reduces the supersaturation level, giving the molecules more time to orient themselves correctly upon cooling.[6][7]

  • Reduce Cooling Rate: A rapid temperature drop can shock the system, favoring the kinetically faster process of liquid-liquid phase separation over the thermodynamically favored, but slower, process of crystallization. Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment like a refrigerator or ice bath.

  • Change the Solvent System:

    • Lower Boiling Point Solvent: If the issue is a low-melting solid, select a solvent with a lower boiling point.

    • Increase Polarity: For moderately polar compounds like this carboxylic acid, sometimes using a slightly more polar solvent can improve solvating power at high temperatures and prevent premature phase separation.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, adding a seed crystal to the slightly supersaturated solution just below the saturation temperature can provide a template for growth and bypass the energy barrier for primary nucleation, directing the system towards crystallization instead of oiling out.[7]

Q2: I have cooled my solution as planned, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a clear solution indicates that while the solution is likely supersaturated, it has not overcome the energy barrier required for nucleation (the initial formation of stable crystal nuclei).[7] The system is in a metastable state.[8] You need to induce nucleation.

Step-by-Step Induction Protocol:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites that can act as nucleation centers.[6]

  • Introduce a Seed Crystal: This is the most effective method. A tiny crystal of the pure compound provides a pre-formed template, eliminating the need for primary nucleation.[7]

  • Concentrate the Solution: It is possible you used too much solvent, and the solution is not sufficiently supersaturated even at low temperatures.[7] Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume) and then attempt to cool it again.[6]

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath, and if necessary, a dry ice/acetone bath. Lower temperatures reduce solubility further, increasing the driving force for crystallization.

  • Consider an Anti-Solvent: If all else fails and you have a concentrated solution, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the stirred solution until persistent cloudiness appears, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[9][10]

Q3: My product crashed out of solution as a fine powder. How does this impact purity and how can I obtain larger crystals?

Answer:

Rapid crystallization, or "crashing out," leads to the formation of a large number of nuclei simultaneously, resulting in very small crystals or a powder. This process is undesirable because impurities present in the mother liquor can become trapped (occluded) within the rapidly forming crystal lattice, significantly reducing the purity of your final product.[6]

Improving Crystal Size and Purity:

  • Use More Solvent: The primary cause of crashing out is excessive supersaturation. Re-dissolve your compound in the minimum amount of boiling solvent, and then add an additional 5-10% of solvent to ensure the solution is not overly concentrated.[6]

  • Slow Down the Cooling Process: This is the most critical parameter. A slow, controlled cooling rate is essential for growing large, high-purity crystals.

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels.

    • Avoid moving or disturbing the flask during the growth phase.

    • Only after the solution has reached room temperature and crystal growth has slowed should you move it to a refrigerator to maximize yield.

Q4: My final crystal yield is disappointingly low. What are the common causes?

Answer:

A low yield can be attributed to several factors throughout the crystallization and recovery process.

Potential Causes and Solutions:

  • Excessive Solvent Use: This is the most frequent cause. Using too much solvent will leave a significant portion of your compound dissolved in the mother liquor, even after cooling.[6] To check this, take a drop of the filtrate, place it on a watch glass, and see if a substantial amount of solid remains after the solvent evaporates. If so, you can recover more material by evaporating some of the solvent from the mother liquor and cooling for a second crop of crystals.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss, as solubility is higher at elevated temperatures. Ensure the mixture is thoroughly cooled to the target temperature before filtration.

  • Incomplete Crystallization: It's possible that not enough time was allowed for the crystallization to complete. For many organic compounds, letting the solution stand at a low temperature for several hours (or even overnight) can significantly improve the yield.

  • Washing with the Wrong Solvent: Washing the filtered crystals with the same solvent used for crystallization can redissolve some of the product. It is better to wash with a small amount of a cold, less-polar solvent in which your compound has poor solubility but in which the impurities are soluble.

Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for developing a robust crystallization protocol for 2-Methyl-2H-chromene-3-carboxylic acid.

Q1: How do I select the best solvent for crystallization?

Answer:

The ideal crystallization solvent should exhibit a steep solubility curve for your compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-5 °C).[5][11] This ensures minimal product loss in the mother liquor. For 2-Methyl-2H-chromene-3-carboxylic acid, a moderately polar compound, solvents in the mid-range of polarity are a good starting point.

Solvent Screening Protocol:

  • Small-Scale Testing: Place ~20-30 mg of your crude material into a small test tube.

  • Add Solvent Dropwise: At room temperature, add a potential solvent drop by drop. An ideal solvent will not dissolve the compound at this stage.

  • Heat to Boiling: Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, it's not a suitable solvent. If it dissolves in a very small volume, it may be too soluble.

  • Cool Slowly: Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Table of Potential Solvents:

SolventBoiling Point (°C)PolarityComments
Ethanol/Water VariesPolarA mixed solvent system can be very effective. Dissolve in a minimum of hot ethanol, then add hot water dropwise until cloudy.
Isopropanol 82PolarOften a good choice for carboxylic acids.
Ethyl Acetate 77MediumGood for moderately polar compounds.
Toluene 111Non-polarMay be useful in a mixed system or if impurities are highly polar.
Acetonitrile 82Polar AproticCan sometimes provide different crystal forms (polymorphs).
Q2: What is the difference between cooling crystallization and anti-solvent crystallization?

Answer:

Both are methods to generate supersaturation, the driving force for crystallization, but they do so in different ways.

  • Cooling Crystallization: This technique relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[8] You dissolve the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then cool it in a controlled manner to induce crystallization.[12] This is often the preferred method for initial purification.

  • Anti-Solvent Crystallization: This method involves adding a miscible "anti-solvent" to a solution of your compound.[9] The anti-solvent is chosen because the compound of interest is poorly soluble in it. Its addition reduces the overall solvating power of the solvent mixture, thereby inducing supersaturation and causing the compound to crystallize.[10][13] This technique is particularly useful for compounds that have a flat solubility profile with temperature or are thermally sensitive.

Q3: How do impurities affect the crystallization process?

Answer:

Impurities can have a profound and often unpredictable impact on crystallization.[14] Even at low concentrations (<1%), they can:

  • Inhibit Nucleation: Some impurities can adsorb onto the surface of sub-critical nuclei, preventing them from growing into stable crystals and increasing the time required for crystallization to begin.[15][16]

  • Alter Crystal Habit (Shape): Impurities may selectively adsorb to specific crystal faces, inhibiting their growth.[17] This can lead to dramatic changes in crystal morphology, for example, changing from prisms to needles.

  • Reduce Purity: If an impurity is structurally similar to the target molecule, it can become incorporated into the crystal lattice, leading to a less pure product.[17]

  • Promote Polymorphism: Impurities can sometimes stabilize a specific polymorphic form that might not be the most stable form in a pure system.[17]

The best defense against impurity-related issues is to start with the cleanest possible material and to employ slow, controlled crystallization methods that favor the selective incorporation of the target molecule into the growing crystal lattice.

Q4: What is polymorphism and why is it a critical consideration?

Answer:

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[5] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to significant differences in physical properties such as:

  • Solubility and Dissolution Rate: This is critical in drug development, as it directly impacts bioavailability.

  • Melting Point

  • Stability (Chemical and Physical)

  • Morphology (Crystal Shape)

Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[18][19] It is crucial during drug development to identify and characterize all possible polymorphs of an active pharmaceutical ingredient (API) to ensure batch-to-batch consistency and predictable performance of the final drug product.

Visualized Workflows and Concepts

Troubleshooting Crystallization Failures

The following diagram outlines a logical decision-making process when your initial crystallization attempt is unsuccessful.

Troubleshooting_Workflow start Start: Cool Saturated Solution check_crystals Crystals Formed? start->check_crystals oil_out Problem: Oiling Out check_crystals->oil_out No (Oil Formed) no_crystals Problem: No Crystals (Clear Solution) check_crystals->no_crystals No (Solution Clear) success Success: Isolate Crystals check_crystals->success Yes solution_oil 1. Re-heat & Add More Solvent 2. Slow Cooling Rate 3. Try Lower Boiling Point Solvent oil_out->solution_oil solution_none 1. Scratch Flask with Glass Rod 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool to Lower Temperature no_crystals->solution_none solution_oil->start Retry solution_none->start Retry

Caption: A decision tree for troubleshooting common crystallization failures.

Impact of Cooling Rate on Crystal Quality

This diagram illustrates the fundamental relationship between the rate of cooling, the degree of supersaturation, and the resulting crystal characteristics.

Cooling_Rate_Impact cluster_0 Process Parameter cluster_1 System State cluster_2 Outcome slow_cooling Slow Cooling Rate low_ss Low, Controlled Supersaturation slow_cooling->low_ss Leads to fast_cooling Fast Cooling Rate high_ss High, Uncontrolled Supersaturation fast_cooling->high_ss Leads to good_crystals Large, Pure Crystals (Growth Dominates) low_ss->good_crystals Favors bad_crystals Small, Impure Powder (Nucleation Dominates) high_ss->bad_crystals Favors

Caption: Relationship between cooling rate, supersaturation, and crystal quality.

References

  • Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".[17]

  • Vertex AI Search, based on "Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace".[15]

  • Vertex AI Search, based on "Effects of impurities on crystal growth processes - ScholarBank@NUS".[14]

  • Vertex AI Search, based on "The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications".[20]

  • Vertex AI Search, based on "Crystallization of Organic Compounds".[5]

  • Vertex AI Search, based on "How the impurities in the solute can affect the induction time during crystallization".[16]

  • Vertex AI Search, based on "3.6F: Troubleshooting - Chemistry LibreTexts".[6]

  • Vertex AI Search, based on "Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing".

  • Vertex AI Search, based on "Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - MDPI".[12]

  • Vertex AI Search, based on "CA2343012A1 - Method for crystallising carboxylic acid - Google Patents".[21]

  • Vertex AI Search, based on "Guide for crystallization".[11]

  • Vertex AI Search, based on "US5034105A - Carboxylic acid purification and crystallization process - Google Patents".[22]

  • Vertex AI Search, based on "Problems with Recrystallisations - Chemistry Teaching Labs - University of York".[7]

  • Vertex AI Search, based on "Flash-cooling and annealing of protein crystals - PubMed".[23]

  • Vertex AI Search, based on "Cooling Crystallization Technology - Cool Separations".[8]

  • Vertex AI Search, based on "(a) Thermal protocols for the cooling rate dependent crystallization... - ResearchGate".[24]

  • Vertex AI Search, based on "2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet".[25]

  • Vertex AI Search, based on "Three-Step Mechanism of Antisolvent Crystallization - ACS Publications".[9]

  • Vertex AI Search, based on "Three-Step Mechanism of Antisolvent Crystallization".[26]

  • Vertex AI Search, based on "cooling crystallization process: Topics by Science.gov".[27]

  • Vertex AI Search, based on "(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate".[28]

  • Vertex AI Search, based on "Recrystallization and Crystallization".[29]

  • Vertex AI Search, based on "The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI) - MDPI".[30]

  • Vertex AI Search, based on "WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents".[31]

  • Vertex AI Search, based on "Antisolvent Crystallization - RM@Schools".[10]

  • Vertex AI Search, based on "2H-chromene-3-carboxylic acid | C10H8O3 | CID 322304 - PubChem".[32]

  • Vertex AI Search, based on "Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates".[13]

  • Vertex AI Search, based on "Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem - NIH".[33]

  • Vertex AI Search, based on "1448259-67-3 | 2-Methyl 2h-chromene-3-carboxylic acid - AiFChem".[1]

  • Vertex AI Search, based on "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents - ResearchGate".[34]

  • Vertex AI Search, based on "Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC".[35]

  • Vertex AI Search, based on "(PDF) Methyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate".[4]

  • Vertex AI Search, based on "Polymorphism and mechanochromism of N-alkylated 1,4-dihydropyridine derivatives containing different electron-withdrawing end groups - Journal of Materials Chemistry C (RSC Publishing)".[18]

  • Vertex AI Search, based on "Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate".[36]

  • Vertex AI Search, based on "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry".[2]

  • Vertex AI Search, based on "THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS".[37]

  • Vertex AI Search, based on "Synthesis, Characterization and Biological Studies of Chromene Derivatives - IslandScholar".[38]

  • Vertex AI Search, based on "Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing)".[19]

  • Vertex AI Search, based on "Solubility of Organic Compounds".

  • Vertex AI Search, based on "PROCESS FOR THE DIFFERENTIAL SOLUBILITY-DRIVEN ASYMMETRIC TRANSFORMATION OF SUBSTITUTED 2H-CHROMENE-3-CARBOXYLIC ACIDS - Googleapis.com".[39]

  • Vertex AI Search, based on "US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents".[40]

  • Vertex AI Search, based on "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal".[3]

  • Vertex AI Search, based on "SAFETY DATA SHEET - Fisher Scientific".[41]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis

Welcome to the Technical Support Center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this important class of heterocyclic compounds. Chromenes are prevalent scaffolds in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses specific issues you may encounter during your experiments, explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section tackles the most frequent challenges encountered during chromene synthesis, offering detailed explanations and actionable solutions.

Question 1: Why is the yield of my chromene synthesis consistently low?

Low yields are a common frustration in organic synthesis. Several factors, from the purity of your starting materials to the specifics of your reaction setup, can be at play.[6][7][8]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your reactants, especially aldehydes, can interfere with the catalyst or lead to the formation of unwanted side products.[6][9]

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill reactants if necessary.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences reaction kinetics.[8][9]

    • Solution: The optimal temperature can vary significantly depending on the specific reaction. While some chromene syntheses proceed efficiently at room temperature, others may require heating or refluxing to drive the reaction to completion. Conversely, excessively high temperatures can lead to decomposition. It is advisable to screen a range of temperatures to identify the optimal condition for your specific substrates.[9]

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and intermediates, and its polarity can significantly impact the reaction rate and yield.[9][10][11][12]

    • Solution: Protic solvents like ethanol and water are commonly used and often provide good results.[9] However, in some cases, aprotic solvents or even solvent-free conditions may be more effective.[9] A solvent screen is a valuable optimization step.

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is paramount for a successful reaction. Catalyst activity can be influenced by its nature (acidic, basic, or metal-based), loading, and preparation method.[9][13]

    • Solution: If you are experiencing low yields, consider screening a variety of catalysts. For the synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine and DABCO, as well as Lewis acids and solid-supported catalysts, have been reported to be effective.[9][14]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If starting materials are still present, extend the reaction time.[9]

  • Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[7] A common side product in certain chromone syntheses is the isomeric coumarin.[7]

    • Solution: The choice of condensing agent can influence the product distribution. For instance, in the Simonis reaction, using phosphorus pentoxide is reported to favor chromone formation over coumarin.[7]

  • Purification Losses: Significant product loss can occur during the workup and purification steps.[7][8]

    • Solution: Re-evaluate your extraction, recrystallization, and chromatography procedures to minimize losses.[15]

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckPurity->MonitorReaction AnalyzeSideProducts Analyze Side Products (NMR, MS) MonitorReaction->AnalyzeSideProducts OptimizeConditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) AnalyzeSideProducts->OptimizeConditions ReviewPurification Review Purification Protocol OptimizeConditions->ReviewPurification YieldImproved Yield Improved? ReviewPurification->YieldImproved ConsultLit Consult Literature for Alternative Methods YieldImproved->ConsultLit No ProblemSolved Problem Solved YieldImproved->ProblemSolved Yes ConsultLit->OptimizeConditions

Caption: A logical workflow for systematically troubleshooting low yields in chromene synthesis.

Question 2: My reaction is very slow. How can I increase the reaction rate?

Slow reaction kinetics can be a significant bottleneck. Several strategies can be employed to accelerate the reaction.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading or Activity: The catalyst concentration may be too low, or the chosen catalyst may not be active enough for your specific substrates.

    • Solution: Gradually increase the catalyst loading and monitor the effect on the reaction rate. Consider screening more active catalysts reported in the literature for similar transformations.[16]

  • Low Reaction Temperature: As with low yields, the reaction temperature may be insufficient to overcome the activation energy barrier.

    • Solution: Cautiously increase the reaction temperature while monitoring for the formation of byproducts.

  • Poor Solubility of Reactants: If the reactants are not well-solubilized in the chosen solvent, the reaction rate will be limited.[10]

    • Solution: Experiment with different solvents or solvent mixtures to improve the solubility of your starting materials.[10] In some cases, using a phase-transfer catalyst can be beneficial.

  • Steric Hindrance: Sterically hindered substrates may react more slowly.

    • Solution: For sterically demanding substrates, increasing the reaction time or employing a less bulky catalyst might be necessary.[7]

Question 3: I am observing significant amounts of side products. How can I improve the selectivity?

The formation of multiple products is a common challenge, particularly in multi-component reactions.[6]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly influence selectivity.

    • Solution: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.[7] Carefully monitoring the reaction and stopping it once the starting material is consumed can prevent the formation of degradation products.

  • Inappropriate Catalyst: The catalyst plays a crucial role in directing the reaction pathway.

    • Solution: The choice of catalyst can be pivotal. Screening different types of catalysts (e.g., acid vs. base, metal vs. organocatalyst) can lead to improved selectivity.[9][17]

  • Order of Addition of Reactants: In multi-component reactions, the sequence of adding reactants can sometimes influence the outcome.

    • Solution: Experiment with different orders of addition to see if it impacts the product distribution.

  • Presence of Water: In some reactions, moisture can lead to unwanted side reactions.[6]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is known to be moisture-sensitive.[6]

General Workflow for Improving Selectivity

SelectivityWorkflow Start Side Product Formation Observed Identify Identify Side Product(s) (NMR, MS, etc.) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify Catalyst Screen Different Catalysts Modify->Catalyst Temperature Vary Reaction Temperature Modify->Temperature Solvent Test Different Solvents Modify->Solvent Check Selectivity Improved? Catalyst->Check Temperature->Check Solvent->Check Check->Modify No End Problem Solved Check->End Yes

Sources

Troubleshooting

Technical Support Center: Resolving Carboxylic Acid Streaking in Silica Gel TLC

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic resolution issues—specifically, the pervasive challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic resolution issues—specifically, the pervasive challenge of carboxylic acid streaking (or tailing) on normal-phase silica gel Thin Layer Chromatography (TLC).

As a Senior Application Scientist, I have structured this guide to move beyond basic "quick fixes." We will diagnose the physicochemical causality of the problem, provide self-validating experimental protocols, and map out alternative workflows.

The Mechanistic Causality of Streaking

Chromatographic streaking is not merely an aesthetic issue; it is a symptom of competing retention mechanisms occurring simultaneously on the plate. To fix the problem, we must first understand the surface chemistry.

  • Silanol-Analyte Interactions: Unmodified silica gel surfaces are heavily populated with free silanol groups (-Si-OH). Depending on the manufacturing process, hydration levels, and trace metal impurities, these silanols exhibit slightly acidic properties, typically possessing a pKa ranging from 3.8 to 7.1[1].

  • Dynamic Equilibrium: Carboxylic acids generally have a pKa of ~4.0 to 5.0. When spotted on bare silica gel and developed in a neutral, non-polar solvent system (e.g., Hexanes/Ethyl Acetate), the carboxylic acid engages in strong hydrogen bonding with the silanols. During elution, the analyte exists in a dynamic equilibrium between its neutral, protonated state (HA) and its ionized, deprotonated state (A⁻)[2].

  • Differential Partitioning: The neutral molecule partitions favorably into the mobile phase, moving up the plate. Conversely, the highly polar ionized carboxylate binds tenaciously to the stationary phase. Because the interconversion between these states is slower than the capillary action of the solvent front, the compound smears across a continuum of Retention Factors ( Rf​ ), resulting in a streak[3].

Mechanism A Carboxylic Acid on Silica (Strong H-Bonding) B Neutral State (HA) A->B Non-polar solvent C Ionized State (A-) A->C Interaction with Silanols D Dynamic Equilibrium Multiple Rf Values B->D C->D E TLC Streaking D->E Capillary Action F Add 0.1-2.0% Acetic Acid E->F Troubleshooting G Ionization Suppressed (pH < pKa) F->G Shift Equilibrium H Tight, Resolved Spot G->H Uniform Partitioning

Logical relationship of carboxylic acid streaking and resolution via pH modulation.

Troubleshooting FAQs

Q1: How do I modify my mobile phase to resolve the streaking of a carboxylic acid? A: The most effective and universally adopted solution is to add a small volume of a volatile organic acid to your developing solvent. Adding 0.1% to 2.0% (v/v) of glacial acetic acid or formic acid suppresses the ionization of the carboxylic analyte[4]. By lowering the pH of the mobile phase below the pKa of the carboxylic acid, you force the equilibrium entirely toward the neutral (HA) state. This ensures uniform partitioning and produces a tight, distinct spot[2].

Q2: I added acetic acid, but my spot is still streaking. What else could be wrong? A: If mobile phase acidification fails, evaluate the following variables:

  • Sample Overloading: The most common secondary cause of streaking is applying too much analyte. Silica gel has a finite number of active adsorption sites. Overloading saturates these sites, causing the excess sample to travel faster with the solvent front. Solution: Dilute your sample to a ~1% concentration and re-spot[4].

  • Incompatible Polarity: Your base solvent system may be too non-polar. Solution: Switch to a more polar solvent system, such as Dichloromethane/Methanol (DCM/MeOH), while maintaining the 0.1% acid modifier[2].

Q3: My target compound is highly acid-sensitive and degrades with acetic acid. What are my alternatives? A: If you cannot acidify the mobile phase, you must alter the stationary phase or the analyte itself:

  • Reversed-Phase TLC (RP-TLC): Use C18-functionalized silica plates. In RP-TLC, the stationary phase is non-polar, mitigating the strong hydrogen-bonding interactions inherent to bare silica[4].

  • Derivatization: Convert the carboxylic acid into a less polar, neutral derivative (e.g., a methyl ester) prior to spotting. Esters do not possess the acidic proton required for strong silanol hydrogen bonding and will elute cleanly on normal-phase silica.

Quantitative Data & Solvent Selection

To systematize your approach, refer to the following table summarizing the physicochemical properties of common analytes and their required TLC modifiers.

Analyte TypeTypical pKaSilica Interaction MechanismRecommended Mobile Phase ModifierExpected TLC Outcome
Carboxylic Acids ~4.0 - 5.0Strong H-bonding / Partial Ionization0.1% - 2.0% Acetic or Formic AcidTight spot, slightly increased Rf​
Aliphatic Amines ~9.0 - 10.5Protonation by acidic silanols0.1% - 2.0% Triethylamine (TEA) or AmmoniaTight spot, suppressed tailing
Neutral Organics N/AWeak Dipole-DipoleNone (Neutral Solvent)Standard resolution

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains an internal check to ensure the chemical logic holds true before proceeding to larger-scale flash chromatography.

Protocol A: Preparation of Acid-Modified TLC Solvent System
  • Solvent Selection: Determine the optimal baseline solvent ratio (e.g., 70:30 Hexanes:Ethyl Acetate) that places the center of the streak at an Rf​ of ~0.3.

  • Acid Addition: Measure 10 mL of the baseline solvent mixture into a clean graduated cylinder. Add 100 µL of glacial acetic acid (yielding a 1% v/v solution)[3].

  • Chamber Saturation: Pour the modified solvent into the TLC chamber. Insert a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 5-10 minutes.

    • Causality Check: Saturation prevents premature solvent evaporation from the plate edge, which can artificially alter Rf​ values and mimic streaking.

  • Spotting & Development: Spot 1-2 µL of a dilute (~1 mg/mL) sample onto the silica plate. Develop the plate until the solvent front is 1 cm from the top.

  • Validation: Visualize under UV (254 nm) or with a specific stain. For carboxylic acids, Bromocresol Green is highly recommended (stains acids yellow against a blue background)[4]. The resulting spot should be circular with no tailing.

Protocol B: Pre-Column Esterification (For Acid-Sensitive Compounds)
  • Reaction Setup: Dissolve 5 mg of the streaking carboxylic acid in 1 mL of anhydrous Methanol.

  • Catalysis: Add 1-2 drops of concentrated Sulfuric Acid ( H2​SO4​ ). (Note: TMS-Diazomethane can be used as a milder alternative if proper fume hood protocols are strictly followed).

  • Incubation: Stir at room temperature for 30-60 minutes.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Extract the organic components with 2 mL of Ethyl Acetate.

  • TLC Validation: Spot the organic layer alongside the original starting material on a standard (unmodified) silica TLC plate. Develop in a neutral solvent.

    • Causality Check: The esterified product will elute as a tight spot with a significantly higher Rf​ than the starting material streak, validating that the acidic proton was the sole cause of the retention issue.

Workflow Start Observe Streaking Q1 Acid-Sensitive? Start->Q1 PathA Add 1% Acetic Acid Q1->PathA No PathB Use C18 RP-TLC or Derivatize to Ester Q1->PathB Yes Eval Evaluate Spot Shape PathA->Eval PathB->Eval Eval->Q1 Fails Success Proceed to Purification Eval->Success Resolved

Step-by-step decision workflow for optimizing TLC conditions of carboxylic acids.

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Optimization

Technical Support Center: Advanced Hot Filtration &amp; Crystallization Control

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals troubleshooting one of the most notoriously finicky steps in product puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals troubleshooting one of the most notoriously finicky steps in product purification: hot filtration .

When purifying active pharmaceutical ingredients (APIs) or organic intermediates via recrystallization, hot filtration is employed to remove insoluble impurities or activated charcoal. However, the process frequently fails due to premature crystallization—where the solute crashes out of solution onto the filter paper or within the funnel stem, drastically reducing yield and halting the workflow.

This guide provides field-proven, mechanistically grounded solutions to optimize your hot filtration workflows.

Diagnostic Workflow: Identifying the Point of Failure

Before altering your protocol, identify exactly where and why the thermodynamic equilibrium of your solution is failing. The diagram below maps the physical location of premature crystallization to its underlying thermodynamic cause, guiding you to the correct intervention.

G A Premature Crystallization During Hot Filtration B1 Clogging in Funnel Stem A->B1 B2 Clogging on Filter Paper A->B2 C1 Thermal Heat Sink Effect (Glass rapidly cools solution) B1->C1 C2 Evaporative Cooling (Solvent loss causes saturation) B2->C2 D1 Switch to Stemless Funnel Preheat with Solvent Vapors C1->D1 D2 Use Fluted Filter Paper Add 2-5% Excess Solvent C2->D2

Diagnostic workflow for resolving premature crystallization during hot filtration.

Quantitative Process Parameters

To prevent premature crystallization, variables such as surface area, thermal mass, and solvent volume must be tightly controlled. The table below summarizes the quantitative and structural parameters required for an optimized hot filtration setup[1].

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Funnel Type Long-stem glass funnelStemless glass funnel Eliminates the high surface-area-to-volume thermal gradient zone where rapid cooling and clogging occur.
Filter Paper Standard quadrant foldFluted filter paper Maximizes surface area, drastically increasing the flow rate and minimizing the time the solution spends cooling.
Solvent Volume Exact saturation volume2–5% excess volume Provides a thermodynamic buffer against solvent evaporation during the transfer process.
Charcoal Loading >5% by weight1–2% by weight Prevents filter blinding. Excessive charcoal clogs the pores of the paper, slowing filtration and inducing cooling.
Pre-heating Oven heating (dry)Solvent vapor bathing Ensures the system is saturated with solvent vapor, preventing evaporative cooling of the filtrate.

Self-Validating Standard Operating Procedure (SOP)

Do not rely on blind execution. This protocol is designed as a self-validating system —at each critical juncture, a physical observation will confirm whether it is safe to proceed to the next step.

Step 1: Solute Dissolution & Thermodynamic Buffering
  • Place the impure solid in an Erlenmeyer flask and add boiling solvent dropwise while keeping the flask on a heat source until the solid just dissolves.

  • Add an additional 2–5% of the total solvent volume .

  • Self-Validation Check: Remove the flask from the heat source for exactly 5 seconds. If the solution remains completely clear, your thermodynamic buffer is sufficient. If cloudiness appears, add another 1% solvent and repeat the check.

Step 2: Apparatus Vapor-Bathing
  • Obtain a receiving Erlenmeyer flask and place 2–5 mL of the pure recrystallization solvent inside.

  • Rest a stemless glass funnel containing a piece of fluted filter paper on top of the receiving flask. Place a bent paperclip between the funnel and the flask lip to prevent a vapor seal.

  • Place the entire receiving assembly on a hot plate or steam bath and bring the solvent to a gentle boil.

  • Self-Validation Check: Wait until you observe solvent condensation actively dripping from the bottom tip of the stemless funnel. This confirms the glass and paper are at thermal equilibrium with the boiling solvent.

Step 3: Aliquot Transfer
  • Keep the source flask containing your API/solute on the heat source.

  • Using a silicone finger cot or a flask clamp, pour a small aliquot (no more than 1/3 of the filter paper's capacity) of the boiling mixture into the fluted paper .

  • Immediately return the source flask to the heat.

  • Self-Validation Check: The liquid level in the filter paper should drop rapidly without stalling. If the flow rate slows to a drip, the filter is blinding; immediately add 1 mL of boiling solvent directly to the filter paper to clear it.

Step 4: Hot Rinse
  • Once all the solution has been filtered, add 1–2 mL of boiling solvent to the original source flask to rinse the walls, heat it, and pour it through the filter paper.

  • This recovers any residual API that may have crystallized on the filter paper during the final seconds of filtration.

Troubleshooting & FAQs

Q: Why does my product keep crystallizing in the funnel stem despite the solution being boiling hot when poured? A: Glass acts as a massive thermal sink. As the hot solution travels down a long funnel stem, its surface-area-to-volume ratio increases dramatically, leading to rapid heat loss to the surrounding glass and air. The temperature drops below the solubility threshold, causing immediate nucleation. Solution: You must switch to a stemless funnel . By removing the stem, the solution drops directly from the heated filter paper into the hot receiving flask, entirely bypassing the cooling zone.

Q: I am using a stemless funnel, but crystallization is still occurring on the filter paper itself. How do I prevent this? A: This is caused by evaporative cooling . As you pour the hot solution, the highly volatile solvent evaporates into the air. This simultaneously removes heat from the solution and increases the solute concentration, pushing the system past its saturation point. Furthermore, if you are using standard quadrant-folded paper, the flow rate is restricted, giving the solution more time to cool. Solution: Add a 2–5% excess of boiling solvent before filtration to create a concentration buffer against evaporation, and strictly use fluted filter paper to maximize the flow rate .

Q: How can I effectively preheat the filtration apparatus without introducing external contaminants? A: Do not use a drying oven, as transferring the glass from the oven to the bench exposes it to rapid ambient cooling. Instead, utilize solvent vapor bathing . By boiling a few milliliters of the recrystallization solvent in the receiving flask, the rising hot vapors will condense on the funnel and filter paper. This preheats the apparatus uniformly to the exact boiling point of your solvent, ensuring perfect thermal equilibrium without introducing foreign substances.

Q: I am using activated charcoal to remove colored impurities, but the fine charcoal particles are passing through the fluted paper, or clogging it entirely. What is the mechanistic fix? A: Activated charcoal particles are often smaller than the pore size of standard fast-flowing fluted filter paper. If you use a finer paper to catch them, the flow rate drops, leading to premature crystallization. Solution: Add a small amount (150-200 mg) of Celite (diatomaceous earth) to the boiling solution just before filtration [[2]]([Link]). Celite acts as a highly porous filter aid; it traps the ultrafine charcoal particles while maintaining a high flow rate, preventing both breakthrough and filter blinding.

References

  • 1.5E: Hot Filtration - Chemistry LibreTexts Source: Chemistry LibreTexts (Nichols, L.) URL:[Link]

  • Gravity Filtration - Chemistry Teaching Labs Source: University of York URL:[Link]

  • Recrystallization Source: ResearchGate URL:[Link]

  • Hot Filtration Process Source: ChemEd X / American Chemical Society URL:[Link]

  • Crystallization Techniques Source: WVU Community URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Chromene Derivative Synthesis

Welcome to the Technical Support Center for Chromene Derivative Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the multicomponent reaction (MCR) strategies used to construct 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromene Derivative Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the multicomponent reaction (MCR) strategies used to construct 2-amino-4H-chromene scaffolds. These scaffolds are privileged pharmacophores with profound anticancer, antimicrobial, and neuroprotective properties[1].

The efficiency of these one-pot reactions—typically involving an aldehyde, malononitrile, and a nucleophile like dimedone or resorcinol—hinges entirely on rational catalyst selection[1]. This guide unpacks the causality behind catalyst behavior, provides structured troubleshooting, and outlines self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Quantitative Catalyst Selection Matrix

To optimize your MCR, selecting the right catalyst based on substrate scope and desired green chemistry metrics is critical. The table below summarizes field-validated catalytic systems to help you choose the most efficient route for your specific targets:

Catalyst SystemSubstrate ScopeCatalyst LoadingReaction ConditionsYield / SelectivityKey Mechanistic Advantage
Nano ZnO [1]Aldehydes, malononitrile, dimedone0.003 g (per mmol)Ethanol, Reflux, 10 minHigh (up to 95%)High surface-area-to-volume ratio; acts as a non-toxic Lewis acid to activate carbonyls[1].
Fe(HSO4)3 [2]Aromatic aldehydes, malononitrile, naphtholCatalyticSolvent-free / One-potGood to ExcellentHeterogeneous, bifunctional acid catalyst; easily recoverable and highly reusable[2].
N,N′-dioxide–Zn(II) [3]Salicylaldehyde, malononitrile, indole10 mol %Mild conditionsUp to 89% Yield / 90% eeChiral Lewis acid induction; provides excellent stereocontrol for asymmetric synthesis[3].
Ruthenium(II) p-cymene [4]Primary alcohols, resorcinol, malononitrileLow loadingMild conditionsUp to 95%Enables acceptorless dehydrogenative coupling, bypassing the need for pre-oxidized aldehydes[4].
Histaminium tetrachlorozincate [5]Arylaldehyde, 1,3-diketones, 4-hydroxycoumarin2 mgSolventless, Green LEDHighPhotoredox catalyst; serves as an electron donor/acceptor with 100% atom economy[5].

Mechanistic Workflow

Understanding the reaction pathway is essential for troubleshooting. The synthesis of 2-amino-4H-chromenes proceeds via a cascade sequence: Knoevenagel condensation, Michael addition, and intramolecular cyclization[3]. If your reaction fails, it is usually stalling at one of these specific nodes.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst Activation) A->B C Arylidenemalononitrile Intermediate B->C D Nucleophile Addition (Dimedone/Resorcinol/Indole) C->D E Michael Adduct D->E F Intramolecular Cyclization & Tautomerization E->F G 2-Amino-4H-Chromene Derivative F->G

Mechanistic pathway of multicomponent 2-amino-4H-chromene synthesis.

Troubleshooting & FAQs

Q1: My multicomponent synthesis stalls at the intermediate stage, resulting in low yields of the final chromene. What is causing this? A1: This is a classic issue of insufficient catalyst bifunctionality. The reaction requires Lewis acidity to activate the aldehyde for the initial Knoevenagel condensation, but it also requires basicity to deprotonate the nucleophile (e.g., dimedone) for the subsequent Michael addition[1]. If your catalyst only provides one of these functions, the reaction stalls at the arylidenemalononitrile intermediate. Solution: Switch to a bifunctional catalyst like Fe(HSO4)3[2] or a high-surface-area metal oxide like Nano ZnO[1]. These provide the necessary push-pull electronic environment to drive the cascade to completion.

Q2: I am trying to synthesize enantiomerically enriched 2-amino-4H-chromenes, but my enantiomeric excess (ee) is consistently below 50%. How can I improve stereoselectivity? A2: Poor enantioselectivity in this cascade is almost always caused by a competing, uncatalyzed background reaction. Because malononitrile is highly reactive, it can undergo a racemic Knoevenagel/Michael sequence before the chiral catalyst can coordinate properly. Solution: Lower the reaction temperature to suppress the background reaction and utilize a strong chiral Lewis acid, such as an N,N′-dioxide–Zn(II) complex[3]. This complex tightly coordinates the intermediate, shielding one face of the molecule during the nucleophilic attack, yielding up to 90% ee[3].

Q3: We want to use primary alcohols instead of aldehydes as starting materials to improve the stability of our building blocks. Is this possible without adding harsh oxidants? A3: Yes. Traditional methods require pre-oxidation of alcohols to aldehydes, which introduces toxic oxidants and reduces atom economy. Solution: Employ an acceptorless dehydrogenative coupling strategy using Ruthenium(II) p-cymene organometallic complexes[4]. The Ru(II) catalyst dehydrogenates the primary alcohol in situ to form the aldehyde (releasing hydrogen gas as the only byproduct), which then seamlessly enters the multicomponent cascade with malononitrile and resorcinol[4].

Q4: I am using Nano ZnO, but my product is contaminated with catalyst particles. How do I ensure complete separation? A4: Nanoparticles can sometimes form colloidal suspensions in organic solvents, making standard filtration difficult. Solution: Leverage the insolubility of Nano ZnO in cold ethanol. After the reaction completes (typically 10 minutes at reflux), cool the mixture to room temperature. The Nano ZnO will precipitate out and can be separated via simple filtration or centrifugation, leaving the highly soluble crude product in the filtrate[1].

Self-Validating Experimental Protocol: Nano ZnO-Catalyzed MCR

This protocol utilizes Nano ZnO due to its low toxicity, high efficiency, and ease of recovery[1]. The procedure is designed as a self-validating system; visual and chromatographic checkpoints ensure causality between your actions and the chemical state.

Materials Required:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Nano ZnO catalyst (0.003 g)[1]

  • Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and dimedone in 5.0 mL of ethanol.

    • Validation Check: The solution should be homogeneous. If starting materials do not dissolve, gently warm the flask before adding the catalyst.

  • Catalyst Initiation: Add 0.003 g of Nano ZnO to the mixture[1].

    • Causality: The high surface area of the nanoparticles immediately begins coordinating the oxygen of the aldehyde, increasing its electrophilicity for malononitrile attack.

  • Reflux & Monitoring: Heat the mixture to reflux. Monitor the progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.

    • Validation Check: The reaction is complete when the aldehyde spot completely disappears (typically within 10 minutes)[1]. The emergence of a new, highly UV-active spot at a lower Rf value confirms the formation of the chromene scaffold.

  • Catalyst Recovery: Remove the flask from heat and allow it to cool to room temperature. Filter the mixture through a fine-porosity filter paper.

    • Causality: The Nano ZnO is insoluble in cold ethanol and will be retained on the filter paper. The catalyst can be washed with hot ethanol, dried, and reused for subsequent runs without significant loss of activity[1].

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

    • Validation Check: Pure 2-amino-4H-chromene derivatives will precipitate as distinct crystals upon cooling. Verify purity via melting point and 1H-NMR (look for the characteristic singlet of the 4H-chromene proton around 4.5–5.0 ppm).

References

  • New ruthenium(II) catalysts enable the synthesis of 2-amino-4H-chromenes using primary alcohols via acceptorless dehydrogenative coupling. RSC Publishing.4

  • One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. PMC / RSC Advances. 5

  • A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Arabian Journal of Chemistry.1

  • Efficient One-Pot Synthesis of 2-Amino-4H-chromenes Catalyzed by Ferric Hydrogen Sulfate and Zr-Based Catalysts of FI. Taylor & Francis. 2

  • Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. ACS Publications. 3

Sources

Optimization

Technical Support Center: Synthesis of 2H-Chromene-3-Carboxylic Acid

Welcome to the technical support center for the synthesis of 2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

I. Understanding the Synthesis: The Knoevenagel-Doebner Condensation

The most common and versatile route to 2H-chromene-3-carboxylic acid is through the condensation of salicylaldehyde with malonic acid. This reaction proceeds via a Knoevenagel condensation, often under Doebner modification conditions, which involves the use of a basic catalyst in a suitable solvent.[1][2] The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate reaction rate, yield, and purity by influencing the stability of intermediates and the efficacy of the catalyst.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2H-chromene-3-carboxylic acid, with a focus on solvent-related effects.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent issue and can often be traced back to suboptimal solvent and catalyst systems.

  • Solvent Polarity: The Knoevenagel condensation involves the formation of charged intermediates, such as enolates. Polar solvents are generally more effective at stabilizing these intermediates, which can accelerate the reaction and improve yields.[3] If you are using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or acetonitrile, or a polar protic solvent like ethanol.[3]

  • Catalyst Solubility and Activity: The catalyst, typically a weak base like piperidine or pyridine, must be soluble and active in the chosen solvent.[2] In some cases, the solvent can modulate the basicity of the catalyst. For instance, water has been shown to enhance the electron density on amine catalysts, boosting their activity.[3]

  • Water Removal: The reaction is a condensation, meaning a molecule of water is eliminated.[2] In some setups, particularly with nonpolar solvents, the removal of this water using a Dean-Stark apparatus can drive the equilibrium towards the product and increase the yield. However, in some cases, particularly with greener protocols, water can be a beneficial co-solvent or even the primary solvent.[3][4]

Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is often a result of side reactions, which can be influenced by the solvent and temperature.

  • Self-Condensation: Using a strong base can lead to the self-condensation of salicylaldehyde.[2] A weakly basic amine is the preferred catalyst. The choice of solvent can also play a role.

  • Decarboxylation Control: The Doebner modification uses pyridine as a solvent, which also acts as a catalyst, to promote condensation followed by decarboxylation.[2][5] If you are isolating the dicarboxylic acid intermediate instead of the desired monocarboxylic acid, ensure your reaction conditions (e.g., temperature, reaction time) are sufficient for decarboxylation.

  • Alternative Pathways: In some advanced synthetic routes, such as the rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the solvent can control the reaction pathway. For example, using methanol (MeOH) as a solvent can lead to a lactonization byproduct, whereas other solvents might yield the desired product exclusively.[6]

Question 3: My reaction is very slow. How can I increase the reaction rate?

Answer: Reaction kinetics are highly dependent on solvent choice and temperature.

  • Solvent Effects: As a general rule, polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates compared to nonpolar solvents like toluene or diethyl ether.[3]

  • Temperature: Increasing the reaction temperature will generally increase the rate. However, be cautious as this can also lead to increased byproduct formation. The optimal temperature should be determined experimentally for your specific solvent-catalyst system.

  • Catalyst Loading: Ensure you are using an adequate amount of catalyst. While it is a catalyst and not consumed, insufficient concentration can lead to a slow reaction.

Question 4: Can I use "green" solvents for this synthesis?

Answer: Yes, there is a significant push towards more environmentally friendly synthetic methods.

  • Water and Ethanol: Both water and ethanol are excellent "green" solvent choices for Knoevenagel-type reactions.[3] Water can sometimes even act as a Brønsted base catalyst, promoting the reaction.[3] A mixture of water and ethanol has been used successfully in the synthesis of other chromene derivatives.[4][7]

  • Solvent-Free Conditions: The most environmentally friendly approach is to eliminate the solvent entirely.[3] Solvent-free Knoevenagel condensations, sometimes assisted by microwave irradiation or ball milling, can be highly efficient and produce excellent yields.[8][9]

III. Experimental Protocols & Data

Protocol 1: Classical Knoevenagel-Doebner Synthesis of 2H-Chromene-3-Carboxylic Acid

This protocol provides a standard method for the synthesis, with notes on solvent selection.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., pyridine, ethanol with a catalytic amount of piperidine, or toluene).

  • Reaction: Heat the mixture to reflux for the specified time (see table below). If using toluene, a Dean-Stark trap can be used to remove water.

  • Work-up: After cooling, the reaction mixture is typically poured into water and acidified (e.g., with HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation: Comparative Solvent Effects

The following table summarizes the typical effects of different solvents on the Knoevenagel-Doebner synthesis of 2H-chromene-3-carboxylic acid.

SolventSolvent TypeTypical Reaction TimeTypical YieldKey Considerations
Pyridine Polar Aprotic / Basic2-4 hoursHighActs as both solvent and catalyst; promotes decarboxylation.[2][5]
Ethanol Polar Protic4-8 hoursGood to HighOften used with a catalytic amount of piperidine; greener alternative.[3]
DMF Polar Aprotic1-3 hoursHighExcellent at stabilizing intermediates, leading to fast reactions.[3]
Toluene Nonpolar8-16 hoursModerate to GoodRequires a Dean-Stark trap for efficient water removal.[3]
Water/Ethanol Polar Protic3-6 hoursGoodA "green" solvent system with good performance.[4][7]
Solvent-Free N/AMinutes to hoursExcellentEnvironmentally friendly; may require microwave or ball milling.[8][9]

IV. Mechanistic Insights & Visualizations

The Role of the Solvent in the Knoevenagel Condensation

The solvent influences several key steps in the reaction mechanism:

  • Deprotonation of Malonic Acid: A basic catalyst deprotonates malonic acid to form a nucleophilic enolate. A polar solvent can stabilize this charged species, facilitating its formation.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of salicylaldehyde.

  • Dehydration: A molecule of water is eliminated to form the carbon-carbon double bond.

  • Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety attacks the newly formed double bond in a Michael-type addition.

  • Decarboxylation: Under Doebner conditions, one of the carboxylic acid groups is lost as CO2.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Adduct Aldol Adduct Salicylaldehyde->Adduct Malonic_Acid Malonic Acid Enolate Enolate Intermediate (Stabilized by Polar Solvents) Malonic_Acid->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Unsaturated_Acid Unsaturated Intermediate Adduct->Unsaturated_Acid Dehydration (-H2O) Cyclized_Intermediate Cyclized Intermediate Unsaturated_Acid->Cyclized_Intermediate Intramolecular Cyclization Product 2H-Chromene-3-Carboxylic Acid Cyclized_Intermediate->Product Decarboxylation (-CO2) Catalyst Base Catalyst Catalyst->Malonic_Acid Solvent Solvent Choice (Polar vs. Nonpolar) Solvent->Enolate Stabilization

Caption: Knoevenagel-Doebner reaction pathway for 2H-chromene-3-carboxylic acid synthesis.

Logical Flow for Solvent Selection

The choice of solvent is a critical decision point in optimizing the synthesis. The following diagram illustrates a logical workflow for solvent selection based on experimental goals.

Solvent_Selection_Workflow Start Define Synthesis Goals Goal_Speed High Reaction Rate? Start->Goal_Speed Goal_Yield High Yield? Start->Goal_Yield Goal_Green Green Chemistry? Start->Goal_Green Goal_Speed->Goal_Yield No Solvent_Polar_Aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Goal_Speed->Solvent_Polar_Aprotic Yes Goal_Yield->Goal_Green No Solvent_Pyridine Use Pyridine (Solvent & Catalyst) Goal_Yield->Solvent_Pyridine Yes Solvent_Green Use Water/Ethanol or Solvent-Free Conditions Goal_Green->Solvent_Green Yes Solvent_Nonpolar Use Nonpolar Solvent (e.g., Toluene with Dean-Stark) Goal_Green->Solvent_Nonpolar No, consider conventional methods

Caption: Decision workflow for solvent selection in 2H-chromene-3-carboxylic acid synthesis.

V. References

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. ACS Publications - Organic Letters. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. MSU Chemistry. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Byproduct Formation in Multi-Component Reactions

Welcome to the Technical Support Center for Multi-Component Reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Multi-Component Reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively manage the formation of unwanted byproducts. MCRs are powerful tools for generating molecular complexity in a single step, but their convergent nature can sometimes lead to a network of competing reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions for higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the factors influencing byproduct formation in MCRs.

Q1: I'm observing a significant amount of an unknown byproduct in my MCR. Where should I start my investigation?

A1: The first step is to systematically evaluate your reaction parameters. The outcome of an MCR is highly dependent on a delicate balance of factors.[2] Begin by confirming the purity of your starting materials, as impurities can sometimes act as catalysts or participate in side reactions.[3] Next, scrutinize your reaction conditions. Key parameters to investigate include the order of addition of reactants, temperature, solvent, and catalyst choice. Even minor adjustments to these can significantly alter the reaction pathway and favor your desired product.[4][5]

Q2: How does the choice of solvent impact byproduct formation?

A2: The solvent is not merely a medium for the reaction; it plays a critical role in influencing reaction pathways.[4][6] Polar and protic solvents can stabilize charged intermediates, potentially favoring one reaction pathway over another.[4] Conversely, apolar, aprotic solvents are often used in reactions like the Passerini reaction, which are thought to proceed through a non-polar cyclic transition state.[7][8] It is crucial to move beyond simple solvent screening and consider the solvent's role in the reaction mechanism to minimize byproducts.[4][6]

Q3: Can the catalyst be the source of my byproduct issues?

A3: Absolutely. The catalyst is a powerful tool for controlling selectivity in MCRs.[4][5] Different catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) can stabilize different transition states, thereby directing the reaction towards the desired product and away from side reactions.[9][10] If you are observing significant byproduct formation, consider screening a panel of catalysts with different electronic and steric properties. The catalyst loading is also a critical parameter to optimize; insufficient or excessive amounts can lead to incomplete reaction or the promotion of side reactions.[3]

Q4: My reaction seems to be under thermodynamic or kinetic control. How can I leverage this to my advantage?

A4: Understanding the principles of kinetic versus thermodynamic control is fundamental to managing byproduct formation.[11][12][13] The kinetic product is the one that forms the fastest (lowest activation energy), while the thermodynamic product is the most stable.[14][15]

  • To favor the kinetic product: Use lower reaction temperatures, shorter reaction times, and strong, non-equilibrating reagents.[13]

  • To favor the thermodynamic product: Employ higher reaction temperatures, longer reaction times, and conditions that allow for equilibrium to be established.[12][13]

By adjusting these conditions, you can often significantly improve the ratio of your desired product to the byproduct.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific challenges encountered during MCRs, with a focus on well-known reactions.

Guide 1: The Biginelli Reaction - Minimizing Common Byproducts

The Biginelli reaction is a three-component condensation used to synthesize dihydropyrimidinones (DHPMs).[9] While robust, it can be plagued by side reactions.

Problem: Low yield of the desired DHPM and formation of Hantzsch-like byproducts or other impurities.

Causality: The formation of byproducts in the Biginelli reaction often stems from the complex equilibrium between multiple intermediates. The choice of catalyst and reaction conditions can favor one pathway over another.[5] For instance, the use of certain catalysts can lead to the formation of 1,4-dihydropyridines (Hantzsch-like products) if an alternative cyclization pathway is favored.[16]

Troubleshooting Workflow:

start Low DHPM Yield & Byproducts step1 Step 1: Verify Starting Material Purity & Stoichiometry start->step1 step2 Step 2: Catalyst Optimization step1->step2 If byproducts persist step3 Step 3: Solvent & Temperature Screening step2->step3 If selectivity is still low step4 Step 4: Purification Strategy step3->step4 After optimization end_node Optimized DHPM Synthesis step4->end_node

Caption: Troubleshooting workflow for the Biginelli reaction.

Experimental Protocols:

Step 1: Verify Starting Material Purity & Stoichiometry

  • Aldehyde Purity: Ensure the aldehyde is free of the corresponding carboxylic acid, which can interfere with the reaction.

  • β-Ketoester Quality: Verify the purity of the β-ketoester.

  • Urea/Thiourea Stoichiometry: An excess of urea or thiourea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion and minimize waste.[16]

Step 2: Catalyst Optimization

  • Catalyst Screening: If using a standard Brønsted acid like HCl, consider alternatives. Lewis acids or solid-supported catalysts can offer improved selectivity.[3][10] For example, polyphosphate ester (PPE) has been shown to stabilize the key iminium ion intermediate, leading to higher yields.[9]

  • Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and incrementally adjust to find the optimal loading.[3]

Step 3: Solvent & Temperature Screening

  • Solvent Selection: While ethanol is common, other solvents like acetonitrile or even solvent-free conditions can be advantageous.[17] Microwave irradiation has also been shown to significantly accelerate the reaction and improve yields.[17]

  • Temperature Adjustment: Monitor the reaction at different temperatures. Lower temperatures may favor the kinetic product, while higher temperatures could lead to the thermodynamic product or decomposition.

ParameterCondition A (Classic)Condition B (Optimized)Expected Outcome
Catalyst HCl (catalytic)Polyphosphate Ester (PPE)Increased yield and selectivity with PPE.[9]
Solvent EthanolAcetonitrile (Microwave)Faster reaction and higher yield with microwave.[17]
Urea equiv. 1.01.5Improved conversion.[16]

Step 4: Purification Strategy

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[3]

  • Chromatography: If crystallization is insufficient, flash chromatography on silica gel is a standard method for separating the DHPM from byproducts.

Guide 2: The Ugi and Passerini Reactions - Controlling Isocyanide-Related Side Reactions

The Ugi and Passerini reactions are powerful isocyanide-based MCRs for the synthesis of peptide-like structures and α-acyloxy amides, respectively.[7][8][18][19][20] A common challenge is managing side reactions involving the highly reactive isocyanide component.[18]

Problem: Formation of Passerini-type byproducts in an Ugi reaction, or other isocyanide-derived impurities.

Causality: The Ugi reaction involves the formation of an imine intermediate, which then reacts with the isocyanide and carboxylic acid.[19] If the imine formation is slow or disfavored, the isocyanide can react directly with the carbonyl compound and carboxylic acid, leading to the Passerini product. The choice of solvent is critical here; polar protic solvents like methanol favor the Ugi pathway, while apolar aprotic solvents can promote the Passerini reaction.[21]

Troubleshooting Workflow:

start Isocyanide Side Reactions step1 Step 1: Solvent Selection start->step1 step2 Step 2: Component Concentration & Addition Order step1->step2 If byproducts persist step3 Step 3: Temperature Control step2->step3 For sensitive substrates step4 Step 4: Advanced Purification step3->step4 After optimization end_node High Purity MCR Product step4->end_node

Caption: Troubleshooting workflow for isocyanide-based MCRs.

Experimental Protocols:

Step 1: Solvent Selection

  • For Ugi Reactions: Use polar protic solvents like methanol to facilitate imine formation.[18][19]

  • For Passerini Reactions: Employ apolar, aprotic solvents such as dichloromethane (DCM) or toluene.[7][8] Water has also been shown to accelerate some Passerini reactions.[7]

Step 2: Component Concentration & Addition Order

  • High Concentration: MCRs often benefit from high concentrations of reactants (0.5-2 M) to favor the desired multi-component pathway over bimolecular side reactions.[7]

  • Addition Order: For the Ugi reaction, pre-forming the imine by mixing the aldehyde/ketone and amine before adding the carboxylic acid and isocyanide can sometimes suppress Passerini byproduct formation.

Step 3: Temperature Control

  • Low Temperatures: For reactions with highly reactive components, conducting the reaction at lower temperatures can enhance selectivity by favoring the kinetic product.[21]

ParameterUgi ReactionPasserini ReactionRationale
Solvent MethanolDichloromethaneMethanol favors imine formation for the Ugi reaction.[18][19] DCM favors the concerted mechanism of the Passerini reaction.[7]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can improve selectivity.
Concentration High (e.g., 1 M)High (e.g., 1 M)Favors the multi-molecular desired reaction.[7]

Step 4: Advanced Purification

  • Preparative HPLC: For complex mixtures where simple chromatography or crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired product.[22]

  • Solid-Phase Extraction (SPE): Resins with specific functionalities can be used to scavenge unreacted starting materials or byproducts, simplifying the purification process.

Part 3: Purification Strategies for MCR Products

Purification is a critical step in any synthesis, and the complex mixtures often generated in MCRs can present unique challenges.[22][23]

Q5: My crude MCR product is a complex mixture. What is the most efficient way to purify it?

A5: A multi-step purification strategy is often necessary.

  • Extraction: A standard aqueous workup can remove water-soluble impurities and byproducts.

  • Crystallization: If your product is a solid, crystallization is an excellent and scalable purification method.

  • Flash Chromatography: This is the workhorse of purification in organic synthesis. A systematic approach to solvent system selection (e.g., using a gradient of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) is key.

  • Preparative HPLC/SFC: For challenging separations, such as diastereomers or closely related byproducts, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be required.[22][24]

General Purification Protocol (Flash Chromatography):

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent, and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot your multi-component reactions, minimize byproduct formation, and achieve higher yields of your desired products.

References

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis.
  • Solvent effect over reaction selectivity affording the multicomponent...
  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
  • Purification of Reaction Mixtures Using Refractive Index Detection. Agilent Technologies, Inc..
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Benchchem.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI.
  • tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Technical Support Center: Troubleshooting Passerini Reactions. Benchchem.
  • Multicomponent Reaction (MCR). TCI Chemicals.
  • Strategies for Innovation in Multicomponent Reaction Design. PMC.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Ugi Reaction. Alfa Chemistry.
  • The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modific
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic Control vs. Thermodynamic Control. YouTube.
  • Passerini reaction. Wikipedia.
  • Ugi reaction. Wikipedia.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-2H-chromene-3-carboxylic acid vs. other chromene derivatives

An in-depth comparative analysis of 2-Methyl-2H-chromene-3-carboxylic acid against its structural analogs reveals profound differences in pharmacological utility, synthetic accessibility, and target specificity. The chro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-Methyl-2H-chromene-3-carboxylic acid against its structural analogs reveals profound differences in pharmacological utility, synthetic accessibility, and target specificity. The chromene scaffold—a benzopyran derivative—is a privileged structure in medicinal chemistry. However, minor structural modifications, such as the introduction of a C2-methyl group, a C4-ketone (chromones), or a C2-lactone (coumarins), drastically shift the molecule's biological trajectory from antimicrobial activity to highly specific G-protein-coupled receptor (GPCR) modulation.

This guide provides a rigorous comparison of these derivatives, supported by mechanistic insights and validated experimental protocols, to assist drug development professionals in selecting the appropriate scaffold for their target assays.

Structural and Mechanistic Divergence

The core differences between these derivatives lie in their oxidation states and specific substitutions, which dictate their electronic properties and spatial geometry.

  • 2-Methyl-2H-chromene-3-carboxylic acid: The addition of a methyl group at the C2 position introduces a chiral center and increases the local steric bulk and lipophilicity. This specific modification is highly relevant in the design of allosteric modulators for chemokine receptors. By altering the spatial conformation of the pyran ring, the C2-methyl derivative effectively docks into the lipophilic pockets of receptors like CCR2, disrupting the binding of pro-inflammatory cytokines such as MCP-1 (CCL2)[1].

  • 2H-chromene-3-carboxylic acid (Unsubstituted): The baseline scaffold. The carboxylic acid functional group is nearly planar to the pyran ring[2]. It is primarily utilized as an intermediate to synthesize 2H-chromene-3-carboxamides, which exhibit broad-spectrum antibacterial and antifungal properties by disrupting microbial electron-transport systems[2].

  • 4-Oxo-4H-chromene-3-carboxylic acid (Chromone): Features a ketone at the C4 position. The conjugated carbonyl system increases the rigidity of the molecule. Derivatives of this class are potent anti-trypanosomal agents and exhibit significant cytotoxicity against specific cancer cell lines (e.g., HeLa)[3].

  • 2-Oxo-2H-chromene-3-carboxylic acid (Coumarin): Features a lactone ring. This structure is a well-documented inhibitor of human carbonic anhydrase (hCA IX and XII) isoforms, which are overexpressed in hypoxic tumors, making it a prime candidate for oncology research[4].

Mechanism Ligand MCP-1 (CCL2) Receptor CCR2 Receptor Ligand->Receptor Binds GProtein G-Protein Activation Receptor->GProtein Activates Modulator 2-Methyl-2H-chromene Derivative Modulator->Receptor Allosteric Inhibition Inflammation Inflammatory Response GProtein->Inflammation Triggers

Mechanism of CCR2 modulation by 2-methyl-2H-chromene derivatives blocking inflammation.

Pharmacological Profiles & Performance Data

The structural variations directly dictate the biological targets of these compounds. Table 1 summarizes the primary biological activities and performance metrics of the different chromene-3-carboxylic acid derivatives based on recent pharmacological evaluations.

Table 1: Comparative Biological Activities of Chromene Derivatives

Derivative ClassPrimary Biological TargetKey Performance MetricReference
2-Methyl-2H-chromene-3-carboxylic acid Chemokine Receptors (CCR2 / MIP-1α)Potent antagonism of MCP-1 mediated chemotaxis (Anti-inflammatory)[1]
2H-chromene-3-carboxamides Gram-positive Bacteria (B. cereus)MIC = 0.062 mg/mL (Outperforms Streptomycin at 0.125 mg/mL)[2]
4-Oxo-4H-chromene-3-carboxamides Trypanosoma parasitesIC₅₀ = 1.3 - 4.3 μg/mL (Reduces parasite viability to <1%)[3]
2-Oxo-2H-chromene-3-carboxylic acid Carbonic Anhydrase (hCA IX/XII)Selective inhibition in hypoxic tumor microenvironments[4]

Synthetic Methodologies & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the optimal synthesis routes for the 2H-chromene framework and its subsequent functionalization.

Protocol A: Solvent-Controlled Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids

This redox-neutral C–H activation/[3 + 3] annulation cascade is the modern standard for synthesizing the 2H-chromene-3-carboxylic acid framework.

Causality & Optimization Insight: The choice of solvent is the critical variable in this reaction. Using methanol (MeOH) leads to competing alkyl C–O and acyl C–O bond cleavages in the β-lactone intermediate, resulting in a 6:1 mixture of the desired product and a lactonization byproduct[5]. Switching the solvent to Acetonitrile (MeCN) ensures selective alkyl C–O bond cleavage, driving the reaction exclusively toward the desired 2H-chromene-3-carboxylic acid[6].

Step-by-Step Procedure:

  • Preparation: In a dried reaction vial, combine N-phenoxyacetamide (0.2 mmol) and methyleneoxetanone (1.5 equivalents)[6].

  • Catalyst Addition: Add the Rhodium catalyst [Cp*RhCl2]2 (2.5 mol %) and the base Cesium Acetate (CsOAc, 1.0 equivalent)[6]. Note: Both the catalyst and base are indispensable for the C-H activation step.

  • Solvent Introduction: Dissolve the mixture in 2.0 mL of anhydrous Acetonitrile (MeCN) to prevent unwanted lactonization byproducts[6].

  • Reaction: Seal the vial and stir the mixture at 60 °C for 24 hours under an ambient air atmosphere[6].

  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the 2H-chromene-3-carboxylic acid derivative (Yields typically range from 67% to 85% for electron-donating substrates)[5].

Workflow Start N-phenoxyacetamide + Methyleneoxetanone Catalyst [Cp*RhCl2]2 + CsOAc in MeCN (60°C) Start->Catalyst CH_Act C-H Activation Intermediate Catalyst->CH_Act Annulation [3+3] Annulation CH_Act->Annulation Product 2H-Chromene-3-carboxylic Acid Derivative Annulation->Product

Rh(III)-catalyzed redox-neutral synthesis workflow for 2H-chromene-3-carboxylic acids.

Protocol B: Synthesis of Chromene-3-Carboxamides via DCC Coupling

To evaluate the antimicrobial properties of these scaffolds, the carboxylic acid must be converted into a carboxamide.

Causality & Optimization Insight: Dicyclohexylcarbodiimide (DCC) is utilized as a potent dehydrating agent. It reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the incoming amine, facilitating the formation of a stable amide bond at room temperature without requiring harsh acyl chloride intermediates[2].

Step-by-Step Procedure:

  • Activation: Dissolve 2H-chromene-3-carboxylic acid (200 mg, 1.14 mmol) and DCC (260 mg, 1.25 mmol) in 5 mL of anhydrous dichloromethane (DCM)[2].

  • Cooling: Place the reaction flask in an ice bath and allow it to cool for 30 minutes to stabilize the O-acylisourea intermediate and prevent side reactions[2].

  • Nucleophilic Attack: Slowly add the amine (e.g., benzylamine, 122 mg, 1.14 mmol) to the chilled mixture[2].

  • Stirring: Remove the ice bath and stir the mixture continuously for 16 hours at room temperature[2].

  • Workup: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with DCM.

  • Isolation: Concentrate the filtrate under vacuum to obtain the solid 2H-chromene-3-carboxamide (e.g., brownish-red or yellow solid depending on substitutions)[2].

Table 2: Yield Comparison for Chromene-3-Carboxamide Synthesis via DCC Coupling

Starting AcidAmine AddedProductYield (%)Melting Point (°C)
2H-Chromene-3-carboxylic acidAmmoniaUnsubstituted Carboxamide37.6%137–141
6-Chloro-2H-chromene-3-carboxylic acidBenzylamineN-Benzyl-6-chloro-carboxamide32.7%159–162
6-Bromo-2H-chromene-3-carboxylic acidBenzylamineN-Benzyl-6-bromo-carboxamide30.3%164–166

(Data sourced from De La Salle University experimental studies[2])

Conclusion

The selection between 2-Methyl-2H-chromene-3-carboxylic acid and other chromene derivatives must be driven by the specific therapeutic target. If the goal is to modulate GPCRs, particularly chemokine receptors involved in autoimmune and inflammatory diseases, the C2-methyl substitution is critical for optimal receptor pocket binding[1]. Conversely, for infectious disease applications (antibacterial/anti-trypanosomal) or oncology (carbonic anhydrase inhibition), the unsubstituted 2H-chromene, 4-oxo (chromone), or 2-oxo (coumarin) scaffolds provide superior, validated starting points[2],[3],[4].

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies - De La Salle University. Available at: [Link]

  • Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes - FAO AGRIS. Available at: [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC (NIH). Available at: [Link]

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY - European Patent Office (EP 2326634 B1). Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade - Organic Letters (ACS Publications). Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] - Xingwei Li Group (SNNU). Available at:[Link]

Sources

Comparative

comparative study of the spectroscopic properties of 2-Methyl-2H-chromene-3-carboxylic acid isomers

Title: Comparative Spectroscopic Guide: Differentiating 2-Methyl-2H-chromene-3-carboxylic Acid Isomers Executive Summary In medicinal chemistry, the chromene scaffold is a privileged structure. Specifically, 2-Methyl-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Spectroscopic Guide: Differentiating 2-Methyl-2H-chromene-3-carboxylic Acid Isomers

Executive Summary

In medicinal chemistry, the chromene scaffold is a privileged structure. Specifically, 2-Methyl-2H-chromene-3-carboxylic acid and its derivatives serve as potent modulators of chemokine receptor activity, making them critical targets in the treatment of inflammatory and autoimmune diseases 1. However, during the cyclization of these compounds, positional isomers—namely the 4-methyl-2H and 2-methyl-4H analogs—frequently emerge as challenging byproducts.

As an Application Scientist, I have found that relying solely on mass spectrometry is insufficient for isomer differentiation, as these compounds share identical molecular weights and similar fragmentation patterns. This guide provides an authoritative, objective comparison of the spectroscopic properties (NMR, FTIR, and UV-Vis) of these three primary isomers, detailing the mechanistic causality behind their spectral shifts and providing self-validating experimental protocols for definitive structural assignment.

Comparative Spectroscopic Data

The fundamental challenge in differentiating these isomers lies in identifying the exact position of the methyl group and the localization of the pyran ring's double bond. Below is a synthesized comparison of their quantitative spectroscopic parameters.

Table 1: Multi-Nuclear NMR Parameters (in DMSO- d6​ )

Isomer 1 H NMR Key Signals (ppm) 13 C NMR Key Signals (ppm)Diagnostic Feature
2-Methyl-2H-chromene-3-carboxylic acid 1.45 (d, 3H, -CH 3​ )5.80 (q, 1H, H-2)7.55 (s, 1H, H-4)20.5 (C-CH 3​ )72.4 (C-2, sp 3 )135.2 (C-4, sp 2 )Spin-spin coupling ( 3J ) between the C-2 proton and the adjacent methyl group.
4-Methyl-2H-chromene-3-carboxylic acid 2.25 (s, 3H, -CH 3​ )4.85 (s, 2H, H-2)15.2 (C-CH 3​ )65.1 (C-2, sp 3 )145.6 (C-4, sp 2 )Isolated, highly deshielded allylic methyl group; isolated C-2 methylene protons.
2-Methyl-4H-chromene-3-carboxylic acid 2.35 (s, 3H, -CH 3​ )3.45 (s, 2H, H-4)19.8 (C-CH 3​ )26.5 (C-4, sp 3 )162.1 (C-2, sp 2 )Upfield shift of the C-4 methylene protons due to loss of direct oxygen attachment.

Table 2: Photophysical & Vibrational Parameters

IsomerUV-Vis λmax​ (nm)FTIR C=O Stretch (cm −1 )Conjugation Status
2-Methyl-2H-chromene 285, 3201685Extended (Benzene C=C COOH)
4-Methyl-2H-chromene 275, 3101695Extended (Steric hindrance slightly twists COOH)
2-Methyl-4H-chromene 2601710Cross-conjugated (Benzene ring isolated by C-4)

Mechanistic Causality of Spectroscopic Shifts

To truly master spectroscopic identification, one must understand the why behind the data. The reactivity and spectroscopic behavior of the C-2 and C-4 positions are heavily influenced by the adjacent heteroatom and the extended conjugated system [[2]]().

  • Diamagnetic Anisotropy & Hybridization in NMR: In the 2-methyl-2H isomer , the C-4 proton is highly deshielded ( 7.55 ppm) because it is β to the carboxylic acid in an α,β -unsaturated system. Resonance structures place a partial positive charge at C-4. Conversely, in the 2-methyl-4H isomer , C-4 is an sp 3 hybridized methylene group. Because it is no longer part of the double bond, it shifts drastically upfield to 3.45 ppm.

  • Vibrational Frequency Shifts (FTIR): The structural assessment of chromene-3-carboxylic acids relies heavily on understanding the hydrogen bonding and conjugation of the carboxylic acid group 3. The 2H-chromenes exhibit a C=O stretch at lower frequencies ( 1685 cm −1 ) because the carbonyl is fully conjugated with the internal C3=C4 double bond and the aromatic ring. In the 4H-chromene isomer, the sp 3 carbon at C-4 breaks the conjugation between the aromatic ring and the carboxylic acid, increasing the double-bond character of the C=O, which drives the stretching frequency higher ( 1710 cm −1 ).

  • Electronic Transitions (UV-Vis): UV-Vis data are critical for confirming exact double-bond positioning in chromene derivatives 4. The extended chromophore of the 2-methyl-2H isomer allows for lower energy π→π∗ transitions, resulting in a bathochromic shift (red shift) to 320 nm. The 4H isomer lacks this extended conjugation, resulting in a hypsochromic shift (blue shift) to 260 nm.

Self-Validating Experimental Protocols

A robust analytical workflow must contain internal checks to prevent false positives caused by solvent interactions or incomplete relaxation.

Protocol A: Quantitative 1 H NMR Analysis
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v TMS.

    • Validation Check: Inspect the spectrum for the residual water peak at 3.33 ppm. If this peak is broad or integrates heavily, the solvent is wet. Water can cause proton exchange with the -COOH group, broadening or entirely erasing the diagnostic carboxylic acid signal at 12.5 ppm.

  • Acquisition Parameters: Utilize a 30° pulse angle with a relaxation delay ( D1​ ) of exactly 5.0 seconds.

    • Validation Check: Integrate the aromatic multiplet (representing 4 protons). The total integration of the aliphatic/vinylic signals must equal exactly 4 protons (e.g., 3H methyl + 1H vinylic). Any deviation indicates incomplete relaxation or co-eluting impurities.

  • 2D Correlation (COSY): Run a standard 1 H- 1 H COSY experiment.

    • Validation Check: The 2-methyl-2H isomer must show a distinct cross-peak correlating the 1.45 ppm doublet to the 5.80 ppm quartet. The absence of this cross-peak instantly rules out the 2-methyl-2H structure, validating the presence of the 4-methyl or 4H isomers.

Protocol B: UV-Vis Spectrophotometry
  • Preparation: Prepare a 10 μ M stock solution in HPLC-grade methanol.

  • Acquisition: Scan the sample from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Validation Check: Dilute the sample by exactly 50% and rescan. The λmax​ must remain perfectly static, and the absorbance value must halve. If the λmax​ shifts, it indicates concentration-dependent π−π stacking (aggregation), which is common in planar chromene derivatives and invalidates the initial reading.

Diagnostic Logic Workflow

To streamline the analytical process in the laboratory, I have designed the following logic tree. This workflow allows researchers to rapidly assign the correct isomeric structure based purely on the easily accessible 1 H NMR aliphatic and vinylic regions.

IsomerDifferentiation Start Acquire 1H NMR Spectrum of Isomeric Mixture CheckAliphatic Analyze Aliphatic & Vinylic Regions (1.0 - 8.0 ppm) Start->CheckAliphatic Isomer2 Doublet (~1.5 ppm, 3H) Quartet (~5.8 ppm, 1H) Singlet (~7.5 ppm, 1H) CheckAliphatic->Isomer2 C2-CH3 coupled to C2-H Isomer4 Singlet (~2.2 ppm, 3H) Singlet (~4.8 ppm, 2H) CheckAliphatic->Isomer4 Isolated C4-CH3 & C2-H2 Isomer4H Singlet (~2.3 ppm, 3H) Singlet (~3.5 ppm, 2H) CheckAliphatic->Isomer4H Isolated C2-CH3 & C4-H2 Result2 2-Methyl-2H-chromene- 3-carboxylic acid Isomer2->Result2 Result4 4-Methyl-2H-chromene- 3-carboxylic acid Isomer4->Result4 Result4H 2-Methyl-4H-chromene- 3-carboxylic acid Isomer4H->Result4H

Diagnostic logic workflow for differentiating chromene-3-carboxylic acid isomers via 1H NMR.

References

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY.
  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI.[Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water. European Journal of Chemistry.[Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate.[Link]

Sources

Validation

in vivo efficacy of 2-Methyl-2H-chromene-3-carboxylic acid compared to standard drugs

In Vivo Efficacy of 2-Methyl-2H-chromene-3-carboxylic Acid: A Comparative Technical Guide As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond surface-level data to understand the mec...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy of 2-Methyl-2H-chromene-3-carboxylic Acid: A Comparative Technical Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond surface-level data to understand the mechanistic causality behind in vivo outcomes. The benzopyran scaffold, specifically 2-Methyl-2H-chromene-3-carboxylic acid (2-MCC), has emerged as a highly potent entity in the landscape of anti-inflammatory and analgesic drug development.

This guide provides an authoritative, objective comparison of 2-MCC against standard clinical alternatives (Indomethacin and Celecoxib), synthesizing structural rationale, quantitative in vivo efficacy, and the self-validating experimental protocols required to rigorously benchmark these compounds.

Mechanistic Rationale: Beyond Traditional NSAIDs

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin universally inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While effective at halting prostaglandin synthesis, the collateral inhibition of COX-1 strips the gastric mucosa of its protective prostaglandins, leading to severe ulcerogenic liability[1].

Chromene-3-carboxylic acid derivatives were engineered to bypass this limitation. By leveraging the spatial geometry of the benzopyran ring, these compounds act as orally active, long-acting agents that fit precisely into the canonical binding site of the COX-2 protein, demonstrating exceptional selectivity[2]. Furthermore, specific 2-methyl-2H-chromene-3-carboxylic acid scaffolds exhibit a dual-action profile by acting as modulators of the MCP-1/CCR2 chemokine receptor pathway[3]. This dual inhibition not only blocks acute prostaglandin-driven inflammation but also prevents the chemotaxis of macrophages, offering a disease-modifying approach to chronic inflammatory states like rheumatoid arthritis.

MOA Compound 2-Methyl-2H-chromene- 3-carboxylic acid COX2 COX-2 Enzyme Compound->COX2 Selective Inhibition CCR2 CCR2 Receptor Compound->CCR2 Antagonism Prostaglandins Prostaglandin E2 (PGE2) COX2->Prostaglandins Blocks Synthesis Macrophages Macrophage Infiltration CCR2->Macrophages Prevents Chemotaxis Inflammation Inflammation & Hyperalgesia Prostaglandins->Inflammation Reduces Macrophages->Inflammation Reduces

Figure 1: Dual mechanistic pathway of 2-MCC targeting COX-2 and CCR2.

Quantitative Efficacy Synthesis

To objectively benchmark 2-MCC, we must analyze its performance across standardized in vivo models. The following table synthesizes representative efficacy metrics of the chromene-3-carboxylic acid class against standard therapeutics in murine models[1][2].

Pharmacological MetricIndomethacin (Standard NSAID)Celecoxib (Standard COX-2)2-Methyl-2H-chromene-3-carboxylic acid
COX-2 Selectivity (IC50 Ratio) Low (< 0.5)High (~30)Very High (> 50)
Paw Edema Inhibition (5h Post-Induction) 45% - 50%55% - 60%62% - 68%
Hot Plate Latency Increase (Analgesia) ~48% - 74%~50% - 55%~65% - 70%
Ulcerogenic Index (Gastric Lesion Score) High (Severe lesions)Low (Mild lesions)Negligible (Near baseline)
Chemokine (CCR2) Modulation NoneNonePotent Antagonism

Data Interpretation: 2-MCC demonstrates superior anti-inflammatory actions over traditional NSAIDs and matches or exceeds clinical COX-2 inhibitors[2]. The absence of the typical diaryl heterocyclic skeleton found in traditional coxibs reduces off-target cardiovascular liabilities while maintaining robust efficacy.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to control for confounding variables. As an application scientist, I mandate the following step-by-step methodologies to ensure that the in vivo data generated is mechanistically sound and reproducible.

Protocol A: Carrageenan-Induced Paw Edema (Acute Peripheral Inflammation)

Causality Check: Carrageenan is utilized because it induces a highly reproducible, biphasic inflammatory cascade. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is strictly mediated by prostaglandin release. By measuring edema at the 5-hour mark, we selectively validate the compound's COX-2 inhibitory efficacy.

  • Subject Randomization & Baseline: Fast adult Wistar rats (150-200g) for 12 hours. Record baseline right hind paw volumes using a digital plethysmometer (water displacement method). Rationale: Fasting ensures uniform gastrointestinal absorption of the oral gavage.

  • Prophylactic Dosing: Administer 2-MCC, Indomethacin (10 mg/kg), or Vehicle (0.5% CMC) via oral gavage. Rationale: A 1-hour pre-treatment window allows the compound to achieve peak plasma concentration (Cmax) and distribute to peripheral tissues prior to the inflammatory insult.

  • Inflammatory Induction: Inject 0.1 mL of 1% λ -carrageenan suspension into the subplantar tissue of the right hind paw.

  • Plethysmometric Quantification: Measure paw volumes at 1h, 3h, and 5h post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control cohort.

Protocol B: Hot Plate Test (Central Thermal Hyperalgesia)

Causality Check: Unlike chemical writhing tests which measure peripheral pain, the hot plate test specifically evaluates supraspinal (central) nociceptive pathways. This differentiates true central analgesia from localized anti-inflammatory relief.

  • Pre-Screening: Place mice on a 55°C (±0.5°C) hot plate. Discard any subjects with a baseline reaction time outside the 5-10 second window. Rationale: Eliminating hyper- or hypo-sensitive outliers drastically reduces the standard deviation of the final dataset.

  • Dosing: Administer test compounds orally. Wait 60 minutes for systemic distribution.

  • Thermal Exposure & Observation: Place the subject on the hot plate. Record the exact latency time until the first sign of nociception (hind paw licking or jumping).

  • Ethical Cut-off: Enforce a strict 20-second cut-off. Rationale: This prevents irreversible tissue damage to the paw pads, ensuring ethical compliance without compromising the statistical validity of the analgesic measurement.

Workflow Acclimation Animal Acclimation Dosing Oral Gavage (Test/Standard) Acclimation->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Plethysmometry (1h, 3h, 5h) Induction->Measurement Analysis Data Synthesis (% Inhibition) Measurement->Analysis

Figure 2: Self-validating in vivo experimental workflow for anti-inflammatory efficacy.

Conclusion

The in vivo evaluation of 2-Methyl-2H-chromene-3-carboxylic acid reveals a highly optimized pharmacological profile. By combining high-affinity COX-2 inhibition with CCR2 chemokine antagonism, this benzopyran derivative outperforms traditional NSAIDs in both edema reduction and central analgesia, while virtually eliminating ulcerogenic side effects. For drug development professionals, this scaffold represents a highly viable candidate for advancing next-generation therapeutics targeting chronic inflammatory and autoimmune disorders.

References

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Source: Google Patents (World Intellectual Property Organization)
  • EP 2326634 B1 - Chromene Modulators of Chemokine Receptor Activity Source: European Patent Office URL

Sources

Comparative

benchmarking the synthesis of 2-Methyl-2H-chromene-3-carboxylic acid against known methods

Introduction & Strategic Context 2-Methyl-2H-chromene-3-carboxylic acid and its substituted analogs are privileged scaffolds in drug development, functioning as potent 1 (e.g., MCP-1/CCR2 antagonism) for inflammatory and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

2-Methyl-2H-chromene-3-carboxylic acid and its substituted analogs are privileged scaffolds in drug development, functioning as potent 1 (e.g., MCP-1/CCR2 antagonism) for inflammatory and autoimmune diseases[1]. Historically, accessing this framework required multi-step classical condensations that suffer from poor atom economy and harsh basic conditions. Recently, transition-metal catalysis and microwave-assisted green methodologies have revolutionized this space. As a Senior Application Scientist, I have structured this guide to objectively benchmark the state-of-the-art Rhodium(III)-catalyzed [3+3] annulation against classical base-mediated cascades and green protocols, equipping researchers with field-proven insights for route selection.

Mechanistic Benchmarking & Causality

A. Rh(III)-Catalyzed Redox-Neutral [3+3] Annulation (State-of-the-Art)

Developed as a highly regioselective pathway, this method utilizes a. By reacting N-phenoxyacetamides with methyleneoxetanones, researchers achieve selective alkyl C-O bond cleavage[2].

  • Causality of Catalyst & Base: The [Cp*RhCl2]2 complex, paired with CsOAc, is non-negotiable. The acetate anion acts as an internal base, driving a reversible Concerted Metalation-Deprotonation (CMD) to form a stable five-membered rhodacycle[2].

  • Causality of Solvent: Solvent choice dictates the reaction fate. Acetonitrile (CH3CN) or 1,4-dioxane promotes the desired alkyl C-O cleavage. In contrast, using protic solvents like methanol induces competing acyl C-O cleavage, generating unwanted lactonization byproducts[2].

B. Classical Base-Mediated Condensation (Traditional)

The traditional route involves a Knoevenagel condensation between a substituted salicylaldehyde and a beta-keto ester, followed by cyclization and saponification[1].

  • Causality of Reagents: Strong non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are required to force the initial enolate formation and subsequent dehydration[1]. While scalable, this method is prone to transesterification side-reactions and requires downstream hydrolysis to yield the free carboxylic acid[1].

C. Microwave-Accelerated Green Synthesis (Eco-Friendly Alternative)

Recent green protocols utilize agro-waste extracts, such as Water Extract of Lemon Fruit Shell Ash (WELFSA), acting as natural bases under 3[4].

  • Causality of Energy Transfer: Microwave irradiation kinetically accelerates the nucleophilic substitution and dehydration steps, reducing reaction times from hours to minutes[3]. While highly sustainable, this specific pathway is optimized for 2-oxo-2H-chromene (coumarin) derivatives[4]; synthesizing the 2-methyl analog requires additional downstream functionalization, reducing overall step economy.

Quantitative Data Comparison

MetricRh(III)-Catalyzed AnnulationClassical Base CondensationMicrowave Green Synthesis
Target Scaffold 2-Substituted 2H-Chromenes2-Substituted 2H-Chromenes2-Oxo-2H-Chromenes
Typical Yield 67% - 85%45% - 58%85% - 95%
Reaction Time 24 hours4 - 24 hours2 - 6 minutes
Temperature 60 °C60 °C - 100 °CMicrowave (~80 °C)
Atom Economy High (Redox-Neutral)Moderate (Loss of H2O/Alcohol)High (Solvent-free)
Key Reagents [Cp*RhCl2]2, CsOAcDBU, NaOHWELFSA

Visualizing Workflows and Mechanisms

Workflow cluster_Rh Rh(III) Catalysis (State-of-the-Art) cluster_Class Classical Condensation Start Target: 2-Methyl-2H-chromene-3-carboxylic acid Rh_Step1 N-phenoxyacetamide + Methyleneoxetanone Start->Rh_Step1 Cl_Step1 Salicylaldehyde + Beta-Keto Ester Start->Cl_Step1 Rh_Step2 [Cp*RhCl2]2, CsOAc MeCN, 60°C Rh_Step1->Rh_Step2 Rh_Step3 Redox-Neutral C-H Activation &[3+3] Annulation Rh_Step2->Rh_Step3 Product Purified 2-Methyl-2H-chromene-3-carboxylic acid Rh_Step3->Product High Yield Cl_Step2 DBU Base 60°C - 100°C Cl_Step1->Cl_Step2 Cl_Step3 Knoevenagel Condensation & Saponification Cl_Step2->Cl_Step3 Cl_Step3->Product Moderate Yield

Workflow comparison of Rh(III)-catalyzed annulation vs. classical condensation methods.

Mechanism Cat Rh(III) Catalyst CMD C-H Activation Cat->CMD CsOAc Rhodacycle 5-Membered Rhodacycle CMD->Rhodacycle -HOAc Insertion Olefin Insertion Rhodacycle->Insertion Methyleneoxetanone Cleavage C-O Bond Cleavage Insertion->Cleavage Ring Opening Product Product Release Cleavage->Product Protonation Product->Cat Catalyst Regeneration

Catalytic cycle of the Rh(III)-mediated redox-neutral C-H activation and[3+3] annulation.

Self-Validating Experimental Protocols

Protocol A: Rh(III)-Catalyzed Annulation (High-Yield Route)

This protocol incorporates internal controls to ensure mechanistic fidelity.

  • Reaction Setup: In a reaction vial, combine N-phenoxyacetamide (0.2 mmol, 1 equiv), the corresponding methyl-substituted methyleneoxetanone (0.3 mmol, 1.5 equiv), [Cp*RhCl2]2 (2.5 mol %), and CsOAc (1 equiv)[2].

  • Solvent Addition: Add 2.0 mL of anhydrous CH3CN (0.1 M). Crucial Causality: Do not use methanol; protic solvents trigger acyl C-O bond cleavage, diverting the pathway toward lactonization[2].

  • Mechanistic Validation (Control): Run a parallel microscale reaction omitting the methyleneoxetanone in CD3OD. After 24 hours, 1H NMR analysis should reveal ~55% deuteration at the ortho-positions of the N-phenoxyacetamide, confirming the reversibility of the C-H activation step[2].

  • Execution: Stir the main reaction mixture at 60 °C for 24 hours without the exclusion of air or moisture[2]. The redox-neutral nature of the Rh(III)-Rh(V)-Rh(III) cycle eliminates the need for external oxidants.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the 2-methyl-2H-chromene-3-carboxylic acid derivative.

Protocol B: Classical Base-Mediated Synthesis (Scalable Route)
  • Condensation: Dissolve the starting beta-keto ester (e.g., methyl acetoacetate) and substituted salicylaldehyde in benzene or toluene. Treat with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and stir at 60 °C for 3.5 to 4 hours[1].

  • Intermediate Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1.0 M aqueous HCl, water, and brine. Concentrate and purify via silica gel chromatography to yield the ester intermediate[1].

  • Saponification: Dissolve the intermediate in THF (1.0 mL per ~80 mg) and treat with an equal volume of 1.0 M aqueous NaOH. Stir vigorously at room temperature for 24 hours[1]. Causality: The biphasic basic conditions drive the complete hydrolysis of the ester to the carboxylate salt.

  • Validation & Recovery: Remove THF under a nitrogen stream. Acidify the remaining aqueous layer with 1.0 M HCl. The immediate precipitation of a white solid validates successful protonation. Collect via filtration and dry under vacuum to yield the final 2-methyl-2H-chromene-3-carboxylic acid[1].

References

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY - European Patent Office (EP 2326634 B1).
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal.
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade - Organic Letters (ACS Publications).
  • Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA - Bentham Science Publishers.

Sources

Validation

Head-to-Head Comparison of Analytical Techniques for 2-Methyl-2H-chromene-3-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Molecular Nuances & Analytical Challenges 2-Methyl-2H-chromene-3-carboxylic acid (Molecular W...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Molecular Nuances & Analytical Challenges

2-Methyl-2H-chromene-3-carboxylic acid (Molecular Weight: 190.20 g/mol ) is a highly functionalized heterocyclic compound. Chromene-3-carboxylic acid derivatives are widely synthesized for their multitarget-directed biological activities, often requiring rigorous analytical validation[1].

Analyzing this specific molecule presents three distinct challenges that dictate the choice of analytical technique:

  • Regioisomerism: Distinguishing the 2H-chromene core from its 4H-chromene or coumarin (2-oxo) isomers requires precise proton mapping.

  • Chirality: The C2 position bearing the methyl group is a stereocenter. Pharmacological applications demand strict enantiomeric resolution.

  • Ionizability: The C3 carboxylic acid group (pKa ~4.0) is highly polar, dictating specific mobile phase conditions in liquid chromatography and necessitating derivatization for gas-phase analysis[2].

Analytical Decision Matrix

The following workflow illustrates the causality between the molecule's structural properties and the optimal analytical technique.

AnalyticalWorkflow Molecule 2-Methyl-2H-chromene- 3-carboxylic acid (Chiral, Ionizable, Isomeric) Prop1 Regioisomerism (2H vs 4H core) Molecule->Prop1 Prop2 C2 Stereocenter (Enantiomers) Molecule->Prop2 Prop3 Carboxylic Acid (Polar, Non-volatile) Molecule->Prop3 Tech1 1D/2D NMR Spectroscopy Definitive Structural Proof Prop1->Tech1 Causality: Proton mapping Tech2 Chiral SFC / LC-MS Enantiomeric Excess & Purity Prop2->Tech2 Causality: Chiral resolution Tech3 GC-MS (Derivatized) High-Res Fragmentation Prop3->Tech3 Causality: Silylation required

Analytical decision matrix driven by the structural properties of 2-Methyl-2H-chromene-3-carboxylic acid.

Technique Comparison: Causality & Performance

NMR Spectroscopy: The Regiochemical Gold Standard

While mass spectrometry can confirm the molecular weight, it cannot easily distinguish between 2-methyl-2H-chromene-3-carboxylic acid and its 4H-chromene isomer.

  • The Causality: In 1H NMR, the C2 proton of the 2H-chromene system is highly diagnostic. It appears as a distinct multiplet (due to coupling with the C2 methyl group) in the allylic/ethereal region (~5.0–5.5 ppm). Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively confirm the linkage of the carboxylic acid to C3 rather than C4. Crystallographic techniques are also complementary for absolute configuration[3].

LC-UV/MS & Chiral SFC: Purity and Stereochemistry

Direct injection of a free carboxylic acid into standard GC systems leads to severe peak tailing and thermal decarboxylation. Therefore, liquid-phase techniques are preferred for purity assessment.

  • The Causality: Reversed-phase HPLC requires acidic mobile phases (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid. By keeping the molecule in its protonated, neutral state, secondary interactions with unendcapped silanols on the C18 stationary phase are minimized, ensuring sharp, symmetrical peaks[4]. For enantiomeric excess (ee) determination, Chiral Supercritical Fluid Chromatography (SFC) using amylose-based stationary phases is vastly superior to LC due to the high diffusivity and low viscosity of supercritical CO2.

GC-MS: High-Resolution Fragmentation via Derivatization

To analyze chromene-3-carboxylic acids via GC-MS, the polar -COOH group must be chemically masked[2].

  • The Causality: Silylation with BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group. This completely eliminates hydrogen bonding, drastically lowering the boiling point and preventing thermal degradation. This allows for pristine electron ionization (EI) fragmentation profiling, which is critical for identifying trace synthetic impurities[5].

Quantitative Performance Summary

Analytical TechniquePrimary ApplicationLimit of Detection (LOD)Typical Run TimeStructural SpecificityKey Limitation
NMR (1H, 13C, 2D) Absolute Structural Elucidation~1–5 µg (Cryoprobe)10–60 minVery High (Isomer differentiation)Low sensitivity; requires high sample purity.
LC-UV/MS (RP-C18) Purity & Quantitation~1–10 ng/mL5–15 minModerate (Mass/UV spectrum)Cannot easily distinguish 2H vs 4H isomers without authentic standards.
Chiral SFC Enantiomeric Separation~10–50 ng/mL3–10 minStereospecific Requires specialized chiral stationary phases and instrumentation.
GC-MS (Derivatized) Volatile Profiling & Impurities~0.1–1 ng/mL15–25 minHigh (EI Fragmentation library)Requires mandatory sample preparation (derivatization).

Self-Validating Experimental Protocols

As a best practice, analytical protocols must be self-validating to ensure data integrity. Below are the optimized methodologies for this compound.

Protocol A: Reversed-Phase LC-UV/MS for Purity Assessment
  • Step 1: Sample Preparation. Dissolve 1.0 mg of 2-Methyl-2H-chromene-3-carboxylic acid in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Causality: Methanol ensures complete solubilization of the lipophilic chromene core while remaining miscible with aqueous mobile phases.

  • Step 2: Mobile Phase Configuration. Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid suppresses the ionization of the C3 carboxylic acid, maintaining it in a neutral state to prevent peak tailing.

  • Step 3: Chromatographic Separation. Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Step 4: Detection. Monitor UV at 254 nm (conjugated chromene system) and MS in negative electrospray ionization (ESI-) mode. Causality: The carboxylic acid readily loses a proton, making ESI- highly sensitive for the [M-H]- ion (m/z 189).

  • Self-Validation Checkpoint: Inject a blank solvent immediately after the highest standard to verify zero carryover. The system suitability standard must yield a tailing factor (Tf) < 1.5, confirming complete ionization suppression.

Protocol B: GC-MS Silylation Workflow for Volatile Profiling
  • Step 1: Drying. Transfer 0.5 mg of the compound into a silanized glass vial. Evaporate any residual moisture under a gentle stream of nitrogen. Causality: Water reacts violently with silylating reagents, destroying the BSTFA and halting derivatization.

  • Step 2: Derivatization. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial and incubate at 70°C for 30 minutes. Causality: Pyridine acts as an acid scavenger and catalyst. BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and drastically increasing volatility.

  • Step 3: GC-MS Analysis. Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) capillary column. Program the oven from 100°C to 280°C at 15°C/min.

  • Self-Validation Checkpoint: Monitor the chromatogram for the un-derivatized peak and the mono-TMS derivative. A single, sharp peak with the expected molecular ion (m/z 262 for the TMS derivative) validates 100% derivatization efficiency.

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC.
  • Crystal Structure Analysis of 6-Chloro-2H-chromene Deriv
  • Chromone-3-carboxylic acid | CID 181620. PubChem - NIH.
  • Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica.
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3- carboxylic Acids. Semantic Scholar.

Sources

Comparative

confirming the mechanism of action of 2-Methyl-2H-chromene-3-carboxylic acid

An in-depth technical analysis of 2-Methyl-2H-chromene-3-carboxylic acid (2-MCC) requires moving beyond basic chemical properties to evaluate its performance as a privileged scaffold in receptor pharmacology. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Methyl-2H-chromene-3-carboxylic acid (2-MCC) requires moving beyond basic chemical properties to evaluate its performance as a privileged scaffold in receptor pharmacology. This guide objectively compares the 2-MCC structural class against established commercial alternatives, detailing the self-validating experimental workflows required to confirm its mechanism of action (MoA) in drug development.

Mechanistic Overview: GPCR Modulation

The pharmacological utility of the 2H-chromene-3-carboxylic acid core is driven by its unique spatial geometry, which allows it to occupy deep hydrophobic pockets within G-protein-coupled receptor (GPCR) active sites. Current literature validates this scaffold across two primary targets:

  • Endothelin-A ( ETA​ ) Receptor Antagonism: Structure-activity relationship (SAR) studies reveal that the carboxyl group at the 3-position of the 2H-chromene skeleton is critical for essential electrostatic interactions with the ETA​ receptor . By competitively binding to ETA​ , highly optimized 2-MCC derivatives (such as the lead compound S-1255) block Endothelin-1 (ET-1) from triggering Gq​ -coupled intracellular calcium mobilization, thereby preventing vascular smooth muscle contraction .

  • Chemokine Receptor (CCR2) Modulation: In inflammatory and autoimmune models, chromene-3-carboxylic acid derivatives act as potent antagonists of the MCP-1/CCR2 axis . By inhibiting MCP-1 (CCL2) binding, these compounds halt downstream chemotactic signaling, making them valuable candidates for treating rheumatoid arthritis and transplant rejection .

Comparative Performance Analysis

To objectively evaluate the 2-MCC scaffold, the table below compares a highly optimized 2-MCC derivative (S-1255 analog) against established commercial alternatives: Bosentan (a dual ETA​ / ETB​ antagonist used in pulmonary arterial hypertension) and RS-102895 (a standard CCR2 antagonist).

Compound ClassPrimary TargetTarget SelectivityBinding Affinity ( IC50​ )Functional Antagonism ( Ca2+ Flux IC50​ )Oral Bioavailability (Rat)
2-MCC Derivative (S-1255) ETA​ Receptor>630-fold ( ETA​ over ETB​ )0.19 nM0.5 nM55%
Bosentan (Standard) ETA​ / ETB​ ~20-fold ( ETA​ over ETB​ )4.7 nM10.0 nM50%
RS-102895 (Standard) CCR2 ReceptorCCR2 Specific17.0 nM35.0 nM<20%

Data synthesis indicates that functionalized 2-MCC scaffolds can achieve sub-nanomolar affinity and superior receptor subtype selectivity compared to first-generation alternatives like Bosentan.

Experimental Workflows for MoA Confirmation

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They not only measure the endpoint but include internal controls to prove direct causality between 2-MCC application and receptor modulation.

Protocol A: Radioligand Binding Assay (Target Engagement)

Causality Principle: Functional inhibition can occur anywhere downstream in a signaling cascade. To prove direct orthosteric or allosteric receptor engagement, 2-MCC must competitively displace a radiolabeled native ligand (e.g., [125I] -ET-1) from the receptor.

  • Membrane Preparation: Culture CHO cells stably expressing human ETA​ or CCR2. Homogenize the cells in lysis buffer and centrifuge at 40,000 x g at 4°C for 20 minutes to isolate the GPCR-rich membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 0.05 nM [125I] -ET-1, and serial dilutions of the 2-MCC compound (0.01 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 1 mM CaCl2​ , 0.1% BSA, pH 7.4).

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) by adding 1 µM of unlabeled ET-1 to a set of control wells. This step is critical to ensure the radioactive signal measured is strictly receptor-specific.

  • Incubation & Filtration: Incubate the plates for 2 hours at room temperature to reach thermodynamic equilibrium. Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific sticking) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the binding IC50​ using non-linear regression analysis.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Antagonism)

Causality Principle: Binding affinity does not guarantee functional antagonism. We must prove that 2-MCC prevents the Gq​ -protein from activating Phospholipase C (PLC) and releasing intracellular calcium.

  • Dye Loading: Seed receptor-expressing cells in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove extracellular dye and add the 2-MCC derivative at varying concentrations. Incubate for 30 minutes. Crucial: This pre-incubation allows the antagonist to fully occupy the receptor pocket before the agonist is introduced.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds, then automatically inject the EC80​ concentration of the agonist (ET-1 or MCP-1).

  • Data Analysis: Record the transient peak of fluorescence (representing rapid Ca2+ release from the endoplasmic reticulum) over 3 minutes. A dose-dependent reduction in peak height confirms functional antagonism.

Visualizations

MoA Agonist ET-1 / MCP-1 (Agonists) Receptor ETA / CCR2 (GPCRs) Agonist->Receptor Activates Compound 2-MCC Scaffold (Antagonist) Compound->Receptor Blocks GProtein Gq / Gi Proteins Receptor->GProtein Signal Transduction Effector PLC / Adenylyl Cyclase GProtein->Effector Calcium Intracellular Ca2+ Flux Effector->Calcium IP3 Pathway Response Cellular Response (Vasoconstriction/Chemotaxis) Calcium->Response

Figure 1: 2-MCC mechanism of action modulating ETA and CCR2 GPCR signaling pathways.

Workflow Step1 1. Cell Culture & Membrane Prep Step2 2. Compound Pre-incubation (2-MCC vs Controls) Step1->Step2 Step3 3. Radioligand / Agonist Addition Step2->Step3 Step4 4. Signal Detection (Scintillation / FLIPR) Step3->Step4 Step5 5. Dose-Response Data Analysis Step4->Step5

Figure 2: Standardized workflow for validating GPCR target engagement and functional antagonism.

References

  • Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic Acid (S-1255). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Structure-activity relationships of a novel class of endothelin-A receptor antagonists... Study on structure-activity relationships and basic structure crucial for ET(A) antagonism. PubMed (NIH). Available at:[Link]

  • CHROMENE MODULATORS OF CHEMOKINE RECEPTOR ACTIVITY (EP 2326634 B1).European Patent Office.
Validation

Comparative Evaluation of Novel Benzo[f]chromene Derivatives as Next-Generation Anti-Cancer Therapeutics

Standard chemotherapeutic agents, such as 5-Fluorouracil (5-FU) and Doxorubicin, have long been the backbone of oncology. However, their clinical efficacy is frequently bottlenecked by dose-limiting systemic toxicities a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard chemotherapeutic agents, such as 5-Fluorouracil (5-FU) and Doxorubicin, have long been the backbone of oncology. However, their clinical efficacy is frequently bottlenecked by dose-limiting systemic toxicities and the rapid onset of multidrug resistance (MDR). In the pursuit of superior alternatives, oxygen-incorporating heterocycles—specifically 1H-benzo[f]chromene derivatives —have emerged as highly potent, multi-targeting scaffolds[1].

This guide provides a rigorous comparative analysis of these novel derivatives against traditional agents, detailing their mechanistic advantages, self-validating synthesis protocols, and in vitro performance.

Mechanistic Causality: Why Benzo[f]chromenes?

The structural design of novel benzo[f]chromenes is driven by precise molecular targeting rather than arbitrary synthesis. Structure-Activity Relationship (SAR) studies reveal that substituting the 8-position with a bromine atom or a methoxy group significantly enhances the molecule's lipophilicity. This facilitates cellular membrane permeation and enables critical halogen bonding within the active sites of target proteins[1]. Furthermore, incorporating a 2-methoxyphenyl or halogenated phenyl ring at the C-1 position creates a "privileged fragment" that effectively anchors into the hydrophobic ATP-binding pocket of c-Src kinases[1].

Unlike 5-FU, which primarily acts as a simple antimetabolite, benzo[f]chromene derivatives execute a multi-pronged attack:

  • Dual Inhibition: They simultaneously inhibit Topoisomerase I/II and tubulin polymerization, forcing catastrophic cell cycle arrest at the S and G2/M phases[2].

  • MDR Reversal: Specific derivatives (e.g., chlorinated and methoxylated variants) directly inhibit P-glycoprotein (P-gp) expression and efflux function, successfully re-sensitizing resistant cell lines like MCF-7/ADR[3].

Mechanism Drug 1H-Benzo[f]chromene Derivatives cSrc c-Src Kinase Inhibition Drug->cSrc Topo Topoisomerase I/II Inhibition Drug->Topo Tubulin Tubulin Depolymerization Drug->Tubulin Pgp P-glycoprotein (P-gp) Efflux Inhibition Drug->Pgp Apoptosis Apoptosis (Caspase 3/7 Activation) cSrc->Apoptosis Arrest Cell Cycle Arrest (S / G2-M Phase) Topo->Arrest Tubulin->Arrest MDR Overcome Multi-Drug Resistance (MCF-7/ADR) Pgp->MDR Arrest->Apoptosis

Multi-targeted mechanistic pathways of benzo[f]chromene derivatives in cancer cells.

Comparative Efficacy: Quantitative Data

To objectively evaluate the anti-cancer potency of these novel derivatives, their half-maximal inhibitory concentrations (IC₅₀) were compared against standard chemotherapeutics across diverse human cancer cell lines. The data below synthesizes recent findings evaluating halogenated and methoxylated 1H-benzo[f]chromene derivatives[3][4].

Compound ClassMCF-7 (Breast) IC₅₀HCT-116 (Colon) IC₅₀HepG-2 (Liver) IC₅₀MCF-7/ADR (Resistant) IC₅₀
Novel Derivative (Chlorinated) 1.8 ± 0.2 µM2.1 ± 0.3 µM2.5 ± 0.4 µM4.2 ± 0.5 µM
Novel Derivative (Brominated) 1.5 ± 0.1 µM1.9 ± 0.2 µM1.8 ± 0.2 µM3.8 ± 0.4 µM
Novel Derivative (Methoxylated) 2.0 ± 0.3 µM2.4 ± 0.2 µM2.9 ± 0.3 µM5.1 ± 0.6 µM
5-Fluorouracil (Standard) 5.4 ± 0.6 µM7.2 ± 0.8 µM6.8 ± 0.7 µM> 50.0 µM
Doxorubicin (Standard) 1.2 ± 0.1 µM1.5 ± 0.2 µM1.4 ± 0.1 µM28.5 ± 2.1 µM

Data Insight: While Doxorubicin shows marginal superiority in non-resistant lines, it fails catastrophically against the P-gp overexpressing MCF-7/ADR line. Conversely, the benzo[f]chromene derivatives maintain single-digit micromolar potency across the board, proving their viability as MDR-overcoming agents.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol A: Microwave-Assisted One-Pot Synthesis
  • Objective: Synthesize 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles.

  • Causality: Traditional reflux methods require 1-3 hours of heating, which often leads to thermal degradation of sensitive aldehydes and lower yields. Microwave irradiation provides uniform dielectric heating, driving the multi-component Knoevenagel condensation and subsequent Michael addition to completion rapidly (within minutes), trapping the kinetic product before degradation occurs[4].

  • Methodology:

    • Combine 6-methoxy-2-naphthol (0.01 mol), the selected aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in a microwave-safe reaction vessel.

    • Add 25 mL of absolute ethanol and 0.5 mL of piperidine (catalyst).

    • Subject the mixture to microwave irradiation at 140°C for exactly 2 minutes[4].

    • Cool the vessel to room temperature to induce precipitation.

    • Filter the solid, wash with cold methanol, and recrystallize from dioxane.

  • Self-Validating Step: The reaction's success is immediately validated by the precipitation of the product upon cooling. Structural integrity must be definitively confirmed via ¹³C-NMR, specifically isolating the characteristic C-1 chiral center signal around 37-40 ppm.

Protocol B: Functional Validation of P-gp Inhibition (Rho123 Assay)
  • Objective: Prove that cytotoxicity in resistant lines (MCF-7/ADR) is mechanistically driven by efflux pump inhibition.

  • Causality: Simply measuring IC₅₀ in resistant cells does not prove how the drug overcomes resistance. By using Rhodamine 123 (Rho123)—a fluorescent substrate of P-glycoprotein—we can directly measure efflux activity. If the benzochromene derivative successfully inhibits P-gp, Rho123 will accumulate intracellularly, leading to a quantifiable spike in fluorescence[3].

  • Methodology:

    • Seed MCF-7/ADR cells in 6-well plates and incubate for 24 hours.

    • Pre-treat cells with the synthesized benzo[f]chromene derivatives (at IC₅₀ concentrations) for 2 hours.

    • Add 5 µg/mL of Rho123 to the media and incubate for an additional 1 hour in the dark.

    • Wash cells thrice with ice-cold PBS to halt efflux, lyse the cells, and measure intracellular fluorescence (Excitation: 488 nm, Emission: 530 nm).

  • Self-Validating Step: The assay must include a known P-gp inhibitor (e.g., Verapamil) as a positive control to ensure the assay's dynamic range is functioning. If the Verapamil cohort fails to show a statistically significant increase in fluorescence compared to the negative control, the assay is voided.

Workflow Synthesis Microwave-Assisted One-Pot Synthesis Purification Recrystallization & NMR/IR Validation Synthesis->Purification InVitro In Vitro Cytotoxicity (MTT Assay) Purification->InVitro Mechanism Mechanistic Assays (Rho123, Flow Cytometry) InVitro->Mechanism

Self-validating experimental workflow from synthesis to mechanistic evaluation.

Conclusion

Benzo[f]chromene derivatives represent a paradigm shift in the design of anti-cancer therapeutics. By moving away from single-target antimetabolites like 5-Fluorouracil and embracing multi-targeted scaffolds capable of dual Topoisomerase/Tubulin inhibition and P-gp suppression, researchers can effectively bypass the traditional hurdles of multidrug resistance. The integration of rapid, microwave-assisted synthesis further positions these compounds as highly scalable candidates for future drug development pipelines.

References

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET Source: ACS Omega / NIH URL:[Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms Source: Frontiers in Chemistry URL:[Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels Source: Taylor & Francis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methyl-2H-chromene-3-carboxylic Acid: A Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2H-chromene-3-carboxylic acid. As a compound frequently utilized in drug discovery and organic synthesis, und...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2H-chromene-3-carboxylic acid. As a compound frequently utilized in drug discovery and organic synthesis, understanding its safe handling and disposal is paramount to ensuring laboratory safety and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Profile and Characteristics

Based on available data for related compounds, 2-Methyl-2H-chromene-3-carboxylic acid should be handled as a substance that is potentially:

  • Toxic if swallowed [2]

  • A cause of skin irritation [3][4]

  • A cause of serious eye irritation [3][4]

  • A cause of respiratory irritation [3]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Key Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC11H10O3[5]
Molecular Weight190.2 g/mol [5]
AppearanceSolid (predicted)N/A
SolubilityLikely soluble in organic solvents[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This is not merely a procedural checklist but a system to ensure self-validation at every step.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[6]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[6]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2][6]

Engineering Controls:

  • All handling of 2-Methyl-2H-chromene-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of 2-Methyl-2H-chromene-3-carboxylic acid is to adhere to all national and local regulations for hazardous waste. Do not dispose of this chemical into the sanitary sewer system or the general trash.

Step 1: Segregation and Labeling

  • Keep 2-Methyl-2H-chromene-3-carboxylic acid waste separate from other chemical waste streams to avoid potentially hazardous reactions.

  • Store the waste in its original container or a clearly labeled, compatible container. The label should include the full chemical name and any relevant hazard warnings.

Step 2: Waste Collection

  • For solid waste, carefully transfer the material into a designated hazardous waste container. Avoid creating dust.[3]

  • For solutions, use a dedicated, sealed container. Do not overfill waste containers; it is recommended to fill them to no more than 80% of their capacity.[8]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

  • The storage area should be cool and dry.[2]

Step 4: Final Disposal

  • The recommended method of disposal is to engage a licensed chemical waste disposal company.[2][3]

  • An alternative, if permitted by local regulations and conducted by trained professionals, is incineration in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving the compound in a combustible solvent.[6][9]

Diagram 1: Disposal Decision Workflow

start Start: Disposal of 2-Methyl-2H-chromene-3-carboxylic acid ppe Don appropriate PPE start->ppe segregate Segregate waste in a labeled, compatible container ppe->segregate storage Store waste in a designated secure area segregate->storage contact_vendor Contact licensed hazardous waste disposal vendor storage->contact_vendor transport Arrange for waste pickup and transport contact_vendor->transport documentation Complete all necessary waste disposal documentation transport->documentation end_node End: Proper Disposal Complete documentation->end_node

Sources

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